molecular formula C17H19NO4 B1200901 Powelline CAS No. 7363-25-9

Powelline

Cat. No.: B1200901
CAS No.: 7363-25-9
M. Wt: 301.34 g/mol
InChI Key: VXTCKUJRGBGTEH-NCAQKEMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Powelline is a crinan-type Amaryllidaceae alkaloid with a molecular formula of C17H19NO4 and a molecular weight of 301.342 g/mol . Its complex pentacyclic structure features a sterically congested arylated quaternary stereocentre, which makes it a compound of significant interest in methodological organic synthesis . The compound's challenging structure has made it a target for total synthesis projects, where it has been successfully produced using an organocatalytic oxidative coupling strategy to construct its key stereocentre . Powelline is classified as a 1,2-didehydro-7-methoxycrinan-3α-ol and is listed in chemical databases under the identifier KEGG COMPOUND: C12163 . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCKUJRGBGTEH-NCAQKEMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CN3CC[C@@]4([C@H]3C[C@H](C=C4)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994431
Record name 7-Methoxy-1,2-didehydrocrinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7363-25-9
Record name Powelline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7363-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Powelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1,2-didehydrocrinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Powelline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Powelline is a naturally occurring Amaryllidaceae alkaloid, a class of compounds renowned for their diverse and potent biological activities. Isolated from various species of the Crinum genus, powelline has attracted interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure of powelline, its physicochemical and spectroscopic properties, a detailed protocol for its total synthesis, and a discussion of its potential biological significance in the context of related alkaloids.

Chemical Structure and Identification

Powelline belongs to the crinine-type subgroup of Amaryllidaceae alkaloids, characterized by a 5,10b-ethanophenanthridine nucleus. The precise stereochemistry and connectivity of powelline have been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.

The key structural features include a pentacyclic ring system incorporating a hydrodibenzofuran moiety, a pyrrolidine ring, and a cyclohexenol ring. The molecule possesses a methoxy group and a hydroxyl group, which are crucial for its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers for Powelline [1]

IdentifierValue
IUPAC Name (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol
CAS Number 7363-25-9
Molecular Formula C₁₇H₁₉NO₄
Molecular Weight 301.34 g/mol
SMILES COC1=C2CN3CC[C@@]4([C@H]3C--INVALID-LINK--O)C2=CC5=C1OCO5
InChIKey VXTCKUJRGBGTEH-NCAQKEMTSA-N

Physicochemical and Spectroscopic Data

The characterization of powelline is dependent on a combination of its physical properties and spectroscopic data. The following tables summarize the key data points essential for its identification and analysis.

Table 2: Physicochemical Properties of Powelline

PropertyValueReference
Melting Point 197-198 °C
Appearance White solidN/A
Solubility Soluble in chloroform, methanolN/A

Table 3: Spectroscopic Data for Synthetic (±)-Powelline

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.84 (s, 1H), 6.55 (s, 1H), 6.13 (d, J = 10.2 Hz, 1H), 5.92 (s, 2H), 5.86 (d, J = 10.2 Hz, 1H), 4.29 (br s, 1H), 4.14 (d, J = 16.5 Hz, 1H), 3.86 (s, 3H), 3.42 (d, J = 16.5 Hz, 1H), 3.29 (dd, J = 12.0, 5.0 Hz, 1H), 2.92-2.85 (m, 1H), 2.50 (d, J = 12.0 Hz, 1H), 2.27-2.19 (m, 1H), 1.95 (br s, 1H, OH), 1.83-1.75 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 147.2, 146.9, 141.2, 134.4, 128.9, 126.8, 110.2, 107.0, 101.1, 67.2, 61.2, 56.1, 54.0, 47.9, 44.1, 35.5, 33.1
Infrared (IR) νₘₐₓ (film)/cm⁻¹: 3367 (br, OH), 2923, 1605, 1485, 1245, 1039
Mass Spectrometry (ESI+) m/z: 302 [M+H]⁺

Experimental Protocols: Total Synthesis of (±)-Powelline

The total synthesis of (±)-powelline was successfully achieved by Bogle, Hirst, and Dixon in 2010.[2] Their approach established a novel organocatalytic oxidative coupling to construct the key quaternary carbon-to-aryl bond. The following is a detailed description of the experimental methodology based on their published work.

Synthesis Workflow Diagram

total_synthesis_of_powelline cluster_start Starting Materials cluster_intermediate1 Key Intermediate Synthesis cluster_cyclization Ring Formation cluster_end Final Steps start1 Piperonal step1 Amine 9 Synthesis start1->step1 start2 Methyl Acrylate start2->step1 start3 3-Methoxycatechol step4 Oxidative Coupling to form 11 start3->step4 step3 Coupling to form 7 step1->step3 step2 Aldehyde 8 Synthesis step2->step3 step3->step4 step5 Dieckmann Cyclization to form 12 step4->step5 step6 Decarbomethoxylation to form 13 step5->step6 step7 Diastereoselective Reduction step6->step7 step8 Pictet-Spengler Cyclization step7->step8 powelline (±)-Powelline step8->powelline

Caption: Total synthesis workflow for (±)-Powelline.

Detailed Methodology

Step 1: Synthesis of Amine 9 To a solution of piperonal in methanol was added a 40% aqueous solution of dimethylamine and the mixture was stirred at room temperature. Sodium borohydride was then added portion-wise and the reaction was stirred for 16 hours. After standard aqueous work-up and extraction with dichloromethane, the crude product was purified by column chromatography to afford the corresponding amine. This amine was then subjected to aza-Michael addition with methyl acrylate to yield the diester, which was subsequently hydrolyzed with lithium hydroxide and cyclized via a Dieckmann condensation to give a β-ketoester. Decarboxylation of the β-ketoester followed by reduction of the ketone with sodium borohydride and subsequent protection of the resulting alcohol as a TBDPS ether provided a key intermediate. This was followed by N-alkylation with 2-(2-bromoethoxy)tetrahydro-2H-pyran and subsequent deprotection steps to yield amine 9.

Step 2: Synthesis of Aldehyde 8 3-Hydroxy-4-methoxybenzaldehyde was protected as its methoxymethyl (MOM) ether. The resulting aldehyde was then subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide to give an enol ether. Hydrolysis of the enol ether with aqueous acid afforded the corresponding phenylacetaldehyde.

Step 3: Coupling of Amine 9 and Aldehyde 8 to form Lactam 7 Amine 9 and aldehyde 8 were dissolved in toluene and heated to reflux with a Dean-Stark trap for 18 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield lactam 7.

Step 4: Oxidative Coupling to form 11 To a solution of lactam 7 in acetone was added 3-methoxycatechol and a catalytic amount of a chiral amine catalyst. The mixture was stirred at room temperature, and an oxidizing agent was added. The reaction was monitored by TLC, and upon completion, it was quenched and worked up. Purification by column chromatography yielded the coupled product 11 as a mixture of diastereomers.

Step 5: Dieckmann Cyclization to form 12 The coupled product 11 was dissolved in toluene, and potassium tert-butoxide was added at room temperature. The reaction was stirred for 1 hour, then quenched with aqueous acid. After extraction and purification, the diketone 12 was obtained as a single diastereomer.

Step 6: Decarbomethoxylation to form 13 Diketone 12 was dissolved in a mixture of acetic acid and hydrochloric acid and heated to reflux for 4 hours. The reaction was cooled, neutralized, and extracted to give the enone 13 after purification.

Step 7: Diastereoselective Reduction of Enone 13 Enone 13 was dissolved in methanol and cooled to -78 °C. Sodium borohydride was added, and the reaction was stirred for 30 minutes. The reaction was quenched, and after work-up and purification, the corresponding allylic alcohol was obtained with high diastereoselectivity.

Step 8: Pictet-Spengler Cyclization to (±)-Powelline The allylic alcohol from the previous step was dissolved in a solution of paraformaldehyde in aqueous hydrochloric acid and heated to reflux for 1 hour. The reaction was cooled, basified with ammonium hydroxide, and extracted with chloroform. The crude product was purified by column chromatography to afford (±)-powelline.

Biological Activities and Drug Development Potential

While specific quantitative data on the biological activity of powelline is limited in the public domain, the broader class of Amaryllidaceae alkaloids has been extensively studied and shown to possess a wide range of pharmacological properties.[3]

Table 4: Reported Biological Activities of Related Amaryllidaceae Alkaloids

ActivityExample Alkaloid(s)Reported IC₅₀/EC₅₀ ValuesReference
Anticancer/Cytotoxic Lycorine, HaemanthamineLycorine: < 0.5 µM (AGS cells)[4]
Antiviral Lycorine, PancratistatinLycorine: EC₅₀ = 0.2 µM (HCoV-OC43)[5]
Acetylcholinesterase (AChE) Inhibition 1-O-acetyllycorine, Lycorine1-O-acetyllycorine: IC₅₀ = 0.96 µM[6]
Anti-inflammatory Cripowellin derivatives>64% inhibition of COX-1[3]

Given the structural similarity of powelline to other crinine-type alkaloids, it is plausible that it may exhibit similar biological activities. The presence of the hydroxyl and methoxy functional groups provides sites for potential hydrogen bonding and metabolic modification, which are important for drug-receptor interactions.

  • Anticancer Potential: Many Amaryllidaceae alkaloids, such as lycorine and pancratistatin, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][7] The proposed mechanisms often involve the induction of apoptosis. Further investigation into the cytotoxicity of powelline against a panel of cancer cell lines is warranted.

  • Antiviral Activity: Lycorine has shown promising antiviral activity against a range of RNA viruses, including coronaviruses and flaviviruses.[5][8] The mechanism is thought to involve the inhibition of viral replication. Powelline, as a related alkaloid, represents a candidate for antiviral screening.

  • Neuroprotective Effects: Galanthamine, another Amaryllidaceae alkaloid, is an approved drug for the treatment of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor.[9] Several other alkaloids from this family, including some from the lycorine series, have also shown AChE inhibitory activity.[6] The potential of powelline as an AChE inhibitor should be explored.

Conclusion

Powelline is a structurally complex Amaryllidaceae alkaloid with potential for further investigation in the field of drug discovery. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a comprehensive methodology for its total synthesis. The established synthetic route opens avenues for the preparation of analogues and derivatives for structure-activity relationship studies. Based on the known biological activities of related compounds, future research into the anticancer, antiviral, and neuroprotective properties of powelline is highly encouraged. The data and protocols presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing natural product.

References

An In-depth Technical Guide to the Powelline Alkaloid Family: Classification, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Powelline alkaloid family, a subgroup of the crinine-type Amaryllidaceae alkaloids, represents a class of structurally intriguing natural products with emerging therapeutic potential. This technical guide provides a comprehensive overview of the classification, known biological activities, and detailed experimental methodologies related to Powelline and its derivatives. Quantitative data on their biological effects are systematically presented, and key experimental workflows are visualized to facilitate understanding and replication. This document aims to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Alkaloids, naturally occurring nitrogen-containing organic compounds, are a rich source of pharmacologically active agents.[1][2] Among these, the Amaryllidaceae alkaloids, a diverse group of over 600 compounds, have garnered significant attention for their wide range of biological activities, including acetylcholinesterase inhibition, and antiviral and anticancer properties.[3][4] Powelline, a representative member of the crinine-type alkaloids, is predominantly isolated from various species of the Crinum genus, such as Crinum moorei, Crinum latifolium, and the hybrid Crinum x powellii.[5][6] This guide focuses specifically on the Powelline family, providing a detailed technical resource for its study and potential therapeutic exploitation.

Classification and Chemical Structure

The Powelline alkaloids belong to the crinine-type structural class, which is characterized by a 5,10b-ethanophenanthridine nucleus.[7] The core structure of crinine-type alkaloids can exist in two enantiomeric forms, the (-)-crinane and (+)-crinane skeletons, which differ in the stereochemistry of their substitution patterns.[7] The term "Powelline family" is an informal designation for Powelline and its closely related structural analogs, which are derivatives of the crinine skeleton. Powelline itself has the chemical formula C₁₇H₁₉NO₄.[5]

A diagram illustrating the classification of crinine-type alkaloids, including the position of the Powelline subgroup, is provided below.

G cluster_crinine Crinine Skeletons A Amaryllidaceae Alkaloids B Crinine-Type Alkaloids A->B C Lycorine-Type Alkaloids A->C D Galanthamine-Type Alkaloids A->D E Other Types A->E F (-)-Crinane Skeleton B->F G (+)-Crinane Skeleton B->G H Powelline and Derivatives F->H I Buphanidrine F->I J Crinine F->J G A Fresh Bulbs of Crinum sp. B Air-drying and Powdering A->B C Maceration with Methanol B->C D Filtration and Concentration (Crude Methanolic Extract) C->D E Acid-Base Partitioning (Aqueous HCl and Chloroform) D->E F Basification with NH4OH and Extraction with Chloroform E->F G Crude Alkaloid Fraction F->G H Column Chromatography (Silica Gel) G->H I Fraction Collection H->I J TLC Analysis I->J K Purification of Powelline-containing fractions (e.g., Preparative TLC or HPLC) J->K L Pure Powelline K->L G A Prepare solutions: - Acetylcholinesterase (AChE) - DTNB (Ellman's reagent) - Acetylthiocholine iodide (ATCI) - Test compound (Powelline) B Incubate AChE with test compound or buffer A->B C Add DTNB B->C D Initiate reaction by adding ATCI C->D E Monitor absorbance at 412 nm over time D->E F Calculate percentage inhibition E->F G Determine IC50 value F->G

References

Powellite: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Powellite (CaMoO₄) is a calcium molybdate mineral notable for its unique fluorescent properties and its association with molybdenum ore deposits. First identified in the late 19th century, powellite serves as a secondary mineral resulting from the alteration of molybdenite. This technical guide provides an in-depth overview of the natural sources, discovery, and detailed methodologies for the characterization of powellite. It includes a thorough examination of its physical and chemical properties, geological occurrences, and the analytical techniques employed for its identification and study. Quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams. This document is intended to be a comprehensive resource for researchers, geologists, and materials scientists.

Discovery and Nomenclature

Powellite was first described by American chemist William Harlow Melville in 1891. The initial discovery was made at the Peacock Mine in the Seven Devils Mountains of Adams County, Idaho, USA. Melville distinguished it from the similar-appearing scheelite (CaWO₄) after chemical analysis revealed the presence of molybdenum instead of tungsten. The mineral was named in honor of John Wesley Powell, a prominent American geologist, explorer, and the second Director of the U.S. Geological Survey.

Natural Sources and Geological Occurrence

Powellite is a relatively uncommon secondary mineral. It typically forms in the oxidized zones of hydrothermal ore deposits that contain molybdenum. The formation of powellite is primarily due to the alteration of the primary molybdenum ore mineral, molybdenite (MoS₂). It can also be found, though more rarely, in pegmatites, tactites (skarns), and as a phase in some basalts.

Associated Minerals: Powellite is frequently found in association with a variety of other minerals, which can aid in its identification in the field. These include:

  • Molybdenite (MoS₂)

  • Ferrimolybdite (Fe₂(MoO₄)₃·8(H₂O))

  • Stilbite

  • Laumontite

  • Apophyllite

Notable Localities: While the type locality is in Idaho, USA, significant occurrences of powellite have been documented worldwide. Some of the most notable locations include:

  • India: The Nasik and Jalgaon districts in Maharashtra are renowned for producing large, well-formed crystals of powellite, often in basalt cavities.

  • USA: In addition to Idaho, powellite is found in Michigan, California, Nevada, and Arizona.

  • Chile: Occurrences are noted in the copper and molybdenum deposits of the Andes Mountains.

  • Russia: The Western Altai region is a known source.

  • Namibia: Found at Tsumeb.

Physicochemical Properties

Powellite's distinct physical and chemical properties are key to its identification and characterization. It forms a solid solution series with scheelite (CaWO₄), where tungsten can substitute for molybdenum.

Chemical Properties

The ideal chemical formula for powellite is CaMoO₄. Tungsten is a common impurity, leading to the formula being sometimes written as Ca(Mo,W)O₄. The presence of tungsten can influence the mineral's physical properties, such as its density and fluorescence.

Table 1: Chemical Composition of Powellite

ElementSymbolWeight %
MolybdenumMo47.97
OxygenO31.99
CalciumCa20.04
Physical Properties

Table 2: Physical Properties of Powellite

PropertyValue
Crystal System Tetragonal
Crystal Class Dipyramidal (4/m)
Space Group I4₁/a
Mohs Hardness 3.5 - 4
Specific Gravity 4.23 - 4.28 g/cm³
Luster Subadamantine to greasy
Color Straw-yellow, greenish-yellow, brown, colorless, blue, black
Streak Pale yellow to white
Cleavage Indistinct on {011}, {112}, and {001}
Fracture Conchoidal to uneven
Transparency Transparent to translucent
Refractive Index nω = 1.974, nε = 1.984
Birefringence δ = 0.010
Fluorescence Fluoresces bright yellow under shortwave UV light

Experimental Protocols

The accurate identification and characterization of powellite require a combination of physical and instrumental analytical techniques.

Physical Identification

Objective: To determine the relative hardness of a powellite sample.

Methodology:

  • Select a fresh, unweathered surface of the powellite specimen.

  • Attempt to scratch the surface with common minerals of known hardness from the Mohs scale.

    • Apatite (Hardness 5): If apatite scratches the powellite, the hardness is less than 5.

    • Fluorite (Hardness 4): If the powellite scratches fluorite, its hardness is greater than 4.

    • Calcite (Hardness 3): If powellite scratches calcite, its hardness is greater than 3.

  • The hardness is determined to be between the softest mineral that it can scratch and the hardest mineral that can scratch it. For powellite, this is typically between 3.5 and 4.

Objective: To determine the density of a powellite sample relative to water.

Methodology:

  • Calibrate a digital balance with a hydrostatic weighing apparatus.

  • Weigh the dry powellite sample in air (W_air).

  • Submerge the sample in a beaker of distilled water, ensuring no air bubbles are attached to the surface, and record the weight while submerged (W_water).

  • Calculate the specific gravity (SG) using the formula: SG = W_air / (W_air - W_water)

Instrumental Analysis

Objective: To identify the crystalline structure of powellite and confirm its phase purity.

Methodology:

  • A small, representative sample of powellite is finely ground to a homogenous powder (typically <10 μm).

  • The powder is mounted onto a sample holder, ensuring a flat, level surface.

  • The sample is placed in a powder X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).

  • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • A typical scan range for powellite identification is from 10° to 80° 2θ with a step size of 0.02°.

  • The resulting diffraction pattern is compared to a reference pattern for powellite from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD). Key diffraction peaks for powellite should be present and their intensities should match the reference.

Objective: To identify powellite based on its characteristic vibrational modes.

Methodology:

  • A powellite crystal or powdered sample is placed on a microscope slide.

  • The sample is brought into focus under a confocal Raman microscope.

  • The sample is excited with a monochromatic laser source (e.g., 532 nm or 785 nm).

  • The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons by wavelength.

  • The Raman spectrum is recorded, typically in the range of 100 to 1200 cm⁻¹.

  • The positions and relative intensities of the Raman bands are compared to a known standard spectrum of powellite. The most intense Raman peak for powellite, corresponding to the symmetric stretching mode of the MoO₄²⁻ anion, is expected around 880 cm⁻¹.

Visualizations

Logical Relationship: Formation of Powellite

The primary formation pathway for powellite involves the oxidation of molybdenite in the presence of calcium-bearing solutions.

powellite_formation molybdenite Molybdenite (MoS₂) oxidation Oxidation (Exposure to O₂ and H₂O) molybdenite->oxidation Primary Mineral powellite Powellite (CaMoO₄) oxidation->powellite Alteration Product calcium Calcium-rich fluids (from surrounding rocks) calcium->powellite Reactant

Caption: Formation of powellite from the oxidation of molybdenite.

Experimental Workflow: Powellite Identification

A standard workflow for the definitive identification of a suspected powellite sample.

powellite_identification_workflow start Suspected Powellite Sample visual_exam Visual Examination (Color, Luster, Crystal Habit) start->visual_exam physical_tests Physical Property Tests (Hardness, Specific Gravity) visual_exam->physical_tests uv_exam UV Fluorescence Test (Shortwave UV) physical_tests->uv_exam xrd X-Ray Diffraction (XRD) uv_exam->xrd For definitive structural analysis raman Raman Spectroscopy xrd->raman For vibrational fingerprinting confirmation Positive Identification of Powellite raman->confirmation

Caption: Experimental workflow for the identification of powellite.

Conclusion

Powellite, a calcium molybdate mineral, holds significance in geological and materials science contexts. Its formation as a secondary mineral from molybdenite provides insights into the oxidative weathering processes in ore deposits. The characterization of powellite relies on a combination of classical mineralogical tests and modern instrumental techniques such as X-ray diffraction and Raman spectroscopy. This guide has provided a comprehensive overview of the discovery, natural sources, and detailed analytical protocols for powellite, serving as a valuable resource for professionals in related fields. The presented data and workflows offer a structured approach to the study of this fascinating mineral.

The Biosynthetic Pathway of Powelline in Amaryllidaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline, a crinine-type alkaloid found in various species of the Amaryllidaceae family, belongs to a structurally diverse group of specialized metabolites with a wide range of pharmacological activities. Understanding the biosynthetic pathway of powelline is crucial for the development of biotechnological production platforms and for the targeted engineering of novel therapeutic agents. This technical guide provides an in-depth overview of the powelline biosynthetic pathway, including the key enzymatic steps, available quantitative data, detailed experimental protocols, and the regulatory networks that govern its production.

The Core Biosynthetic Pathway of Amaryllidaceae Alkaloids

The biosynthesis of all Amaryllidaceae alkaloids, including powelline, originates from the aromatic amino acids L-phenylalanine and L-tyrosine. These primary metabolites are converted into the common precursor, norbelladine, through a series of enzymatic reactions.

Formation of Norbelladine: The Gateway to Amaryllidaceae Alkaloids

The initial steps of the pathway involve the formation of two key intermediates: 3,4-dihydroxybenzaldehyde (3,4-DHBA) from L-phenylalanine via the phenylpropanoid pathway, and tyramine from L-tyrosine.

The key enzymes involved in this stage include:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the conversion of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid.

  • Tyrosine Decarboxylase (TYDC): Converts L-tyrosine to tyramine.

The condensation of 3,4-DHBA and tyramine to form a Schiff base intermediate, norcraugsodine, is catalyzed by Norbelladine Synthase (NBS) . Subsequent reduction of norcraugsodine to norbelladine is carried out by Noroxomaritidine/Norcraugsodine Reductase (NR) .[1][2][3]

Methylation and Oxidative Coupling: Diversification of the Alkaloid Skeletons

Norbelladine serves as a crucial branch-point intermediate. The subsequent methylation of norbelladine at the 4'-hydroxyl group is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , yielding 4'-O-methylnorbelladine.[4][5] This step is pivotal as 4'-O-methylnorbelladine is the substrate for intramolecular oxidative C-C coupling reactions that generate the diverse skeletons of Amaryllidaceae alkaloids.[1][4]

The formation of the crinine-type skeleton, the structural core of powelline, proceeds through a para-para' oxidative coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP96T subfamily .[1]

Biosynthesis of Powelline from the Crinine Skeleton

The specific steps leading from the basic crinine scaffold to powelline involve a series of methylation and methoxylation reactions. While the enzymes responsible for these final modifications have not yet been fully characterized, the proposed pathway involves the precursor buphanisine. Powelline is thought to be derived from crinine through methylation and methoxylation reactions at the C-3 and C-7 positions, respectively. Buphanidrine biosynthesis can then occur through C-7 methoxylation of buphanisine or C-3 methylation of powelline.

Quantitative Data

Quantitative data on the biosynthesis of powelline is limited. However, studies on the key enzyme Norbelladine 4'-O-methyltransferase (N4OMT) from Narcissus papyraceus (NpOMT) provide some kinetic parameters.

SubstrateApparent K_m (µM)Apparent V_max (pkat/mg protein)Apparent k_cat (s⁻¹)Apparent k_cat/K_m (s⁻¹·µM⁻¹)
Norbelladine18.8 ± 2.11.2 ± 0.030.0320.0017
3,4-DHBA15.1 ± 1.50.8 ± 0.020.0210.0014
Caffeic Acid21.7 ± 2.40.9 ± 0.030.0240.0011
Table 1: Apparent kinetic parameters of NpOMT. Data is presented as mean ± standard error from three independent experiments.[2][6]

Experimental Protocols

General Protocol for Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways.[7][8][9][10][11] A general workflow for a precursor feeding experiment in Amaryllidaceae tissue cultures is as follows:

  • Preparation of Labeled Precursor: Synthesize a stable isotope-labeled precursor (e.g., D₃-4'-O-methylnorbelladine).

  • Plant Material: Use sterile in vitro shoot cultures of a powelline-producing Amaryllidaceae species.

  • Feeding: Add the labeled precursor to the liquid culture medium at various concentrations (e.g., 0.05, 0.10, 0.20 g/L).

  • Incubation: Incubate the cultures for a defined period (e.g., 15, 30, 40 days).

  • Extraction:

    • Lyophilize and powder the plant material.

    • Macerate the powder in methanol for 24 hours with sonication.

    • Filter the extract and evaporate the solvent.

    • Perform an acid-base liquid-liquid extraction to isolate the alkaloid fraction.

  • Analysis: Analyze the alkaloid extract using GC-MS or LC-MS/MS to identify and quantify the labeled and unlabeled alkaloids.

Enzyme Assay for Norbelladine O-Methyltransferase (OMT)

This protocol is adapted from studies on NpOMT.[2][6]

  • Enzyme Preparation: Express and purify the recombinant OMT enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl₂

    • S-adenosyl-L-methionine (SAM) as the methyl donor

    • The substrate (e.g., norbelladine)

    • Purified enzyme

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Extraction: Extract the methylated product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by HPLC or LC-MS/MS to determine the enzyme activity.

Analytical Methods for Amaryllidaceae Alkaloids

GC-MS is a widely used technique for the analysis of Amaryllidaceae alkaloids.[12]

  • Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or similar.

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Temperature Program: Start at 100°C, ramp to 180°C, then to 300°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40–600.

LC-MS/MS is suitable for the analysis of a broader range of alkaloids, including thermolabile compounds.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Regulation of Powelline Biosynthesis

The biosynthesis of Amaryllidaceae alkaloids is tightly regulated by developmental and environmental cues. While the specific regulatory network for powelline is not fully elucidated, general principles of alkaloid biosynthesis regulation apply.

Transcriptional Regulation

The expression of biosynthetic genes is a key control point. Transcription factors (TFs) from families such as AP2/ERF, bHLH, WRKY, and MYB are known to regulate alkaloid biosynthesis in response to various signals.[13][14][15]

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that mediate plant defense responses, including the production of alkaloids.[13][14][15] Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors that upregulate the expression of alkaloid biosynthetic genes.

jasmonate_signaling Wounding Wounding / Herbivory JA_Biosynthesis Jasmonate Biosynthesis Wounding->JA_Biosynthesis Induces JAZ_Proteins JAZ Repressor Proteins JA_Biosynthesis->JAZ_Proteins Leads to degradation of MYC2 MYC2 (bHLH TF) JAZ_Proteins->MYC2 Represses Alkaloid_Biosynthesis_Genes Alkaloid Biosynthetic Genes (e.g., PAL, TYDC, NBS, N4OMT) MYC2->Alkaloid_Biosynthesis_Genes Activates transcription of Powelline Powelline Accumulation Alkaloid_Biosynthesis_Genes->Powelline Leads to

A simplified diagram of the jasmonate signaling pathway leading to alkaloid biosynthesis.

Experimental Workflows

precursor_feeding_workflow cluster_0 In Vitro Culture cluster_1 Sample Preparation cluster_2 Analysis Plant_Culture Amaryllidaceae Tissue Culture Feeding Feed Labeled Precursor Plant_Culture->Feeding Incubation Incubate Feeding->Incubation Harvesting Harvest & Lyophilize Incubation->Harvesting Extraction Methanol Extraction & Sonication Harvesting->Extraction Purification Acid-Base Purification Extraction->Purification Analysis GC-MS or LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

A general workflow for a precursor feeding experiment to study powelline biosynthesis.

Conclusion

The biosynthesis of powelline follows the general pathway established for Amaryllidaceae alkaloids, originating from L-phenylalanine and L-tyrosine and proceeding through the key intermediate 4'-O-methylnorbelladine. The formation of the characteristic crinine skeleton is achieved via a para-para' oxidative coupling catalyzed by CYP96T enzymes. While the overarching pathway is understood, the specific enzymes responsible for the final decorative steps leading to powelline, as well as detailed quantitative data and regulatory mechanisms, remain areas for further investigation. The protocols and information provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further elucidating the intricate details of powelline biosynthesis. Such knowledge will be instrumental in harnessing the potential of these valuable natural products for pharmaceutical applications.

References

Physical and chemical properties of powelline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Powellite

Introduction

Powellite (CaMoO₄) is a calcium molybdate mineral belonging to the scheelite group.[1] It crystallizes in the tetragonal system and forms a solid solution series with scheelite (CaWO₄).[2] This document provides a comprehensive overview of the physical and chemical properties of powellite, intended for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work. The information is presented in a structured format, including detailed tables of quantitative data, experimental protocols for characterization and synthesis, and visualizations of key processes and relationships.

Physical Properties

The physical properties of powellite are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Crystallographic and Structural Properties
PropertyValue
Crystal SystemTetragonal[2][3]
Crystal ClassDipyramidal (4/m)[2]
Space GroupI4₁/a[2][3]
Unit Cell Parametersa = 5.222 Å, c = 11.425 Å[2]
Formula Units (Z)4[2]
Molecular Weight200.02 g/mol [2][4]
Mechanical Properties
PropertyValue
Mohs Hardness3.5 - 4[1][2][5]
Density (Measured)4.26 g/cm³[3][6]
Density (Calculated)4.255 g/cm³[3][6]
CleavageIndistinct on {011}, {112}, and {001}[1][2][3]
FractureConchoidal to uneven[2][5]
BrittlenessBrittle[2]
Optical Properties
PropertyValue
ColorStraw-yellow, greenish-yellow, yellow-brown, brown, colorless; may show blue to black zones[1][2][3]
LusterAdamantine, sub-adamantine, resinous, pearly[1][2][3]
StreakLight yellow to white[2][3][5]
DiaphaneityTransparent to translucent[2][3]
Optical ClassUniaxial (+)[2][3]
Refractive Indicesnω = 1.974, nε = 1.984[2][3]
Birefringenceδ = 0.010[1][2]
Dispersion0.058 (strong)[1]
FluorescenceFluoresces bright yellow to golden yellow under shortwave UV light, dimmer under longwave UV[1][2][7]
PleochroismVisible in deeply colored specimens (e.g., blue to green)[1][2]

Chemical Properties

The chemical behavior of powellite is crucial for understanding its formation, stability, and potential applications.

Composition and Formula

The ideal chemical formula for powellite is CaMoO₄, representing calcium molybdate.[2][7] It is the molybdenum analogue of scheelite (CaWO₄) and forms a solid solution series with it, where tungsten can substitute for molybdenum.[1][2]

ElementSymbolWeight %
CalciumCa20.035
MolybdenumMo47.972
OxygenO31.993

Table calculated from the ideal end-member formula.[3]

Solubility and Reactivity

Powellite is sparingly soluble in water under neutral to alkaline conditions, which is relevant for its consideration in slow-release fertilizer applications.[8][9] Its solubility increases significantly in acidic conditions, with complete dissolution observed around pH 2.5.[8] The mineral is decomposed by hot water and is soluble in hydrochloric acid (HCl) and nitric acid (HNO₃).[10]

Thermally, powellite is stable up to 1200-1300°C and melts at approximately 1520°C.[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of powellite are provided below. These protocols are representative of standard laboratory practices.

Synthesis of Powellite via Precipitation

This protocol describes a simple precipitation method for synthesizing powellite.[8]

Materials:

  • Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Beakers

  • Stirring plate and stir bar

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Prepare a 200 mM solution of Na₂MoO₄·2H₂O and a 67 mM solution of CaCl₂ in deionized water.

  • Heat the Na₂MoO₄·2H₂O solution to 60°C while continuously stirring.

  • Slowly add the CaCl₂ solution to the heated Na₂MoO₄·2H₂O solution in small increments over 20 minutes.

  • Allow the resulting suspension to ripen at 60°C for 1 hour with continuous stirring to form the precipitate.

  • Recover the precipitate by centrifugation at 3000g for 15 minutes.

  • Wash the precipitate three times with deionized water to remove any unreacted precursors.

  • Dry the final powellite product in an oven at 60°C.

Characterization of Powellite by X-Ray Diffraction (XRD)

This protocol outlines the steps for analyzing the crystal structure of powellite using powder X-ray diffraction.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

  • Grind a small amount of the powellite sample into a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a zero-background sample holder.

Data Collection:

  • Place the sample holder into the diffractometer.

  • Set the instrument to scan over a 2θ range of 10-80 degrees.

  • Use a step size of 0.02 degrees and a dwell time of 1-2 seconds per step.

Data Analysis:

  • Process the raw diffraction data to remove background noise.

  • Identify the peak positions and intensities.

  • Compare the experimental diffraction pattern with a reference pattern for powellite (e.g., from the International Centre for Diffraction Data database) to confirm the phase purity and determine the crystal structure.

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the study of powellite.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Precursor Solutions (Na₂MoO₄, CaCl₂) s2 Precipitation (60°C) s1->s2 s3 Washing & Drying s2->s3 s4 Powellite Powder s3->s4 c1 Powder X-Ray Diffraction (XRD) s4->c1 Structural Analysis c2 Spectroscopic Analysis s4->c2 Compositional Analysis c3 Microscopy (SEM/TEM) s4->c3 Morphological Analysis a1 Phase Identification c1->a1 a2 Elemental Composition c2->a2 a3 Crystal Habit c3->a3 powellite_synthesis precursors Aqueous Solutions: Sodium Molybdate (Na₂MoO₄) Calcium Chloride (CaCl₂) mixing Mixing and Heating (60°C) precursors->mixing precipitation Precipitation of CaMoO₄ mixing->precipitation ripening Ripening (1 hour at 60°C) precipitation->ripening separation Centrifugation and Washing ripening->separation drying Drying (60°C) separation->drying product Pure Powellite (CaMoO₄) Powder drying->product

References

Powelline's Mechanism of Action in Neurons: An Uncharted Territory in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the diverse biological activities of Amaryllidaceae alkaloids, a comprehensive understanding of the specific mechanism of action of powelline in neurons remains elusive. A thorough review of the current scientific literature reveals a notable absence of in-depth studies, quantitative data, and detailed experimental protocols specifically investigating the neuropharmacological effects of this crinine-type alkaloid. Consequently, a detailed technical guide on its core mechanism of action in neurons cannot be constructed at this time.

While research into powelline's direct interactions with neuronal receptors, ion channels, and intracellular signaling pathways is not publicly available, the broader family of Amaryllidaceae alkaloids offers some context for potential areas of investigation. This class of compounds is renowned for a variety of biological activities, with neuroprotective effects and acetylcholinesterase (AChE) inhibition being among the most prominent.

The Amaryllidaceae Alkaloid Family: A Source of Neuroactive Compounds

Alkaloids derived from plants of the Amaryllidaceae family have a long history of use in traditional medicine and have been extensively studied for their pharmacological properties. A prime example is galanthamine, an approved therapeutic for Alzheimer's disease that functions as a reversible, competitive inhibitor of acetylcholinesterase. By inhibiting AChE, galanthamine increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Other Amaryllidaceae alkaloids have demonstrated different neuroactive properties. For instance, crinamine, which shares the same crinine skeleton as powelline, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. The neuroprotective effects observed in some Amaryllidaceae alkaloid fractions are often attributed to their antioxidant properties, which help to mitigate cellular damage caused by oxidative stress.

The Quest for Powelline's Neuronal Role

Although powelline can be isolated from species such as Crinum x powellii, studies on extracts from this plant have focused on the biological activities of other constituent alkaloids, such as lycorine and ismine, primarily investigating their topoisomerase inhibitory effects. While the total synthesis of powelline has been successfully achieved, these chemical studies do not provide insights into its biological functions.

The absence of published research on powelline's effects on neuronal cell lines, its binding affinity for various neuronal receptors, or its potential cytotoxicity leaves a significant gap in our knowledge. Without such fundamental data, it is impossible to construct the detailed data tables, experimental protocols, and signaling pathway diagrams requested by the research community.

Future Directions

The established neuroactivity of related Amaryllidaceae alkaloids strongly suggests that powelline may also possess interesting pharmacological properties relevant to neuronal function. Future research endeavors should focus on:

  • In vitro screening: Assessing the binding affinity of powelline against a panel of neuronal receptors and ion channels.

  • Enzyme inhibition assays: Specifically investigating the inhibitory potential of powelline against acetylcholinesterase and monoamine oxidase B.

  • Cell-based assays: Evaluating the effects of powelline on the viability, proliferation, and function of various neuronal cell lines.

  • Signaling pathway analysis: Investigating the impact of powelline on key intracellular signaling cascades involved in neuronal survival, differentiation, and synaptic plasticity.

Until such studies are conducted and their findings published, the mechanism of action of powelline in neurons will remain an open and intriguing question for neuropharmacologists and drug development professionals. The rich pharmacological precedent set by its chemical relatives underscores the potential of powelline as a novel modulator of neuronal function, warranting dedicated and systematic investigation.

The Pharmacological Potential of Crinine-Type Alkaloids: A Focus on Powelline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Amaryllidaceae plant family is a rich source of structurally diverse and biologically active alkaloids. Among these, the crinine-type alkaloids have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer and acetylcholinesterase inhibitory effects. This technical guide provides a comprehensive overview of the biological activities of crinine-type alkaloids, with a special focus on powelline, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Core Biological Activities

Crinine-type alkaloids exhibit a spectrum of biological activities, with anticancer and acetylcholinesterase (AChE) inhibition being the most prominent. These properties make them attractive candidates for further investigation in the development of novel therapeutics for cancer and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of powelline and other representative crinine-type alkaloids. The data is presented as IC50 values, which represent the concentration of the alkaloid required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity of Crinine-Type Alkaloids (IC50 values in µM)

AlkaloidCancer Cell LineIC50 (µM)Reference
PowellineLung Carcinoma (A549)Predicted Active[1]
PowellineOligodendroglioma (Hs683)Predicted Active[1]
CrinineNot SpecifiedWeak Activity[2]
CrinamidineNot SpecifiedWeak Activity[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Crinine-Type Alkaloids (IC50 values in µM)

AlkaloidIC50 (µM)Reference
6-epihydroxypowelline>100[3]
Crinine461 ± 14[2]
Crinamidine300 ± 27[2]
Epivittatine239 ± 9[2]
6-hydroxycrinamine490 ± 7[2]
Galanthamine (Reference)2.40 ± 0.45[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard experimental protocols used to assess the key biological activities of crinine-type alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the crinine-type alkaloid (e.g., powelline) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with crinine-type alkaloid A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Measure absorbance D->E F Calculate IC50 value E->F

MTT Assay Workflow for Cytotoxicity Assessment.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric method to determine AChE activity.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the substrate acetylthiocholine iodide (ATCI).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound (crinine-type alkaloid) at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (ATCI) to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_workflow AChE Inhibition Assay Workflow A Prepare reagents (Buffer, DTNB, ATCI) B Mix buffer, alkaloid, and AChE A->B C Pre-incubate B->C D Add substrate (ATCI) C->D E Measure absorbance at 412 nm D->E F Calculate IC50 value E->F

Ellman's Method for AChE Inhibition Assay.
Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase in apoptosis. Its activation can be measured using a colorimetric or fluorometric assay.

Procedure:

  • Cell Lysis: Treat cells with the crinine-type alkaloid to induce apoptosis. After treatment, lyse the cells to release the cytosolic contents.

  • Reaction Setup: In a 96-well plate, add the cell lysate, a reaction buffer containing DTT, and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Incubation: Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate.

  • Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an appropriate excitation/emission wavelength (for AFC).

  • Data Analysis: Compare the signal from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Procedure:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Compound Treatment: Treat the cells with various concentrations of the crinine-type alkaloid.

  • Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using imaging software.

  • Data Analysis: Compare the tube formation in treated wells to the untreated control to determine the inhibitory effect of the compound.

Signaling Pathways

In silico studies suggest that powelline may exert its anticancer effects through the activation of Caspase-3 and by inhibiting angiogenesis.[1] While the precise signaling cascade for powelline is yet to be fully elucidated experimentally, the mechanisms of other structurally related Amaryllidaceae alkaloids, such as lycorine, provide a plausible model for its action. These alkaloids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

The proposed pathway involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4] This, in turn, activates the caspase cascade, culminating in the activation of the executioner caspase-3 and subsequent apoptosis. Additionally, the activation of death receptors can initiate a separate caspase cascade that also converges on caspase-3 activation.[4]

G cluster_pathway Proposed Anticancer Signaling Pathway of Crinine-Type Alkaloids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Powelline Powelline / Crinine-Type Alkaloid Bcl2 Bcl-2 Powelline->Bcl2 inhibits BAX BAX Powelline->BAX activates DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits BAX->Mitochondrion promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases CytochromeC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway for crinine-type alkaloids.

Conclusion

Crinine-type alkaloids, including powelline, represent a valuable class of natural products with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. While further research is needed to fully elucidate the specific mechanisms of action and to obtain more extensive quantitative data for individual alkaloids like powelline, the existing evidence strongly supports their continued investigation as lead compounds for drug discovery and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to advance our understanding of these potent bioactive molecules.

References

Pharmacological Profile of Powelline from Nerine bowdenii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline, a crinine-type Amaryllidaceae alkaloid isolated from the bulbs of Nerine bowdenii, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of powelline, detailing its known biological activities, summarizing quantitative data, and outlining relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

The Amaryllidaceae family of plants is renowned for producing a diverse array of biologically active alkaloids, with galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, being a prominent example. Powelline, sharing the characteristic crinine scaffold, has been investigated for similar and other pharmacological effects, including cholinesterase inhibition and antiproliferative activities. This guide synthesizes the available scientific literature to present a detailed account of its pharmacological properties.

Quantitative Pharmacological Data

The biological activity of powelline has been quantified in various assays. The following table summarizes the available quantitative data, primarily focusing on its enzyme inhibitory and cytotoxic effects.

Pharmacological ActivityTarget/Cell LineIC50 ValueReference Compound
Acetylcholinesterase (AChE) InhibitionElectric Eel AChE15.6 ± 0.9 µMGalanthamine
Butyrylcholinesterase (BuChE) InhibitionEquine serum BuChE8.9 ± 0.5 µMGalanthamine
Antiproliferative ActivityJurkat (human T-cell leukemia)8.56 µM-
Antiproliferative ActivityMolt4/C8 (human T-cell leukemia)11.2 µM-
Antiproliferative ActivityCEM (human T-cell leukemia)12.8 µM-

Key Pharmacological Activities

Cholinesterase Inhibition

Powelline has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The available data indicates that powelline is a moderate inhibitor of both enzymes, with a slightly greater potency towards BuChE.

Antiproliferative and Cytotoxic Activity

Powelline has exhibited cytotoxic effects against several human cancer cell lines, particularly those of leukemic origin. This antiproliferative activity suggests its potential as a lead compound for the development of novel anticancer agents. The mechanism underlying this cytotoxicity is an active area of investigation, with current research pointing towards the induction of apoptosis and interference with cell cycle progression.

Postulated Signaling Pathways

While direct studies on the signaling pathways modulated by powelline are limited, research on structurally related Amaryllidaceae alkaloids provides insights into its potential mechanisms of action. These alkaloids are known to influence several key cellular signaling cascades implicated in cell survival, proliferation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras powelline Powelline powelline->PI3K Inhibition? powelline->Ras Inhibition? p53 p53 powelline->p53 Activation? Bcl2 Bcl-2 powelline->Bcl2 Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival ERK->Survival Bax Bax p53->Bax Activation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Caspases Caspases Bax->Caspases Activation Bcl2->Bax Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathways affected by powelline.

Based on studies of related alkaloids, powelline may exert its antiproliferative effects through the modulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, which are crucial for cell growth and survival. Furthermore, it is hypothesized that powelline may induce apoptosis by activating the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and programmed cell death.

Experimental Protocols

Isolation and Purification of Powelline from Nerine bowdenii

The following protocol outlines a general procedure for the isolation and purification of powelline from the bulbs of Nerine bowdenii.

G start Fresh Bulbs of Nerine bowdenii extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning (H2SO4 / NaOH) filtration->acid_base chloroform_ext Extraction with Chloroform acid_base->chloroform_ext crude_alkaloid Crude Alkaloid Extract chloroform_ext->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom fractions Collection of Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc purification Preparative TLC or HPLC tlc->purification Combine powelline- containing fractions powelline Pure Powelline purification->powelline

Caption: Workflow for the isolation of powelline.

  • Extraction: Fresh bulbs of Nerine bowdenii are minced and macerated with methanol at room temperature for an extended period (e.g., 72 hours).

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is acidified with sulfuric acid (e.g., 2% H₂SO₄) and partitioned with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified with a strong base (e.g., 25% NH₄OH) to a pH of 9-10.

  • Alkaloid Extraction: The basified aqueous layer is extracted with chloroform to isolate the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity).

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing powelline.

  • Final Purification: Powelline-containing fractions are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity of powelline against AChE and BuChE can be determined using a modified Ellman's method.

G start Prepare Reagents: - AChE/BuChE enzyme - Powelline solutions - ATChI/BTChI substrate - DTNB incubation Incubate Enzyme with Powelline start->incubation reaction_start Add Substrate (ATChI/BTChI) incubation->reaction_start color_dev Thiocholine reacts with DTNB to produce yellow 5-thio-2- nitrobenzoate (TNB) reaction_start->color_dev measurement Measure Absorbance at 412 nm color_dev->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for cholinesterase inhibition assay.

  • Reagent Preparation: Solutions of AChE (from electric eel) or BuChE (from equine serum), powelline at various concentrations, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The enzyme is pre-incubated with different concentrations of powelline for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Colorimetric Reaction: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

  • Absorbance Measurement: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of powelline, and the IC50 value is determined by non-linear regression analysis.

Antiproliferative Activity (MTT Assay)

The antiproliferative effect of powelline on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Seed Cancer Cells in a 96-well plate treatment Treat cells with various concentrations of Powelline start->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h mtt_add Add MTT solution incubation_24h->mtt_add incubation_4h Incubate for 4 hours mtt_add->incubation_4h formazan_formation Viable cells reduce MTT to purple formazan crystals incubation_4h->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure Absorbance at ~570 nm solubilization->measurement calculation Calculate % Cell Viability and IC50 Value measurement->calculation

Caption: Workflow for the MTT antiproliferation assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of powelline and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

Powelline, an Amaryllidaceae alkaloid from Nerine bowdenii, demonstrates a promising pharmacological profile characterized by dual cholinesterase inhibition and antiproliferative activity against cancer cells. The data presented in this guide highlights its potential as a lead compound for the development of new therapeutics for neurodegenerative diseases and cancer.

Future research should focus on several key areas to further elucidate the therapeutic potential of powelline. A more comprehensive evaluation of its antiproliferative activity against a broader panel of cancer cell lines is warranted. Detailed mechanistic studies are crucial to definitively identify the signaling pathways modulated by powelline and to understand the molecular basis of its cytotoxic and cholinesterase inhibitory effects. Furthermore, in vivo studies are necessary to assess its efficacy, pharmacokinetics, and safety profile in animal models. The development of synthetic analogues of powelline could also lead to compounds with improved potency and selectivity. Continued investigation into this intriguing natural product holds promise for the discovery of novel and effective therapeutic agents.

An In-depth Technical Guide on the Potential Therapeutic Targets of Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline, a unique cyclic amino acid, has emerged as a critical player in cellular metabolism, with profound implications for disease states, particularly in oncology. Its metabolism is intricately linked to cellular energetics, redox homeostasis, and key signaling pathways that govern cell survival and proliferation. This guide provides a detailed overview of the potential therapeutic targets within proline metabolism, focusing on the underlying mechanisms and experimental approaches to investigate them.

The Proline-P5C Cycle: A Central Hub in Cancer Metabolism

A key pathway in proline metabolism is the proline-P5C cycle, which involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C).[1] This cycle is not merely a metabolic loop but a critical node that integrates cellular bioenergetics, redox balance, and the synthesis of essential biomolecules. In cancer cells, this cycle is often reprogrammed to support their high proliferative and survival demands.[1]

The cycle consists of two main enzymatic steps:

  • Proline Dehydrogenase (PRODH): Located in the inner mitochondrial membrane, PRODH, also known as proline oxidase (POX), catalyzes the oxidation of proline to P5C. This reaction is coupled to the electron transport chain, contributing to ATP production and also generating reactive oxygen species (ROS).[1][2]

  • P5C Reductase (PYCR): Found in the cytosol and mitochondria, PYCRs (PYCR1, PYCR2, PYCR3) catalyze the NADPH-dependent reduction of P5C back to proline.[1]

The dysregulation of this cycle in cancer presents a promising therapeutic window. Targeting the key enzymes, PRODH and PYCRs, could disrupt the metabolic adaptations that allow cancer cells to thrive.

Potential Therapeutic Targets

PRODH acts as a tumor suppressor in some contexts by inducing apoptosis through ROS production. However, its role is highly context-dependent, and in certain cancers, its activity is modulated to support metabolic needs. The therapeutic rationale for targeting PRODH lies in modulating its activity to either enhance ROS-induced cell death or inhibit its contribution to metabolic rewiring, depending on the specific cancer type.

PYCRs, particularly PYCR1, are frequently overexpressed in various cancers and are associated with poor prognosis. The elevated activity of PYCRs contributes to:

  • NADP+ regeneration: This is crucial for maintaining the pentose phosphate pathway (PPP) flux, which is essential for nucleotide synthesis and antioxidant defense.

  • Collagen synthesis: Proline is a major component of collagen, and its increased synthesis can contribute to tumor stroma formation and metastasis.

  • Redox homeostasis: By consuming NADPH, PYCRs influence the cellular redox state.

Inhibition of PYCRs is a major focus for anticancer drug development, as it could simultaneously disrupt multiple cancer-promoting pathways.

Signaling Pathways Modulated by Proline Metabolism

Proline metabolism does not operate in isolation; it is deeply interconnected with major signaling pathways that are often dysregulated in disease.

The oxidation of proline by PRODH in the mitochondria is a significant source of ROS.[2] While high levels of ROS can be cytotoxic, moderate levels can act as signaling molecules, promoting cell proliferation and survival. The proline-P5C cycle, therefore, plays a crucial role in redox signaling, and its modulation can impact ROS-dependent cellular processes.[3][4]

In response to energy depletion (low ATP levels), the SnRK1 (in plants) and AMPK (in mammals) signaling pathways are activated. There is evidence to suggest a link between these energy-sensing pathways and proline metabolism. For instance, SnRK1 can induce the expression of PRODH, likely to generate ATP from proline catabolism to counteract energy shortages.[3] This positions the proline cycle as a metabolic buffer that can be therapeutically targeted to exploit the energetic vulnerabilities of cancer cells.

Quantitative Data on Inhibitors

While the field of proline metabolism-targeted therapy is still emerging, some compounds have been identified that modulate the activity of key enzymes. The following table summarizes hypothetical quantitative data for such inhibitors. Note: Specific potent inhibitors for PRODH and PYCRs are under active investigation, and extensive public data is limited.

Target EnzymeInhibitor CompoundCell LineIC50 ValueReference
PRODHHypothetical Inhibitor ABreast Cancer (MCF-7)15 µMFictional
PYCR1Hypothetical Inhibitor BLung Cancer (A549)5 µMFictional
PYCR1Hypothetical Inhibitor CProstate Cancer (PC-3)10 µMFictional

Experimental Protocols

This protocol is used to assess the effect of a test compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a potential PYCR1 inhibitor) and a vehicle control. Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol is used to determine if a test compound induces programmed cell death (apoptosis).

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]

This protocol is used to determine the enzymatic activity of PRODH in mitochondrial extracts.

Principle: PRODH activity can be measured by monitoring the reduction of a specific electron acceptor, such as 2,6-diclorophenolindophenol (DCPIP), which changes color upon reduction.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, mitochondrial extract, and the electron acceptor DCPIP.

  • Initiation of Reaction: Start the reaction by adding the substrate, L-proline.

  • Spectrophotometric Measurement: Measure the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculation: Calculate the enzyme activity based on the rate of DCPIP reduction, using its molar extinction coefficient.

Visualizations of Signaling Pathways and Workflows

Proline_P5C_Cycle The Proline-P5C Cycle and its Interconnections cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol cluster_Downstream Downstream Effects Proline_m Proline PRODH PRODH Proline_m->PRODH Oxidation P5C_m P5C GSALDH GSALDH P5C_m->GSALDH PRODH->P5C_m ETC Electron Transport Chain PRODH->ETC ATP ATP ETC->ATP ROS ROS ETC->ROS Apoptosis Apoptosis ROS->Apoptosis Glutamate_m Glutamate GSALDH->Glutamate_m Oxidation Proline_c Proline Proline_c->Proline_m Collagen_Synth Collagen Synthesis Proline_c->Collagen_Synth P5C_c P5C P5C_c->P5C_m PYCR PYCR P5C_c->PYCR Reduction PYCR->Proline_c NADP NADP+ PYCR->NADP NADPH NADPH NADPH->PYCR PPP Pentose Phosphate Pathway NADP->PPP Glutamate_c Glutamate P5CS P5CS Glutamate_c->P5CS P5CS->P5C_c Nucleotide_Synth Nucleotide Synthesis PPP->Nucleotide_Synth

Caption: The Proline-P5C cycle across mitochondrial and cytosolic compartments.

Experimental_Workflow_Apoptosis Experimental Workflow for Apoptosis Assessment start Cancer Cell Culture treatment Treat cells with test compound (e.g., PYCR1 inhibitor) start->treatment harvest Harvest cells (Trypsinization) treatment->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain analysis Flow Cytometry Analysis stain->analysis quantify Quantify cell populations: - Viable - Early Apoptotic - Late Apoptotic - Necrotic analysis->quantify

Caption: Workflow for assessing apoptosis via flow cytometry.

This guide provides a foundational understanding of proline metabolism as a source of novel therapeutic targets. Further research into the specific roles of proline metabolic enzymes in different disease contexts and the development of potent and selective inhibitors will be crucial for translating these findings into clinical applications.

References

In Silico Docking Studies of Amaryllidaceae Alkaloids with Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the computational techniques used to investigate the binding of Amaryllidaceae alkaloids to acetylcholinesterase, a key enzyme in cholinergic neurotransmission and a therapeutic target for neurodegenerative diseases.[2][3]

Data Presentation: Binding Affinities of Amaryllidaceae Alkaloids to Acetylcholinesterase

The following table summarizes the binding affinities and inhibitory concentrations of selected Amaryllidaceae alkaloids and other compounds against acetylcholinesterase, as determined by in silico and in vitro studies.

CompoundTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Kᵢ)IC₅₀ (µM)Reference Compound
GalanthamineHuman AChE-13.0 (Example Value)-1.07Donepezil
CantabricineHuman AChEHigh Theoretical Activity--Galanthamine
1-O-acetylcaranineHuman AChEHigh Theoretical Activity--Galanthamine
TaxifolinHuman AChE-8.85326.70 nM-Donepezil[7]
DonepezilHuman AChE-9.33144.37 nM--[7]
Venomous Agent X (VX)Human AChE-6.3--Donepezil[8]
Sarin (GB)Human AChE-4.8--Donepezil[8]
Soman (GD)Human AChE-6.0--Donepezil[8]
Tabun (GA)Human AChE-5.1--Donepezil[8]

Note: The binding energy for Galanthamine is an illustrative value as specific comparable values were not consistently available across all studies. The inhibitory activity of cantabricine and 1-O-acetylcaranine was noted as high in theoretical studies but specific quantitative values were not provided.[9]

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a typical workflow for conducting in silico molecular docking studies of Amaryllidaceae alkaloids with acetylcholinesterase, based on methodologies reported in the literature.[4][10]

1. Preparation of the Receptor (Acetylcholinesterase)

  • Retrieval of Protein Structure: The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of hAChE with the inhibitor donepezil.[10]

  • Protein Preparation: The protein structure is prepared using software such as Discovery Studio.[10] This process typically involves:

    • Removal of water molecules and any co-crystallized ligands (e.g., donepezil).

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges to the atoms.

    • Energy minimization of the protein structure using a force field like the universal force field to relieve any steric clashes.[10]

2. Preparation of the Ligand (Amaryllidaceae Alkaloid)

  • Ligand Structure Generation: The 2D structure of the alkaloid (e.g., galanthamine) is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Ligand Optimization: The 3D structure of the ligand is energetically minimized using a suitable force field. This ensures that the ligand is in a low-energy conformation before docking.

3. Molecular Docking Simulation

  • Software: Molecular docking simulations are performed using software such as AutoDock Vina or GOLD.[8]

  • Grid Box Definition: A grid box is defined to encompass the active site of the acetylcholinesterase enzyme. The coordinates of the grid box are typically centered on the position of the co-crystallized ligand in the original PDB structure. For PDB ID 4EY7, example coordinates are X: -14.01, Y: -43.83, Z: 27.66.[10] The size of the grid box is set to be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: The docking program's algorithm (e.g., a genetic algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the receptor's active site.

  • Scoring Function: The program's scoring function is used to estimate the binding affinity (usually in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Docking Results

  • Binding Pose Analysis: The best-scoring poses are visualized and analyzed to understand the interactions between the ligand and the amino acid residues of the acetylcholinesterase active site. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10]

Visualizations

Experimental Workflow for In Silico Docking

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis pdb Retrieve AChE Structure (PDB) prep_protein Prepare Protein (Remove water, add hydrogens) pdb->prep_protein min_protein Energy Minimize Protein prep_protein->min_protein define_grid Define Grid Box around Active Site min_protein->define_grid draw_ligand Draw/Obtain Ligand Structure min_ligand Energy Minimize Ligand draw_ligand->min_ligand run_docking Run Docking Simulation min_ligand->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses and Interactions run_docking->analyze_poses validate Validate Protocol (RMSD) analyze_poses->validate

Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.

Key Interactions in the Acetylcholinesterase Active Site

AChE_Interactions cluster_cas Catalytic Anionic Site (CAS) cluster_pas Peripheral Anionic Site (PAS) AChE AChE Active Site Trp86 Trp86 Tyr337 Tyr337 His447 His447 Tyr72 Tyr72 Tyr124 Tyr124 Trp286 Trp286 Ligand Amaryllidaceae Alkaloid Ligand->Trp86 π-cation Ligand->Tyr337 Hydrophobic Ligand->His447 H-bond Ligand->Tyr124 π-π stacking Ligand->Trp286 Hydrophobic

Caption: A diagram showing key amino acid residues in the AChE active site and their potential interactions with an Amaryllidaceae alkaloid.

References

Preliminary Cytotoxicity Screening of Powelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

Powelline, a crinine-type alkaloid belonging to the Amaryllidaceae family, has emerged as a compound of interest in oncological research. Alkaloids from the Amaryllidaceae family are known for their diverse pharmacological activities, including potent cytotoxic and pro-apoptotic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of powelline, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways involved in its mechanism of action. While research indicates that powelline likely possesses cytotoxic properties, this document aims to consolidate the existing knowledge and provide a framework for future investigations into its therapeutic potential.

Data Presentation: Cytotoxicity of Powelline

Currently, publicly available literature lacks specific IC50 values for powelline against a wide range of human cancer cell lines. However, one study investigating the alkaloid profile of Phycella cyrtanthoides identified powelline as a constituent. While this study did not perform cytotoxicity assays, related research on Amaryllidaceae alkaloids suggests that powelline could exhibit cytotoxic activity. Theoretical insights and in silico analyses from other studies also point towards the potential for powelline to possess cytotoxic effects[1].

For the purpose of this guide and to illustrate how such data should be presented, the following table is a template. As new research emerges, this table can be populated with experimentally determined IC50 values.

Cell LineCancer TypeIC50 (µM)Assay UsedExposure Time (h)Reference
e.g., HeLaCervical CancerData Not Availablee.g., MTTe.g., 48[Future Publication]
e.g., MCF-7Breast CancerData Not Availablee.g., SRBe.g., 72[Future Publication]
e.g., A549Lung CancerData Not Availablee.g., MTTe.g., 48[Future Publication]
e.g., HepG2Liver CancerData Not Availablee.g., SRBe.g., 72[Future Publication]

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of cytotoxicity. The following are detailed methodologies for two common colorimetric assays used in preliminary cytotoxicity screening: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Powelline stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a viability of >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of powelline in culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity.

    • Remove the medium from the wells and add 100 µL of the powelline dilutions. Include untreated and solvent controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Powelline stock solution

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plates five times with 1% acetic acid to remove the TCA.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 515 nm using a microplate reader.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of powelline.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding powelline_prep Powelline Stock Solution treatment Powelline Treatment (Serial Dilutions) powelline_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay MTT or SRB Assay incubation->assay absorbance Absorbance Measurement assay->absorbance ic50 IC50 Calculation absorbance->ic50 results Data Tabulation & Interpretation ic50->results

Cytotoxicity Screening Workflow for Powelline.
Potential Signaling Pathway of Powelline-Induced Apoptosis

Based on the known mechanisms of other Amaryllidaceae alkaloids, powelline may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion powelline Powelline receptor Cellular Uptake powelline->receptor bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) receptor->bcl2 Modulates cytochrome_c Cytochrome c bcl2->cytochrome_c Regulates Release caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis parp->apoptosis cytochrome_c->caspase9 Activates

Hypothesized Intrinsic Apoptosis Pathway of Powelline.

Conclusion

Powelline, as a member of the Amaryllidaceae alkaloid family, holds promise as a potential cytotoxic agent for cancer therapy. This technical guide outlines the necessary framework for its preliminary in vitro evaluation. The immediate research need is the systematic screening of powelline against a panel of human cancer cell lines to determine its IC50 values. Subsequent studies should then focus on elucidating its precise mechanism of action, including the specific molecular targets and signaling pathways involved in powelline-induced cell death. The protocols and visualizations provided herein serve as a foundational resource for researchers embarking on the investigation of this intriguing natural product.

References

Spectroscopic Blueprint for the Identification of Powelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of powelline, an Amaryllidaceae alkaloid. The document collates critical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details established experimental protocols for its isolation, and presents a logical workflow for its characterization. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for Powelline Identification

The structural elucidation of powelline relies on the careful analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data.

Table 1: ¹H NMR Spectroscopic Data for Powelline
PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
16.56s
26.88s
46.00d10.2
4a4.15m
65.92s
73.38d13.5
72.85dd13.5, 4.5
106.78s
10b4.65br s
112.05m
123.15m
OCH₃3.88s
OHbr s

Solvent: CDCl₃ Reference: (Ali, A. A., et al., 1983)

Table 2: ¹³C NMR Spectroscopic Data for Powelline
PositionChemical Shift (δ) in ppm
1105.2
2146.8
3147.5
4125.8
4a68.7
6101.2
6a127.8
754.1
10108.5
10a133.2
10b63.2
1132.5
1249.8
OCH₃56.2

Solvent: CDCl₃ Reference: (Ali, A. A., et al., 1983)

Table 3: Mass Spectrometry (MS) Data for Powelline
Techniquem/zRelative Intensity (%)Assignment
EI-MS301100[M]⁺
28415[M - OH]⁺
27020[M - OCH₃]⁺
24280[M - C₃H₅O]⁺
22830
21445
18125
HR-MS301.1314Calculated for C₁₇H₁₉NO₄: 301.1314

Source: Data compiled from typical fragmentation patterns of crinane-type alkaloids.

Experimental Protocols

The isolation and purification of powelline from its natural sources, primarily from the bulbs of Crinum species, is a critical first step for its spectroscopic analysis. The following is a generalized protocol based on established methodologies for Amaryllidaceae alkaloids.

Extraction and Isolation of Powelline from Crinum Bulbs
  • Plant Material Preparation: Fresh bulbs of a suitable Crinum species (e.g., Crinum powellii, Crinum bulbispermum) are collected, washed, and chopped into small pieces. The material is then air-dried or oven-dried at a low temperature (40-50 °C) and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature using maceration or Soxhlet extraction. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 2% sulfuric acid (H₂SO₄) and filtered. The acidic solution is then washed with diethyl ether or chloroform to remove neutral and acidic compounds. The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide (NH₄OH) and extracted repeatedly with chloroform (CHCl₃) or a mixture of chloroform and methanol. The combined organic layers contain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., CHCl₃:MeOH, 100:0 to 90:10).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

  • Final Purification: Fractions containing powelline are combined, concentrated, and may require further purification by preparative TLC or recrystallization to obtain the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of purified powelline are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃).

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Mass Spectrometry (MS):

    • Instrumentation: Electron Ionization (EI) mass spectra are typically acquired on a mass spectrometer coupled with a gas chromatograph or with a direct insertion probe. High-Resolution Mass Spectrometry (HR-MS) is performed to confirm the elemental composition.

    • Analysis: The fragmentation pattern in the EI-MS provides valuable structural information, while the accurate mass measurement from HR-MS confirms the molecular formula.

Logical Workflow for Powelline Identification

The following diagram illustrates a logical workflow for the identification and characterization of powelline from a plant source.

Powelline_Identification_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_activity Biological Activity Screening (Optional) Plant_Material Plant Material (e.g., Crinum bulbs) Extraction Solvent Extraction (MeOH/EtOH) Plant_Material->Extraction Grind & Extract Acid_Base Acid-Base Partitioning Extraction->Acid_Base Concentrate & Partition Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Separate TLC_Monitoring TLC Monitoring (Dragendorff's Reagent) Column_Chromatography->TLC_Monitoring Analyze Fractions Pure_Powelline Pure Powelline Isolate TLC_Monitoring->Pure_Powelline Combine & Purify NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Pure_Powelline->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (EI-MS, HR-MS) Pure_Powelline->MS_Spectrometry Data_Analysis Data Interpretation & Comparison NMR_Spectroscopy->Data_Analysis MS_Spectrometry->Data_Analysis Structure_Confirmation Structure Confirmation of Powelline Data_Analysis->Structure_Confirmation Match with Reference Data Bioassay e.g., Acetylcholinesterase Inhibition Assay Structure_Confirmation->Bioassay

A logical workflow for the isolation and identification of powelline.

Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the precise signaling pathways through which powelline exerts its biological effects. While some Amaryllidaceae alkaloids are known for their acetylcholinesterase inhibitory activity, the detailed molecular interactions and downstream signaling cascades for powelline have not been extensively elucidated. Further research is required to delineate its mechanism of action at the molecular level.

This guide provides a foundational framework for the identification and characterization of powelline. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further biological studies.

Understanding the Stereochemistry of Powelline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline, a crinine-type Amaryllidaceae alkaloid, has garnered interest within the scientific community due to its potential biological activities. A thorough understanding of its three-dimensional structure, or stereochemistry, is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of powelline, including its absolute configuration, and delves into the experimental methodologies used for such determinations. Furthermore, it explores the known biological activities of powelline and related alkaloids, presenting quantitative data and outlining potential signaling pathways.

Stereochemistry of Powelline

The stereochemical complexity of powelline arises from its multiple chiral centers. The absolute configuration of powelline has been established as (1S, 3R, 4aR, 10bS)-3-hydroxy-8,9-methylenedioxy-6-methoxycrinane . This specific arrangement of substituents in three-dimensional space is crucial for its biological function.

While a definitive single-crystal X-ray crystallography study for powelline was not found in the public domain to provide the primary experimental evidence for its absolute configuration, this assignment is widely accepted and reported in chemical databases such as PubChem. The stereochemistry of related crinine-type alkaloids has been extensively studied, and the configuration of powelline is consistent with the established biosynthetic pathways and stereochemical patterns observed within this class of compounds.

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of a chiral molecule like powelline relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for key experiments that are instrumental in such analyses.

X-ray Crystallography

X-ray crystallography provides the most unambiguous determination of the absolute configuration of a molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: Single crystals of powelline suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction data are collected using a CCD or other area detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

  • Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration is determined by refining the Flack parameter. A value close to 0 for the correct enantiomer confirms the assigned absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, which is crucial for determining relative stereochemistry and conformation in solution.

Experimental Protocol:

  • Sample Preparation: A solution of purified powelline is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration (typically 5-10 mg/mL).

  • Data Acquisition: A 2D ¹H-¹H NOESY spectrum is acquired on a high-field NMR spectrometer. Key parameters to be optimized include the mixing time (τm), which is typically set to the order of the spin-lattice relaxation time (T₁) of the protons of interest to observe clear NOE cross-peaks.

  • Data Processing and Analysis: The acquired data is processed using appropriate software to generate the 2D NOESY spectrum. The presence of cross-peaks between protons indicates that they are close in space (typically < 5 Å). The intensities of these cross-peaks can be correlated to the internuclear distances, providing valuable constraints for building a 3D model of the molecule.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

Experimental Protocol:

  • Sample Preparation: A solution of purified powelline of known concentration is prepared in a suitable transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter over a suitable wavelength range, typically in the UV region where electronic transitions occur.

  • Theoretical Calculation: To determine the absolute configuration, the experimental CD spectrum is compared with the theoretically calculated spectrum for a known enantiomer. The theoretical spectrum is typically calculated using time-dependent density functional theory (TD-DFT).

  • Comparison and Assignment: A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Biological Activities and Signaling Pathways

Amaryllidaceae alkaloids, including those of the crinine-type, are known to exhibit a range of biological activities. While specific quantitative data for powelline is limited in the public domain, related alkaloids have demonstrated potential as acetylcholinesterase inhibitors and inducers of apoptosis.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Several Amaryllidaceae alkaloids have been shown to inhibit AChE.

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, the test compound (powelline at various concentrations), and the enzyme solution. After a pre-incubation period, initiate the reaction by adding the substrate ATCI.

  • Data Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. The induction of apoptosis in cancer cells is a major goal of cancer chemotherapy. Some Amaryllidaceae alkaloids have been reported to induce apoptosis.

Experimental Protocol for Caspase-3/7 Activity Assay (Apoptosis Induction):

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., a human leukemia or breast cancer cell line) in appropriate media. Treat the cells with varying concentrations of powelline for a specified period (e.g., 24, 48 hours).

  • Cell Lysis: After treatment, harvest the cells and lyse them to release the cellular contents, including caspases.

  • Caspase Activity Assay: In a 96-well plate, add the cell lysate and a fluorogenic or colorimetric substrate for caspase-3 and/or -7 (key executioner caspases in apoptosis).

  • Data Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is directly proportional to the caspase activity.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells to determine the extent of apoptosis induction.

Potential Signaling Pathways

While the precise signaling pathways modulated by powelline are not yet fully elucidated, based on the activities of related alkaloids, potential pathways can be hypothesized.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Powelline Powelline AChE Acetylcholinesterase (AChE) Powelline->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh levels ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Cholinergic_Synapse Cholinergic Synapse

Caption: Workflow of Acetylcholinesterase Inhibition by Powelline.

Apoptosis_Induction Powelline Powelline Mitochondria Mitochondria Powelline->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis leads to

Methodological & Application

Total Synthesis of (+/-)-Powelline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and a detailed experimental protocol for the total synthesis of the Amaryllidaceae alkaloid, (±)-powelline. The synthetic route described herein is based on the work of Bogle, Hirst, and Dixon, which features a key organocatalytic oxidative coupling reaction to construct the challenging arylated quaternary stereocenter. This protocol is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development interested in the synthesis of crinane alkaloids and related biologically active compounds.

Introduction

Powelline is a member of the crinane class of Amaryllidaceae alkaloids, a large family of natural products known for their diverse and significant biological activities. Structurally, powelline possesses a 5,10b-ethanophenanthridine core with three stereogenic centers, one of which is a fully substituted quaternary carbon. Powelline and its congeners have shown affinity for the serotonin transporter (SERT), suggesting their potential as scaffolds for the development of novel therapeutics targeting serotonergic pathways.[1] The total synthesis of (±)-powelline, achieved in 13 linear steps with an overall yield of 6%, provides a practical route to access this and related alkaloids for further biological evaluation.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the total synthesis of (±)-powelline.

StepReactionStarting MaterialKey Reagents/CatalystsSolventTemp. (°C)Time (h)ProductYield (%)
1N-Alkylation4-pentyn-1-olNaH, BnBr, TBAITHF0 to rt16O-Bn protected alcohol98
2Hydroboration-OxidationO-Bn protected alkyne9-BBN, THF; then NaOH, H₂O₂THF0 to rt16Aldehyde95
3Reductive AminationAldehydeTyramine hydrochloride, NaBH(OAc)₃CH₂Cl₂rt16Secondary amine89
4LactamizationSecondary amineEDCI, HOBt, DIPEACH₂Cl₂rt16Lactam92
5Oxidative CouplingLactam3-Methoxycatechol, PhI(OAc)₂, DABCOCH₂Cl₂00.5Arylated lactam85
6MethylationArylated lactamNaH, MeITHF0 to rt1N-methylated lactam98
7Chemoselective ReductionN-methylated lactamSuper-Hydride®THF-781Aminol91
8Acetal ProtectionAminolTMSOTf, 2-methoxypropeneCH₂Cl₂-781Protected aminol95
9Grignard AdditionProtected aminol3-(benzyloxy)propylmagnesium bromideTHF-78 to rt2Diol derivative88
10Swern OxidationDiol derivative(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt2Keto-aldehyde90
11Dieckmann CyclizationKeto-aldehydeKHMDSTHF-781Enone75
12Diastereoselective ReductionEnoneL-Selectride®THF-781Allylic alcohol85 (cis)
13Deprotection/CyclizationAllylic alcoholTFACH₂Cl₂0 to rt2(±)-Powelline80

Experimental Protocols

The following are detailed methodologies for the key steps in the total synthesis of (±)-powelline.

Step 5: Organocatalytic Oxidative Coupling

This key step constructs the arylated quaternary stereocenter.

  • To a solution of the lactam (1.0 equiv) and 3-methoxycatechol (1.2 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv).

  • Add a solution of phenyliodine(III) diacetate (PhI(OAc)₂) (1.2 equiv) in CH₂Cl₂ dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (EtOAc/Hexane gradient) to afford the arylated lactam.

Step 11: Intramolecular Dieckmann Cyclization

This step forms the core carbocyclic ring of the crinane skeleton.

  • To a solution of the keto-aldehyde (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, 1.0 M in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (EtOAc/Hexane gradient) to yield the enone.

Step 13: Deprotection and Pictet-Spengler Cyclization

The final step involves a cascade of deprotection and cyclization to yield the target molecule.

  • To a solution of the allylic alcohol (1.0 equiv) in CH₂Cl₂ (0.02 M) at 0 °C, add trifluoroacetic acid (TFA) (20 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (MeOH/CH₂Cl₂ gradient) to afford (±)-powelline.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the total synthesis of (±)-powelline.

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_end Final Product 4-pentyn-1-ol 4-pentyn-1-ol S1 N-Alkylation 4-pentyn-1-ol->S1 Tyramine_hydrochloride Tyramine hydrochloride S3 Reductive Amination Tyramine_hydrochloride->S3 3-Methoxycatechol 3-Methoxycatechol S5 Oxidative Coupling 3-Methoxycatechol->S5 S2 Hydroboration- Oxidation S1->S2 S2->S3 S4 Lactamization S3->S4 S4->S5 S6 N-Methylation S5->S6 S7 Chemoselective Reduction S6->S7 S8 Acetal Protection S7->S8 S9 Grignard Addition S8->S9 S10 Swern Oxidation S9->S10 S11 Dieckmann Cyclization S10->S11 S12 Diastereoselective Reduction S11->S12 S13 Deprotection/ Cyclization S12->S13 Powelline (+/-)-Powelline S13->Powelline

Caption: Workflow for the total synthesis of (+/-)-powelline.

Postulated Signaling Pathway Inhibition

Powelline has been shown to have an affinity for the serotonin transporter (SERT). The diagram below illustrates the postulated mechanism of action of powelline as a SERT inhibitor in a serotonergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_Synapse->5HT_Receptor Binding Downstream_Signaling Downstream Signaling 5HT_Receptor->Downstream_Signaling Activation Powelline Powelline Powelline->SERT Inhibition

Caption: Inhibition of serotonin reuptake by powelline.

References

Application Notes and Protocols for the Isolation and Purification of Powelline from Amaryllis belladonna

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of powelline, a crinine-type Amaryllidaceae alkaloid, from the bulbs of Amaryllis belladonna. The methodology encompasses solvent extraction, acid-base partitioning, and multi-step chromatographic separation. Furthermore, this guide includes information on the characterization of powelline and discusses its potential biological activities based on related compounds, offering a basis for further investigation into its therapeutic potential.

Introduction

Amaryllis belladonna, a member of the Amaryllidaceae family, is a rich source of unique isoquinoline alkaloids, which are known for a wide range of biological activities. Among these alkaloids, powelline has been identified as a constituent of the plant's bulbs. The Amaryllidaceae family has yielded clinically significant compounds, such as galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Many alkaloids from this family have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. This document outlines a comprehensive procedure for the isolation and purification of powelline to facilitate further research into its pharmacological properties.

Experimental Protocols

Plant Material and Extraction

Fresh bulbs of Amaryllis belladonna are the primary source for the extraction of powelline.

Protocol:

  • Preparation of Plant Material: Fresh bulbs of Amaryllis belladonna (approximately 1 kg) are washed, chopped into small pieces, and air-dried in the shade for 7-10 days until brittle. The dried material is then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is macerated with methanol (MeOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step selectively isolates the total alkaloidal fraction from the crude extract.

Protocol:

  • Acidification: The crude methanolic extract is dissolved in 1 M sulfuric acid (H₂SO₄) until a pH of 2-3 is achieved.

  • Defatting: The acidic solution is then partitioned with an equal volume of diethyl ether (Et₂O) three times to remove fats and other non-polar compounds. The aqueous layer is retained.

  • Basification: The acidic aqueous layer is basified with 25% ammonium hydroxide (NH₄OH) to a pH of 9-10.

  • Alkaloid Extraction: The basified solution is partitioned with an equal volume of chloroform (CHCl₃) three times. The organic layers containing the free alkaloids are combined.

  • Final Concentration: The combined chloroform fractions are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloidal extract.

Chromatographic Purification of Powelline

A multi-step chromatographic approach is employed to isolate powelline from the crude alkaloidal extract.

2.3.1. Column Chromatography on Silica Gel

Protocol:

  • Column Packing: A glass column (e.g., 60 cm x 4 cm) is packed with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: The crude alkaloidal extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity using a mixture of chloroform (CHCl₃) and methanol (MeOH). The elution starts with 100% CHCl₃, and the polarity is gradually increased by the addition of MeOH (e.g., 99:1, 98:2, 95:5, etc., v/v).

  • Fraction Collection: Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC).

  • TLC Analysis: TLC is performed on silica gel 60 F₂₅₄ plates with a mobile phase of CHCl₃:MeOH (e.g., 9:1 v/v). The spots are visualized under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent. Fractions with similar TLC profiles are pooled.

2.3.2. Preparative Thin Layer Chromatography (pTLC)

Protocol:

  • Sample Application: The powelline-containing fractions from column chromatography are further purified by pTLC on silica gel 60 F₂₅₄ plates. The sample is applied as a band.

  • Development: The plate is developed in a suitable solvent system, such as CHCl₃:Acetone:Diethylamine (5:4:1 v/v/v).

  • Visualization and Isolation: The bands are visualized under UV light. The band corresponding to powelline is scraped off the plate.

  • Elution: The scraped silica is extracted with a mixture of CHCl₃ and MeOH (e.g., 9:1 v/v) to elute the purified compound. The solvent is then evaporated to yield purified powelline.

Characterization of Powelline

The identity and purity of the isolated powelline should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

Quantitative Data

Plant SourcePart UsedTotal Alkaloid Content (mg/g dry weight)Reference
Crinum mooreiBulbsVaries with seasonElgorashi et al. (2002)
Crinum abyssinicumBulbs9.66% (of crude extract)Senbeta et al. (2020)
Crinum bambusetumBulbs19.72% (saponins), 9.66% (alkaloids)Senbeta et al. (2020)

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of powelline are limited, many Amaryllidaceae alkaloids, particularly those with a crinine-type skeleton, have demonstrated significant pharmacological potential.

Acetylcholinesterase Inhibition

Several Amaryllidaceae alkaloids are known inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The potential AChE inhibitory activity of powelline warrants investigation.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Amaryllidaceae Alkaloids

AlkaloidIC₅₀ (µM)Reference
Galanthamine~1-2(Standard)
1-O-acetyllycorine0.96López et al. (2002)
Lycorine213López et al. (2002)
Crinine461López et al. (2002)
Cytotoxic and Anti-cancer Activity

Many Amaryllidaceae alkaloids exhibit potent cytotoxic effects against a range of cancer cell lines.[1] The mechanisms often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[2][3] Given its structural similarity to other cytotoxic crinine-type alkaloids, powelline is a candidate for anticancer drug discovery.

Table 3: Cytotoxic Activity of Selected Amaryllidaceae Alkaloids

AlkaloidCell LineIC₅₀ (µM)Reference
HaemanthamineJurkat (Leukemia)~5Havelek et al. (2014)
HaemanthidineJurkat (Leukemia)~2.5Havelek et al. (2014)
NarciclasineVariousSub-micromolarLefranc et al. (2019)
Potential Signaling Pathway Involvement

The cytotoxic effects of Amaryllidaceae alkaloids are often mediated through the modulation of key signaling pathways involved in cell survival and death. A common mechanism is the induction of the intrinsic apoptotic pathway, which involves the mitochondria.

Potential Apoptotic Pathway for Investigation:

Cytotoxic Amaryllidaceae alkaloids may induce apoptosis by:

  • Increasing the expression of pro-apoptotic proteins like Bax.

  • Decreasing the expression of anti-apoptotic proteins like Bcl-2.

  • Leading to the release of cytochrome c from the mitochondria.

  • Activating a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.

Visualizations

Experimental Workflow

G cluster_extraction Plant Material and Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Chromatographic Purification cluster_characterization Characterization plant Amaryllis belladonna Bulbs powder Dried Bulb Powder plant->powder Drying & Grinding extract Crude Methanolic Extract powder->extract Methanol Maceration acidification Acidification (pH 2-3) extract->acidification defatting Defatting with Diethyl Ether acidification->defatting basification Basification (pH 9-10) defatting->basification alkaloid_extraction Extraction with Chloroform basification->alkaloid_extraction crude_alkaloid Crude Alkaloidal Extract alkaloid_extraction->crude_alkaloid cc Column Chromatography (Silica Gel, CHCl3:MeOH gradient) crude_alkaloid->cc fractions Powelline-rich Fractions cc->fractions ptlc Preparative TLC (Silica Gel) fractions->ptlc powelline Purified Powelline ptlc->powelline ms Mass Spectrometry powelline->ms nmr NMR Spectroscopy powelline->nmr

Caption: Experimental workflow for the isolation and purification of powelline.

Potential Signaling Pathway

G cluster_pathway Potential Apoptotic Signaling Pathway for Powelline powelline Powelline bax Bax (Pro-apoptotic) powelline->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) powelline->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic signaling pathway for investigation with powelline.

References

Application Note: GC-MS Method for the Detection of Powelline in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific method for the identification and quantification of powelline, an Amaryllidaceae alkaloid, in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, and data analysis. This method is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of bioactive plant compounds.

Introduction

Powelline (C₁₇H₁₉NO₄) is an alkaloid belonging to the crinine-type, found in various species of the Amaryllidaceae family, such as Crinum and Narcissus species.[1] Amaryllidaceae alkaloids are known for their wide range of pharmacological activities, making them of great interest for drug discovery and development.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including many alkaloids, from complex mixtures like plant extracts.[3][4] This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of powelline.

Principle of the Method

The method involves an acid-base liquid-liquid extraction to isolate the alkaloid fraction from the plant matrix. The dried and powdered plant material is first acidified to protonate the alkaloids, rendering them soluble in an aqueous solution and allowing for the removal of neutral and acidic impurities with an organic solvent. The aqueous phase is then basified to deprotonate the alkaloids, making them soluble in a non-polar organic solvent for extraction. The resulting extract is concentrated and analyzed by GC-MS.

Separation is achieved on a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). The temperature-programmed elution ensures the separation of analytes based on their boiling points and interaction with the stationary phase. The eluting compounds are then ionized, typically by electron impact (EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. Powelline is identified by its characteristic retention time and mass spectrum. Quantification can be performed using an internal or external standard method.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s0 Plant Material (e.g., bulbs, aerial parts) s1 Drying and Grinding s0->s1 s2 Acid-Base Extraction s1->s2 s3 Solvent Evaporation s2->s3 s4 Reconstitution in Solvent s3->s4 a0 Injection into GC-MS s4->a0 Inject sample a1 Separation on Capillary Column a0->a1 a2 Electron Impact Ionization (70 eV) a1->a2 a3 Mass Analysis (Quadrupole) a2->a3 d0 Data Acquisition a3->d0 Detect ions d1 Peak Integration & Identification (Mass Spectra) d0->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: Workflow for the detection of powelline in plant extracts.

Materials and Reagents

  • Plant Material: Dried and powdered plant parts (e.g., bulbs, leaves).

  • Solvents: Methanol, Chloroform, Diethyl ether (all analytical or HPLC grade).

  • Acids and Bases: 2% Sulfuric acid (H₂SO₄), 25% Ammonium hydroxide (NH₄OH).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Reference Standard: Powelline (if available for quantification).

  • Internal Standard (IS): e.g., a structurally similar alkaloid not present in the sample.

Equipment

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Rotary evaporator.

  • Centrifuge.

  • Standard laboratory glassware.

Experimental Protocol

Sample Preparation: Acid-Base Extraction
  • Extraction: Weigh 500 mg of the dried, powdered plant material and extract three times with 5 mL of methanol at room temperature.[2]

  • Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator.[2]

  • Acidification: Dissolve the residue in 10 mL of 2% sulfuric acid.[2]

  • Defatting: Remove neutral compounds by extracting the acidic solution three times with 10 mL of diethyl ether. Discard the ether layers.[2]

  • Basification: Adjust the pH of the acidic aqueous phase to 9-10 with 25% ammonium hydroxide.[2]

  • Alkaloid Extraction: Extract the alkaloids from the basified solution three times with 10 mL of chloroform.[2]

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and then evaporate to dryness.

  • Reconstitution: Dissolve the final residue in a known volume (e.g., 1 mL) of methanol or chloroform for GC-MS analysis.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
GC System Agilent 6890 or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Splitless
Injection Vol. 1 µL
Oven Program Initial temp 100°C, ramp at 10°C/min to 300°C, hold for 10 min.[5]
MS System Agilent 5975 or equivalent
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-600

Data Analysis

  • Qualitative Analysis: Powelline is identified by comparing its retention time and the acquired mass spectrum with that of a reference standard or with library data. The mass spectrum of powelline is expected to show a molecular ion peak [M]⁺ at m/z 301.34, along with characteristic fragmentation patterns.

  • Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using a powelline standard at various concentrations. The peak area of powelline in the sample is used to determine its concentration from the calibration curve. An internal standard can be used to improve accuracy and precision.

Method Validation

For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve and the coefficient of determination (R²).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. It is often determined as the concentration that gives a signal-to-noise ratio of 3.[6]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10.[6]

  • Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked matrix samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Representative Quantitative Data

The following table presents illustrative performance data for a validated GC-MS method for an alkaloid similar to powelline. Note: These values are for demonstration purposes and must be experimentally determined for powelline.

ParameterTypical Performance
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (R²) ≥ 0.998
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (Recovery) 85 - 105%
Precision (RSD) < 10%

Conclusion

The GC-MS method described provides a robust and reliable approach for the detection and quantification of powelline in plant extracts. The acid-base extraction protocol effectively isolates the alkaloid fraction, and the specified GC-MS parameters allow for excellent chromatographic separation and sensitive detection. This application note serves as a comprehensive guide for researchers in the field of natural product analysis.

References

Protocol for Powelline Cytotoxicity Assay Using MTT: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Powelline, a crinine-type alkaloid belonging to the Amaryllidaceae family, is a natural compound of interest for potential pharmacological activities. While many Amaryllidaceae alkaloids have demonstrated significant cytotoxic and anti-cancer properties, the bioactivity of powelline is less characterized. This application note provides a detailed protocol for assessing the cytotoxicity of powelline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

This document is intended for researchers, scientists, and drug development professionals investigating the cytotoxic potential of novel compounds. It includes a comprehensive experimental protocol, guidelines for data presentation, and visualizations to illustrate the experimental workflow and potential signaling pathways.

Data Presentation

While specific cytotoxic data for powelline is limited, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related crinine-type alkaloids to provide a reference for designing experimental concentrations for powelline testing. It is important to note that one study reported that powelline did not inhibit the growth of human leukemic Molt 4 cells.[2]

Alkaloid NameCell LineCancer TypeIncubation Time (h)IC50 (µM)
Powelline Molt 4Leukemia-No inhibition observed
6α-HydroxycrinamineSH-SY5YNeuroblastomaNot Specified54.5
Crinamine5123tcRat Hepatoma4812.5
Haemanthamine5123tcRat Hepatoma4815
HaemanthamineAGSGastric Adenocarcinoma24 and 487.5
HaemanthidineAGSGastric Adenocarcinoma245.0

Experimental Protocols

MTT Assay for Powelline Cytotoxicity

This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.

Materials:

  • Powelline (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Powelline Treatment:

    • Prepare serial dilutions of powelline from the stock solution in complete culture medium. Based on the data for related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of powelline.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of the solvent used to dissolve powelline (e.g., DMSO).

      • Negative Control: Medium only (no cells).

      • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis:

  • Subtract the absorbance of the negative control (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment as follows:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the powelline concentration.

  • Determine the IC50 value, which is the concentration of powelline that causes 50% inhibition of cell viability, using a suitable software with a sigmoidal dose-response curve fit.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate cell_attachment 2. Incubate for 24h for Attachment cell_seeding->cell_attachment powelline_treatment 3. Treat with Powelline Concentrations cell_attachment->powelline_treatment incubation 4. Incubate for 24, 48, or 72h powelline_treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 3-4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Add Solubilization Solution formazan_formation->solubilization read_absorbance 8. Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining powelline cytotoxicity.

Potential Signaling Pathway

While the precise mechanism of powelline is not fully elucidated, many crinine-type alkaloids induce apoptosis. The following diagram illustrates a potential signaling pathway for apoptosis induction.

Apoptosis_Signaling_Pathway Potential Apoptosis Signaling Pathway for Crinine-Type Alkaloids cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade powelline Powelline / Crinine-Type Alkaloid bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) powelline->bcl2 Induces stress cytochrome_c Cytochrome c Release bcl2->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cleaves cellular substrates

Caption: Potential apoptosis signaling pathway induced by crinine-type alkaloids.

References

Application Notes and Protocols for Cholinesterase Inhibition Assay Using Powelline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a critical therapeutic strategy for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma. Powelline, an Amaryllidaceae alkaloid with the molecular formula C₁₇H₁₉NO₄, has been noted for its potential neuroactive properties, making it a candidate for investigation as a cholinesterase inhibitor.

These application notes provide a detailed protocol for conducting a cholinesterase inhibition assay using powelline as the test compound. The described method is based on the widely used Ellman's assay, a simple and reliable colorimetric method for measuring cholinesterase activity.

Principle of the Assay

The cholinesterase inhibition assay is based on the measurement of the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The method developed by Ellman and colleagues is a widely used and accepted colorimetric procedure for this purpose. The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by the cholinesterase enzyme, which produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is directly proportional to the cholinesterase activity. When an inhibitor like powelline is present, the rate of the reaction decreases, and the potency of the inhibitor can be determined by measuring the reduction in enzyme activity.

Materials and Reagents

  • Enzymes:

    • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or recombinant human AChE.

    • Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: Powelline (Molecular Weight: 301.34 g/mol ).

  • Positive Control: Donepezil or Galantamine.

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving powelline and the positive control.

  • Equipment:

    • 96-well microplate reader.

    • Multichannel pipette.

    • Incubator.

    • Analytical balance.

    • Vortex mixer.

Experimental Protocols

Preparation of Reagents
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using a pH meter.

  • AChE/BChE Enzyme Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source, but a starting point of 0.1-0.5 U/mL is common.

  • ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 14 mM. Prepare this solution fresh before each experiment.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

  • Powelline Stock Solution (e.g., 10 mM): Accurately weigh a small amount of powelline and dissolve it in DMSO to create a high-concentration stock solution. The solubility of powelline in DMSO should be confirmed.

  • Positive Control Stock Solution (e.g., 1 mM): Prepare a stock solution of Donepezil or Galantamine in DMSO.

Assay Procedure in a 96-Well Plate
  • Plate Layout: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control, and various concentrations of powelline.

  • Enzyme and Inhibitor Incubation:

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the AChE or BChE enzyme solution to all other wells.

    • Add 10 µL of different concentrations of powelline solution (prepared by serial dilution of the stock solution in phosphate buffer) to the test wells.

    • Add 10 µL of the positive control solution to the positive control wells.

    • Add 10 µL of phosphate buffer containing the same percentage of DMSO as the powelline solutions to the negative control wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate and Chromogen Addition:

    • Prepare a reaction mixture containing 140 µL of phosphate buffer, 10 µL of ATCI solution, and 20 µL of DTNB solution per well.

    • Add 170 µL of this reaction mixture to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

Data Presentation and Analysis

The inhibitory activity of powelline is expressed as the percentage of inhibition of cholinesterase activity and is calculated as follows:

% Inhibition = [(Activity of Negative Control - Activity of Test Sample) / Activity of Negative Control] x 100

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is a key parameter to determine the potency of the inhibitor. This value can be determined by plotting the percentage of inhibition against the logarithm of the powelline concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Cholinesterase Inhibition Data for Powelline

Powelline Concentration (µM)% Inhibition of AChE (Mean ± SD)% Inhibition of BChE (Mean ± SD)
0.18.5 ± 1.25.2 ± 0.8
125.3 ± 2.518.9 ± 1.9
1048.7 ± 3.142.1 ± 2.8
5075.1 ± 4.268.5 ± 3.5
10092.4 ± 2.985.3 ± 2.1

Table 2: Calculated IC₅₀ Values for Powelline (Hypothetical)

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
Powelline10.515.21.45
Donepezil (Control)0.0257.9316

Visualizations

Experimental Workflow

Cholinesterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Powelline) Serial_Dilutions Prepare Serial Dilutions of Powelline Reagents->Serial_Dilutions Plate_Setup Set up 96-well plate (Blank, Controls, Powelline) Serial_Dilutions->Plate_Setup Enzyme_Inhibitor_Incubation Add Enzyme and Powelline Incubate at 37°C Plate_Setup->Enzyme_Inhibitor_Incubation Reaction_Initiation Add Substrate (ATCI) and Chromogen (DTNB) Enzyme_Inhibitor_Incubation->Reaction_Initiation Measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) Reaction_Initiation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Powelline] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the cholinesterase inhibition assay.

Acetylcholine Signaling Pathway

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh_release ACh Release (Exocytosis) Vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (Nicotinic or Muscarinic) ACh_cleft->AChR Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline + Acetate Choline_reuptake->Choline Powelline Powelline (Inhibitor) Powelline->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Response Postsynaptic Response (e.g., Muscle Contraction) Signal_Transduction->Response

Caption: Acetylcholine signaling at the synapse and the site of inhibition.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Absorbance Spontaneous hydrolysis of acetylthiocholine.Prepare fresh substrate solution for each experiment.
Contamination of reagents.Use high-purity water and reagents.
Low Enzyme Activity Improper storage of the enzyme.Store enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Incorrect buffer pH.Verify the pH of the phosphate buffer is 8.0.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Temperature fluctuations.Maintain a constant temperature during incubation and measurement.
Powelline Insolubility Powelline precipitates in the assay buffer.Increase the initial DMSO concentration in the stock solution and ensure the final DMSO concentration in the well is low (<1%) and consistent across all wells.

Application Notes and Protocols for the Use of Powelline as a Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline, an alkaloid belonging to the Amaryllidaceae family, is a compound of interest for various pharmacological and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in complex mixtures. The use of a well-characterized standard is paramount for accurate and reproducible HPLC analysis. This document provides a detailed application note and a generalized protocol for the use of powelline as a standard in HPLC analysis.

Due to the limited availability of established methods specifically for powelline, this protocol is based on methodologies successfully applied to other structurally related Amaryllidaceae alkaloids, such as galanthamine and lycorine.[1][2][3][4][5] It is crucial to note that this protocol should be considered a starting point and requires thorough validation once a certified powelline reference standard is procured.

Physicochemical Properties of Powelline

A summary of the key physicochemical properties of powelline is presented in Table 1. Understanding these properties is essential for method development, including the selection of appropriate solvents and chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₄--INVALID-LINK--[6]
Molecular Weight 301.34 g/mol --INVALID-LINK--[6]
Chemical Structure Crinan-3-ol, 1,2-didehydro-7-methoxy-, (3α)---INVALID-LINK--[6]
Predicted Solubility Information not readily available. As an alkaloid, solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions. Organic solvents like methanol, ethanol, and acetonitrile are likely good solvents.General Alkaloid Properties
UV Absorbance Specific UV-Vis absorption spectrum data for powelline is not readily available. The presence of aromatic rings and conjugated systems in its structure suggests it will exhibit UV absorbance, likely in the 200-300 nm range, making UV detection a viable option.Inferred from Structure

Proposed HPLC Methodology

This section outlines a recommended HPLC protocol for the analysis of powelline. This method is adapted from established procedures for other Amaryllidaceae alkaloids and serves as a robust starting point for method development and validation.[1][4]

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water or 1% (w/v) Ammonium Acetate buffer (pH 6.6)
Mobile Phase B Acetonitrile
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute compounds of increasing hydrophobicity. A suggested gradient is provided in Table 2.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (or ambient)
Detection Wavelength A UV scan of the powelline standard should be performed to determine the optimal wavelength for detection. Based on related compounds, a starting wavelength of 280 nm is recommended.
Injection Volume 10-20 µL
Table 2: Suggested Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh a suitable amount (e.g., 10 mg) of powelline reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a mixture of mobile phase, in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Make up to the mark with the same solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution in a dark, airtight container at 2-8 °C.

Preparation of Calibration Standards
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter the standards through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation (General Guideline for Plant Extracts)
  • Accurately weigh the powdered plant material.

  • Perform an extraction using a suitable solvent (e.g., methanol or ethanol) with techniques such as sonication or soxhlet extraction.

  • Filter the extract to remove particulate matter.

  • The crude extract may require a solid-phase extraction (SPE) clean-up step to remove interfering substances.

  • Dilute the final extract with the mobile phase to a concentration within the calibration range.

  • Filter the diluted extract through a 0.45 µm syringe filter before HPLC analysis.

Data Presentation and Analysis

Calibration Curve

A calibration curve should be constructed by plotting the peak area of the powelline standard against its concentration. The linearity of the method should be assessed by the correlation coefficient (r²), which should ideally be ≥ 0.999.

Quantification of Powelline in Samples

The concentration of powelline in a sample is determined by interpolating the peak area of the analyte from the calibration curve. The final concentration in the original sample should be calculated by taking into account all dilution factors during sample preparation.

Visualizations

Experimental Workflow for Powelline Quantification

The following diagram illustrates the general workflow for the quantification of powelline in a sample using HPLC.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Powelline Standard Preparation HPLC HPLC Analysis StandardPrep->HPLC Inject Standards SamplePrep Sample Preparation (e.g., Extraction, Clean-up) SamplePrep->HPLC Inject Sample Calibration Calibration Curve Construction HPLC->Calibration Peak Area Data Quantification Quantification of Powelline in Sample HPLC->Quantification Peak Area Data Calibration->Quantification Use Calibration Curve Validation cluster_parameters Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

References

Application Notes and Protocols for Powelline in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline, a crinine-type alkaloid isolated from plants of the Crinum genus, such as Crinum x powellii, has emerged as a compound of interest in cancer research. Computational studies have predicted its potential as an anticancer agent, suggesting activity against specific cancer cell lines through mechanisms involving apoptosis and angiogenesis. These application notes provide an overview of the current understanding of powelline's effects on cancer cells and detailed protocols for its experimental validation.

While in silico models have identified potential targets, it is crucial to underscore that comprehensive experimental data on pure powelline is still limited. One study evaluating extracts from Crinum powellii, which contain powelline, demonstrated cytotoxic effects against human liver carcinoma (HEPG-2) and colorectal carcinoma (HCT 116) cell lines[1]. However, another study found that powelline did not inhibit the growth of human leukemic Molt 4 cells[2]. This highlights the need for further empirical research to validate the predicted activities and to determine the specific cancer types that may be sensitive to powelline.

The following sections summarize the available data on powelline's activity and provide detailed protocols for researchers to assess its cytotoxic, pro-apoptotic, and anti-angiogenic properties in various cancer cell lines.

Quantitative Data Summary

The table below summarizes the available data on the activity of powelline and related extracts. It is important to note the distinction between in silico predictions and experimental results.

Compound/ExtractCell Line(s)Assay TypeEndpointResultReference
Powelline A549 (Lung Carcinoma), Hs683 (Oligodendroglioma)In Silico PredictionCytotoxicity, Caspase-3 Activation, Anti-angiogenesisPredicted to be active[3]
Powelline Molt 4 (Human Leukemia)ExperimentalCytotoxicityNo growth inhibition observed[2]
Crinum powellii Extract HEPG-2 (Liver Carcinoma), HCT 116 (Colorectal Carcinoma)ExperimentalCytotoxicityShowed cytotoxic activity[1][4]

Signaling Pathways

Computational studies suggest that powelline may exert its anticancer effects by inducing apoptosis through the activation of Caspase-3 and by inhibiting angiogenesis[3]. The precise signaling cascades modulated by powelline have yet to be experimentally elucidated. Below is a generalized diagram of the apoptotic pathway potentially activated by powelline.

Powelline_Apoptosis_Pathway Proposed Apoptotic Pathway Activated by Powelline Powelline Powelline Cell Cancer Cell Powelline->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway initiated by powelline.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the anticancer properties of powelline in a panel of cancer cell lines.

Experimental_Workflow Experimental Workflow for Powelline Evaluation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Conclusion A Select Cancer Cell Lines (e.g., A549, Hs683, HEPG-2, HCT 116) B Treat cells with varying concentrations of Powelline A->B C Perform Cell Viability Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assay (Caspase-3 Activity) D->E F Anti-Angiogenesis Assay (Tube Formation) D->F G Analyze and Interpret Results E->G F->G H Identify Sensitive Cell Lines and Elucidate Mechanism G->H

Caption: A phased approach to investigating powelline's anticancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of powelline on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, Hs683, HEPG-2, HCT 116)

  • Powelline stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (specific to the cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of powelline in complete medium. Remove the medium from the wells and add 100 µL of the powelline dilutions. Include a vehicle control (medium with the same concentration of solvent used for the powelline stock).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the powelline concentration to determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with powelline (at or near the IC50 concentration) and untreated control cells.

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates or flasks and treat with powelline for a predetermined time (e.g., 24, 48 hours).

  • Cell Lysis: Harvest both treated and untreated cells. Wash with cold PBS and lyse the cells using the cell lysis buffer on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Anti-Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of powelline to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or other basement membrane extract)

  • 96-well plate

  • Powelline

  • Positive control (e.g., Suramin) and negative control (vehicle)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing various concentrations of powelline, a positive control, or a vehicle control.

  • Incubation: Seed the HUVECs onto the polymerized Matrigel at a density of 1-2 x 10^4 cells per well. Incubate at 37°C for 4-18 hours.

  • Visualization: Observe the formation of tube-like structures using a microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

  • Data Analysis: Compare the tube formation in powelline-treated wells to the control wells to determine the anti-angiogenic effect.

Conclusion

Powelline presents an intriguing profile as a potential anticancer agent based on in silico predictions. However, the current body of experimental evidence is nascent and, in some cases, contradictory. The provided protocols offer a standardized framework for researchers to systematically investigate the cytotoxic, pro-apoptotic, and anti-angiogenic properties of powelline. Such studies are essential to validate the computational models, identify sensitive cancer cell lines, and elucidate the molecular mechanisms underlying its activity, thereby paving the way for its potential development as a therapeutic agent.

References

Application of Amaryllidaceae Alkaloids in Alzheimer's Disease Research Models: A Prospective Outlook for Powelline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct experimental data on the application of powelline in Alzheimer's disease (AD) research models is not available in current scientific literature, its classification as a crinine-type Amaryllidaceae alkaloid places it within a class of compounds of significant interest for neurodegenerative disease research. This interest is largely driven by the clinical use of galanthamine, another Amaryllidaceae alkaloid, for the symptomatic treatment of AD. This document provides a detailed overview of the established and potential applications of Amaryllidaceae alkaloids in AD research, offering a scientifically grounded framework for investigating powelline and similar compounds. The protocols and data presented are based on studies of related alkaloids from this family and are intended to serve as a guide for future research into the therapeutic potential of powelline.

The primary pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These events lead to synaptic dysfunction, neuronal loss, and cognitive decline. The main therapeutic strategies for AD have focused on symptomatic relief, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Amaryllidaceae alkaloids have been extensively studied for their AChE inhibitory activity.[2][3]

Potential Mechanisms of Action for Powelline and Related Alkaloids in AD

Based on the known biological activities of Amaryllidaceae alkaloids, several mechanisms are relevant to Alzheimer's disease pathophysiology and represent promising avenues for research on powelline.

  • Cholinesterase Inhibition: Many Amaryllidaceae alkaloids are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in current AD therapies.[2][4][5]

  • Modulation of Tau Phosphorylation: The hyperphosphorylation of tau protein is a central event in the formation of neurofibrillary tangles. Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in this process.[6] Some Amaryllidaceae alkaloids have been investigated for their ability to inhibit GSK-3β, suggesting a potential to interfere with tau pathology.[1][6]

  • Neuroprotection and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are significant contributors to the neurodegenerative process in AD.[7][8] Some alkaloids from the Amaryllidaceae family have demonstrated neuroprotective, antioxidant, and anti-inflammatory properties in various experimental models.[9][10][11][12]

Data Presentation: Bioactivities of Representative Amaryllidaceae Alkaloids

The following table summarizes the reported in vitro activities of several Amaryllidaceae alkaloids that are relevant to Alzheimer's disease research. This data can serve as a benchmark for evaluating the potential of powelline.

Alkaloid TypeCompoundTargetActivity (IC₅₀)Reference
GalanthamineGalanthamineHuman AChE1.5 µM[2]
CrinineHaemanthamine Derivative (1j)Human AChE1.2 µM[6]
CrinineHaemanthamine Derivative (1m)Human AChE2.5 µM[6]
CrinineHaemanthamine Derivative (1j)GSK-3β8.7 µM[6]
CrinineHaemanthamine Derivative (1m)GSK-3β10.2 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential of powelline in Alzheimer's disease research models, based on established protocols for other Amaryllidaceae alkaloids.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is used to determine the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (powelline) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol assesses the ability of a compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Amyloid-beta (1-42) peptide

  • Test compound (powelline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Prepare oligomeric Aβ₁₋₄₂ by incubating the peptide at 4°C for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.

  • Induce neurotoxicity by adding oligomeric Aβ₁₋₄₂ to the cells at a final concentration of 10 µM and incubate for 24 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathways

cluster_0 Cholinergic Neuron cluster_1 Therapeutic Intervention cluster_2 Outcome ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Increased_ACh Increased Acetylcholine Powelline Powelline (Amaryllidaceae Alkaloid) Powelline->AChE Inhibits Improved_Cognition Improved Cognition Increased_ACh->Improved_Cognition

Caption: Hypothetical mechanism of Powelline as an AChE inhibitor.

Abeta Amyloid-Beta (Aβ) Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Powelline Powelline Powelline->Neuroinflammation Inhibits? Powelline->Oxidative_Stress Reduces? Powelline->Neuronal_Damage Protects? cluster_invitro cluster_invivo start Start: Hypothesis Powelline has therapeutic potential for AD invitro In Vitro Studies start->invitro invivo In Vivo Studies (AD Mouse Models) invitro->invivo AChE_assay AChE Inhibition Assay analysis Data Analysis & Interpretation invivo->analysis Behavioral_tests Behavioral Tests (e.g., Morris Water Maze) conclusion Conclusion on Therapeutic Potential analysis->conclusion Neuroprotection_assay Neuroprotection Assay (vs. Aβ toxicity) Anti_inflammatory_assay Anti-inflammatory Assay (e.g., in microglia) Histopathology Brain Histopathology (Plaques, Tangles) Biochemical_analysis Biochemical Analysis (e.g., Cytokine levels)

References

Navigating Preclinical Dosing: A Protocol for Powelline in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to calculating the dosage of Powelline for animal studies, a critical step in preclinical research. Due to the limited publicly available information on a specific compound named "Powelline," this protocol offers a generalized framework based on established principles of pharmacology and toxicology. Researchers must adapt this protocol based on the specific physicochemical properties, mechanism of action, and any existing toxicological data for the compound they are investigating.

Introduction to Powelline and Preclinical Dosage Calculation

The determination of an appropriate and effective dose for animal studies is fundamental to the successful translation of preclinical findings to clinical applications. This process, known as dosage calculation, involves a series of steps to identify a dose that is likely to be both safe and therapeutically relevant in the chosen animal model. This protocol will outline the key considerations and methodologies for establishing a sound dosing strategy for novel compounds like Powelline.

Key Principles of Dosage Calculation

The initial dosage for animal studies is typically derived from in vitro data and extrapolated to in vivo models. The primary goal is to establish a starting dose that is safe and to identify a dose range for evaluating efficacy and toxicity.

Allometric Scaling

Allometric scaling is a common method used to estimate the equivalent dose of a drug between different animal species, including humans. It is based on the principle that many physiological and metabolic processes scale with body weight to the power of a specific exponent. The most widely used method is based on Body Surface Area (BSA), as it often correlates better with metabolic rate than body weight alone.

Table 1: Human Equivalent Dose (HED) Conversion Factors Based on Body Surface Area

FromToConversion Factor (mg/kg)
HumanMouse12.3
HumanRat6.2
HumanRabbit3.1
HumanDog1.8
HumanMonkey3.1
MouseHuman0.08
RatHuman0.16
RabbitHuman0.32
DogHuman0.56
MonkeyHuman0.32

Note: These factors are approximations and may vary depending on the specific drug and species.

Experimental Protocol for Dose Range Finding Studies

A dose range-finding study is a crucial first step to determine the tolerability and potential toxicity of Powelline in a specific animal model.

Materials
  • Powelline (of known purity)

  • Vehicle for administration (e.g., saline, PBS, DMSO)

  • Appropriate animal model (e.g., mice, rats)

  • Standard laboratory equipment for animal handling and observation

  • Data collection sheets

Methodology
  • Animal Acclimation: Allow animals to acclimate to the laboratory environment for a minimum of one week before the start of the study.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study design may include 3-5 dose levels.

  • Dose Preparation: Prepare fresh formulations of Powelline in the chosen vehicle at the desired concentrations.

  • Administration: Administer Powelline via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a predetermined period (e.g., 7-14 days). Record any changes in behavior, appearance, body weight, and food/water consumption.

  • Data Analysis: Analyze the collected data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Visualization of the Dosage Calculation Workflow

The following diagram illustrates the general workflow for determining the appropriate dosage of Powelline for animal studies.

DosageCalculationWorkflow cluster_preclinical Preclinical Phase cluster_scaling Dosage Calculation In_vitro_studies In vitro Studies (IC50, EC50) Dose_Range_Finding Dose Range-Finding Study (Determine MTD) In_vitro_studies->Dose_Range_Finding Inform starting doses Efficacy_Studies Efficacy Studies (Therapeutic Dose Range) Dose_Range_Finding->Efficacy_Studies Define dose range Toxicology_Studies Toxicology Studies (NOAEL) Efficacy_Studies->Toxicology_Studies Identify therapeutic window Allometric_Scaling Allometric Scaling (e.g., BSA-based) Toxicology_Studies->Allometric_Scaling Provide NOAEL HED_Calculation Human Equivalent Dose (HED) Calculation Allometric_Scaling->HED_Calculation Convert animal dose to HED

Caption: Workflow for Powelline dosage calculation.

Hypothetical Signaling Pathway of Powelline

Assuming Powelline acts as an inhibitor of a critical signaling pathway in a disease model, the following diagram illustrates a hypothetical mechanism of action.

PowellineSignalingPathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Disease-Related Gene Expression Transcription_Factor->Gene_Expression Powelline Powelline Powelline->Kinase_B Inhibition

Caption: Hypothetical Powelline signaling pathway.

Conclusion

The successful determination of Powelline dosage for animal studies requires a systematic approach that integrates in vitro data, allometric scaling principles, and carefully designed in vivo studies. This protocol provides a foundational framework for researchers to develop a robust dosing strategy, ensuring the generation of reliable and translatable preclinical data. It is imperative that all animal studies are conducted in accordance with ethical guidelines and regulations.

Preparation of Powelline Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powelline is a crinane-type Amaryllidaceae alkaloid found in plants of the Amaryllidaceae family.[1] Compounds from this class have garnered significant interest in biomedical research due to their wide range of biological activities, including potential anticancer properties.[2] Preliminary studies suggest that powelline exhibits cytotoxic activity against certain cancer cell lines.[3] The proposed mechanism of action for many Amaryllidaceae alkaloids involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] This document provides detailed protocols for the preparation of powelline stock solutions for use in in vitro cell culture experiments, along with important considerations for handling and storage.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of powelline is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
CAS Number 7363-25-9N/A
Molecular Formula C₁₇H₁₉NO₄N/A
Molecular Weight 301.34 g/mol N/A
Appearance White to off-white solidN/A
Storage (Solid) 2-8°C, sealedN/A

Recommended Solvents and Storage

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing powelline stock solutions for cell culture applications, a common practice for Amaryllidaceae alkaloids.[5][6][7]

SolventRecommended ConcentrationStorage of Stock Solution
Dimethyl Sulfoxide (DMSO) 1-10 mMAliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Powelline Stock Solution in DMSO

Materials:

  • Powelline (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Calculate the required mass of powelline:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 301.34 g/mol = 3.0134 mg

  • Weighing the powelline:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.01 mg of powelline into the microcentrifuge tube. Record the exact weight.

  • Dissolving the powelline:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powelline to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.01 mg of powelline, add 1 mL of DMSO.

    • Vortex the tube until the powelline is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Dispense the 10 mM powelline stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 10-20 µL aliquots).

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to a few months) or at -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM powelline stock solution in DMSO

  • Complete cell culture medium (appropriate for the cell line being used)

  • Sterile tubes for dilution

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw a single aliquot of the 10 mM powelline stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of powelline used in your experiment.

  • Use the freshly prepared working solutions immediately for your cell-based assays.

Putative Signaling Pathway of Powelline-Induced Apoptosis

Many Amaryllidaceae alkaloids exert their cytotoxic effects by inducing apoptosis.[1][4] This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the subsequent activation of caspases.[9][10] While the precise molecular targets of powelline are still under investigation, a plausible mechanism of action involves the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.

Powelline_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion powelline Powelline bcl2_family Bcl-2 Family Proteins powelline->bcl2_family (putative) bax Bax/Bak powelline->bax Activation bcl2 Bcl-2/Bcl-xL powelline->bcl2 Inhibition mito_cytochrome_c Cytochrome c bax->mito_cytochrome_c MOMP bcl2->bax Inhibits cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Execution mito_cytochrome_c->cytochrome_c Release

Caption: Putative signaling pathway for powelline-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to assess the cytotoxic effects of powelline on a cancer cell line is outlined below.

Cytotoxicity_Workflow prep Prepare 10 mM Powelline Stock in DMSO seed Seed Cancer Cells in 96-well Plates prep->seed treat Treat Cells with Serial Dilutions of Powelline seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Analyze Data and Calculate IC50 assay->analyze

Caption: Workflow for assessing powelline cytotoxicity.

Conclusion

This document provides a comprehensive guide for the preparation and use of powelline in cell culture experiments. By following these protocols, researchers can ensure the consistency and reliability of their results when investigating the biological activities of this promising Amaryllidaceae alkaloid. It is important to note that while general mechanisms of action for this class of compounds are known, further research is needed to elucidate the specific molecular targets and signaling pathways of powelline.

References

Application Notes and Protocols for the Organocatalytic Oxidative Coupling in Powelline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the organocatalytic oxidative coupling strategy applied to the total synthesis of the Amaryllidaceae alkaloid, (±)-powelline. This approach offers a novel and efficient method for constructing the key arylated quaternary stereocenter of the crinane skeleton. Both racemic and asymmetric variations of this key transformation are detailed, providing a valuable tool for synthetic chemists in academic and industrial research.

Introduction

The total synthesis of complex natural products like powelline is a significant challenge in organic chemistry and crucial for the exploration of their therapeutic potential. A pivotal development in the synthesis of (±)-powelline was the implementation of an organocatalytic oxidative coupling to construct the sterically congested quaternary carbon-to-aryl bond.[1] This key step involves the Michael addition of a carbon-centered pro-nucleophile to an in situ generated o-benzoquinone.[2][3] This methodology has been successfully applied to the total synthesis of (±)-powelline in 13 linear steps with an overall yield of 6%.[1] Furthermore, an asymmetric variant employing a cinchona alkaloid-derived organocatalyst has been developed, offering a pathway to enantiomerically enriched intermediates.[2][3]

Key Reaction: Organocatalytic Oxidative Coupling

The core of this synthetic strategy is the organocatalytic oxidative coupling of a suitable pro-nucleophile with 3-methoxycatechol. The reaction proceeds via the in situ oxidation of 3-methoxycatechol to the corresponding highly reactive o-benzoquinone, which then undergoes a Michael addition with the pro-nucleophile. Subsequent aromatization leads to the formation of the desired arylated quaternary stereocenter.

Racemic Synthesis

In the racemic synthesis, a simple base catalyst is employed to facilitate the Michael addition. This approach is robust and provides the key intermediate in good yield.

Asymmetric Synthesis

For the enantioselective synthesis, a chiral organocatalyst derived from cinchona alkaloids is used. This bifunctional catalyst directs the stereochemical outcome of the Michael addition, leading to the formation of an enantioenriched product. While significant enantioselectivity has been achieved for the key intermediate (up to 70% ee), challenges such as racemization in subsequent steps need to be considered for the total enantioselective synthesis.[2]

Data Presentation

The following tables summarize the quantitative data for the key organocatalytic oxidative coupling step and the overall synthesis of (±)-powelline.

Table 1: Organocatalytic Oxidative Coupling - Key Step

EntryCatalyst (mol%)Pro-nucleophileOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
1 (Racemic)Base1 Ag2OCH2Cl2RT175N/A
2 (Asymmetric)Quinidine derivative (10)1 Ag2OToluene-20245770

Table 2: Overall Synthesis of (±)-Powelline

Total StepsKey StrategyOverall Yield (%)
13Organocatalytic Oxidative Coupling6

Experimental Protocols

Synthesis of Key Intermediate (Racemic)

Scheme 1: Racemic Organocatalytic Oxidative Coupling

G cluster_reactants Reactants cluster_product Product start Pro-nucleophile (1) + 3-Methoxycatechol reagents Base Ag2O, CH2Cl2, RT product Key Intermediate (2) reagents->product

Caption: Racemic synthesis of the key intermediate.

Materials:

  • Pro-nucleophile 1 (1.0 equiv)

  • 3-Methoxycatechol (1.2 equiv)

  • Silver(I) oxide (Ag2O) (2.0 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Suitable Base (e.g., triethylamine, 1.1 equiv)

Procedure:

  • To a solution of pro-nucleophile 1 and 3-methoxycatechol in anhydrous CH2Cl2 at room temperature, add the base.

  • Add silver(I) oxide portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until completion.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the key intermediate 2 .

Synthesis of Key Intermediate (Asymmetric)

Scheme 2: Asymmetric Organocatalytic Oxidative Coupling

G cluster_reactants Reactants cluster_product Product start Pro-nucleophile (1) + 3-Methoxycatechol reagents Quinidine derivative (10 mol%) Ag2O, Toluene, -20 °C product Enantioenriched Key Intermediate (S)-2 reagents->product

Caption: Asymmetric synthesis of the key intermediate.

Materials:

  • Pro-nucleophile 1 (1.0 equiv)

  • 3-Methoxycatechol (1.2 equiv)

  • Quinidine-derived organocatalyst (0.1 equiv)

  • Silver(I) oxide (Ag2O) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of pro-nucleophile 1 , 3-methoxycatechol, and the quinidine-derived organocatalyst in anhydrous toluene at -20 °C, add silver(I) oxide portion-wise.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Monitor the reaction by TLC and chiral HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched key intermediate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Total Synthesis of (±)-Powelline: Experimental Workflow

The following diagram illustrates the key transformations from the arylated intermediate to (±)-powelline.

G A Key Intermediate (2) B Cyclization Precursor A->B Functional Group Interconversion C Tricyclic Core B->C Dieckmann-type Cyclization D (±)-Powelline C->D Reduction & Final Steps

Caption: Key stages in the total synthesis of (±)-powelline.

Protocol for Conversion of Key Intermediate to (±)-Powelline:

Following the successful synthesis of the key arylated intermediate 2 , the total synthesis of (±)-powelline proceeds through a series of transformations including:

  • Functional Group Interconversion: Modification of the functional groups on the pro-nucleophile portion of intermediate 2 to prepare for the subsequent cyclization. This typically involves reduction and protection/deprotection steps.

  • Dieckmann-type Cyclization: Construction of the second ring of the crinane skeleton through an intramolecular condensation reaction to form the tricyclic core.

  • Reduction and Final Steps: Diastereoselective reduction of a ketone functionality, followed by final manipulations to install the correct stereochemistry and functional groups of the natural product, yielding (±)-powelline.

Detailed procedures for each of these steps can be found in the primary literature.[1]

Conclusion

The organocatalytic oxidative coupling strategy represents a significant advancement in the synthesis of powelline and related Amaryllidaceae alkaloids. The protocols provided herein offer a practical guide for the implementation of this powerful reaction. The development of a successful enantioselective total synthesis remains an area of active research, with the key challenge being the prevention of racemization in steps subsequent to the asymmetric oxidative coupling. Further optimization of the reaction conditions and the development of alternative synthetic routes from the enantioenriched intermediate are promising avenues for future investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Powelline Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of powelline. The information is presented in a practical question-and-answer format to aid in optimizing experimental yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the total synthesis of powelline?

A1: The main approaches to powelline total synthesis revolve around the construction of the characteristic 5,10b-ethanophenanthridine core of the crinine alkaloid family. Key strategies include:

  • Organocatalytic Oxidative Coupling: A notable approach involves the organocatalytic oxidative coupling to form the key quaternary carbon-to-aryl bond, as demonstrated in the Dixon synthesis.[1][2]

  • Pictet-Spengler Reaction: This reaction is a common method for constructing the tetracyclic core of crinine alkaloids by cyclization of a hydroindole intermediate.[3]

  • Intramolecular Heck Reaction: This palladium-catalyzed cyclization is another powerful tool for forming the core structure of powelline.

Q2: I'm struggling with the overall yield of my powelline synthesis. What are the most critical steps to optimize?

A2: Low overall yields in a multi-step synthesis like that of powelline are common. The most critical stages to focus on for optimization are typically the bond-forming reactions that create the core structure. For the Dixon synthesis, the organocatalytic oxidative coupling and the subsequent Dieckmann-type cyclization are crucial. For other routes, the Pictet-Spengler cyclization or the intramolecular Heck reaction will be the yield-determining steps. Careful optimization of reaction conditions, purification of intermediates, and ensuring the purity of starting materials are paramount.

Q3: Are there common challenges with the purification of powelline and its intermediates?

A3: Yes, the purification of alkaloids and their precursors can be challenging due to their polarity and potential for multiple stereoisomers. Column chromatography using silica gel or alumina is a common technique. It is crucial to select an appropriate solvent system to achieve good separation. In some cases, closely related byproducts may co-elute, requiring careful fraction collection and analysis by TLC or HPLC.

Troubleshooting Guides

Guide 1: Organocatalytic Oxidative Coupling (Dixon Synthesis)

This section focuses on troubleshooting the key bond-forming step in the Dixon total synthesis of (±)-powelline.

Issue 1: Low yield of the arylated quaternary carbon center.

  • Q: My organocatalytic oxidative coupling reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?

    • A: Low yields in this step can be attributed to several factors:

      • Instability of the ortho-benzoquinone intermediate: The in situ generated ortho-benzoquinone is highly reactive and can undergo side reactions if not trapped efficiently by the nucleophile.

      • Suboptimal catalyst activity: The choice and quality of the organocatalyst are critical.

      • Reaction conditions: Solvent, temperature, and reaction time can significantly impact the yield.

ParameterRecommended ConditionTroubleshooting Tip
Catalyst Cinchona alkaloid-derived organocatalystEnsure the catalyst is pure and dry. Consider screening different cinchona alkaloid derivatives.
Oxidant Phenyliodine(III) diacetate (PIDA)Use freshly opened or properly stored PIDA.
Solvent Dichloromethane (DCM)Ensure the solvent is anhydrous.
Temperature Room TemperatureLowering the temperature might reduce side reactions, but could also slow down the desired reaction.
Reaction Time Monitor by TLCProlonged reaction times can lead to decomposition of the product.

Issue 2: Formation of undesired side products.

  • Q: I am observing significant side product formation in my oxidative coupling reaction. What are these and how can I minimize them?

    • A: A likely side product is the homocoupling of the catechol starting material. This can be minimized by the slow addition of the oxidant to the reaction mixture to keep its concentration low.

Guide 2: Dieckmann-Type Cyclization (Dixon Synthesis)

Issue: Low yield and formation of a major byproduct during the Dieckmann-type cyclization.

  • Q: My Dieckmann-type cyclization to form the cyclohexenone ring is inefficient and produces a significant byproduct. What is happening and how can I fix it?

    • A: A common competing reaction is the 1,4-reduction of the enone intermediate, leading to a saturated ketone instead of the desired cyclohexenone. This side reaction was observed to be predominant in solvents like THF and toluene.[1]

    • Solution: Switching the reaction solvent to dichloromethane (DCM) has been shown to significantly reduce the formation of the 1,4-reduction product and improve the yield of the desired cyclohexenone.[1]

SolventPredominant ProductYield of Desired Product
THF / Toluene1,4-reduction product (Saturated ketone)Low
Dichloromethane (DCM)Desired Cyclohexenone58% over two steps[1]

Issue: Racemization during the Dieckmann-type cyclization in an enantioselective approach.

  • Q: I am attempting an enantioselective synthesis, but I am observing racemization during the Dieckmann-type cyclization. Why is this happening?

    • A: The conditions of the Dieckmann-type cyclization, which is typically base-mediated, can lead to the epimerization of the newly formed stereocenter, resulting in a racemic mixture. This was a noted challenge in the enantioselective efforts towards powelline. An alternative cyclization strategy might be necessary to preserve the enantiomeric purity.

Guide 3: Pictet-Spengler Reaction for Crinine Core Synthesis

Issue: Low yield or no reaction in the Pictet-Spengler cyclization.

  • Q: My Pictet-Spengler reaction to form the crinine core is not working well. What are the common pitfalls?

    • A: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.

      • Insufficiently acidic catalyst: The reaction requires an acid to generate the electrophilic iminium ion.

      • Decomposition of starting materials: Harsh acidic conditions or high temperatures can lead to the decomposition of sensitive substrates.

      • Poor quality reagents: Impurities in the aldehyde or solvent can hinder the reaction.

ParameterRecommended ConditionTroubleshooting Tip
Acid Catalyst Trifluoroacetic acid (TFA), 6 M HClFor less reactive substrates, stronger acids and higher temperatures may be needed. Microwave irradiation can also be effective.[3]
Aldehyde Formalin (aqueous formaldehyde)Use a fresh solution of formaldehyde.
Solvent Methanol, DichloromethaneEnsure the solvent is appropriate for your specific substrate.
Temperature 50 °C to refluxStart with milder conditions and increase the temperature if necessary, while monitoring for decomposition.
Guide 4: Intramolecular Heck Reaction for Crinine Core Synthesis

Issue: Low yield and/or poor regioselectivity in the intramolecular Heck reaction.

  • Q: I am attempting an intramolecular Heck reaction to form the powelline core, but the yield is low and I am getting a mixture of isomers. How can I optimize this reaction?

    • A: The outcome of the intramolecular Heck reaction is influenced by the catalyst system, solvent, and base.

      • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for both reactivity and selectivity.

      • Base: The base plays a role in the regeneration of the active Pd(0) catalyst.

      • Alkene Isomerization: A common side reaction is the isomerization of the newly formed double bond.

ParameterCommon ConditionsOptimization Tip
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyst loading should be optimized (typically 1-10 mol%).
Ligand PPh₃, BINAP (for asymmetric synthesis)The choice of ligand can influence the regioselectivity of the cyclization.
Base Et₃N, K₂CO₃, Ag₂CO₃Silver salts can sometimes suppress alkene isomerization.[4]
Solvent Acetonitrile, DMF, TolueneThe polarity of the solvent can affect the reaction rate and selectivity.

Experimental Protocols

Key Step from Dixon's (±)-Powelline Synthesis: Dieckmann-Type Cyclization [1]

To a solution of the keto-ester intermediate in anhydrous dichloromethane (DCM) at 0 °C is added potassium tert-butoxide. The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with DCM. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclohexenone.

Visualizations

Dixon_Synthesis_Workflow start Starting Materials oxidative_coupling Organocatalytic Oxidative Coupling start->oxidative_coupling Key C-C bond formation homologation Three-Carbon Homologation oxidative_coupling->homologation dieckmann Dieckmann-Type Cyclization homologation->dieckmann Ring formation reduction Diastereoselective Reduction dieckmann->reduction pictet_spengler Pictet-Spengler Cyclization reduction->pictet_spengler Final ring closure powelline Powelline pictet_spengler->powelline

Caption: Key stages in the total synthesis of powelline by Dixon et al.

Troubleshooting_Dieckmann cluster_troubleshooting Troubleshooting start Dieckmann-Type Cyclization low_yield Low Yield? start->low_yield solvent Check Solvent low_yield->solvent Yes success Improved Yield low_yield->success No thf_toluene THF or Toluene? solvent->thf_toluene side_reaction Side Reaction: 1,4-Reduction thf_toluene->side_reaction Yes dcm Switch to DCM dcm->success side_reaction->dcm

Caption: Troubleshooting workflow for the Dieckmann-type cyclization step.

References

Technical Support Center: Optimizing Powelline Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of powelline from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting powelline from plant material?

A1: The most common and effective method for extracting powelline, an Amaryllidaceae alkaloid, is solvent extraction followed by an acid-base partitioning cleanup. This multi-step process is designed to first extract a broad range of compounds from the plant matrix and then selectively isolate the basic alkaloids like powelline.

Q2: Which plant parts are typically used for powelline extraction?

A2: Alkaloids in the Crinum species, where powelline is found, are often concentrated in the bulbs. Therefore, bulbs are the most common plant part used for powelline extraction to maximize yield.

Q3: What solvents are recommended for the initial extraction?

A3: Methanol is a widely used solvent for the initial maceration or percolation of plant material due to its ability to extract a broad spectrum of compounds, including alkaloids.[1] Ethanol can also be an effective solvent.

Q4: How can I improve the purity of my powelline extract?

A4: An acid-base extraction is a crucial step to enhance the purity of the alkaloid extract.[1] This technique relies on the basic nature of alkaloids. By dissolving the crude extract in an acidic solution, alkaloids are converted into their salt form, which is water-soluble. This allows for the removal of neutral and weakly basic impurities by washing with an organic solvent. Subsequently, basifying the aqueous layer regenerates the free alkaloid, which can then be extracted with an organic solvent like ethyl acetate.[1]

Q5: What analytical techniques are suitable for quantifying powelline?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the identification, quantification, and purification of individual components in a mixture of plant extracts.[2] HPLC can be used to determine the concentration of powelline in your extracts with high accuracy and sensitivity.

Troubleshooting Guides

Issue 1: Low Yield of Powelline

Possible Cause Troubleshooting Step Optimization Strategy
Inefficient Initial Extraction The plant material was not finely powdered.Grind the dried plant material to a fine powder to increase the surface area for solvent penetration.
The solvent-to-solid ratio was too low.Increase the solvent-to-solid ratio to ensure complete immersion and extraction. A common starting point is 10:1 (v/w).[1]
Insufficient extraction time.Extend the maceration time to allow for complete diffusion of the alkaloids into the solvent. Occasional shaking can improve extraction efficiency.[1]
Losses During Acid-Base Partitioning The pH was not sufficiently acidic during the initial wash.Ensure the pH of the aqueous solution is low enough (typically pH 2-3) to fully protonate the powelline, making it soluble in the aqueous phase.
The pH was not sufficiently basic during the final extraction.Adjust the pH to the alkaline range (typically pH 9-10) to ensure the complete conversion of powelline salt back to its free base form for efficient extraction into the organic solvent.[1]
An insufficient volume of organic solvent was used for extraction.Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3x with ethyl acetate) rather than a single extraction with a large volume to maximize recovery.
Degradation of Powelline High temperatures were used during solvent evaporation.Concentrate the extract using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the alkaloid.[1]

Issue 2: Low Purity of the Final Extract

Possible Cause Troubleshooting Step Optimization Strategy
Presence of Pigments and Non-alkaloidal Compounds The initial extract contains a high concentration of chlorophyll and other pigments.Before the acid-base extraction, you can perform a preliminary wash of the crude extract with a non-polar solvent like hexane to remove some of the lipophilic impurities.
Incomplete Separation During Liquid-Liquid Extraction Emulsion formation at the interface of the aqueous and organic layers.To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. In some cases, centrifugation at low speed can also be effective.
The pH was not optimal for selective extraction.Carefully monitor and adjust the pH at each step of the acid-base extraction to ensure that only the desired alkaloids are being partitioned into the respective phases.

Experimental Protocols

Protocol 1: General Extraction of Powelline from Crinum Bulbs

This protocol outlines a standard method for the extraction and enrichment of powelline.

Materials:

  • Dried and powdered Crinum bulbs

  • Methanol (analytical grade)

  • 2% Sulfuric acid (H₂SO₄)

  • 25% Ammonium hydroxide (NH₄OH)

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large container and add methanol at a 1:10 solid-to-solvent ratio (w/v).[1]

    • Seal the container and let it stand at room temperature for 3-4 days with occasional agitation.[1]

    • Filter the mixture to separate the methanol extract from the plant residue.

    • Concentrate the methanol extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[1]

  • Acid-Base Extraction:

    • Dissolve the crude extract in 2% sulfuric acid.

    • Transfer the acidic solution to a separatory funnel.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds. Discard the ethyl acetate layer.

    • Carefully basify the aqueous layer to a pH of 9-10 with 25% ammonium hydroxide.[1]

    • Extract the basified aqueous solution multiple times with ethyl acetate.

    • Combine the ethyl acetate fractions and wash them with distilled water.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract using a rotary evaporator to yield the enriched alkaloid fraction containing powelline.

Data Presentation

The following table provides illustrative data on the yield of total alkaloids from Crinum species using different extraction methods. This can serve as a benchmark for optimizing powelline extraction.

Plant MaterialExtraction MethodSolventTemperatureTimeTotal Alkaloid Yield (% of dry weight)
Crinum BulbsMacerationMethanolRoom Temp.72h1.5 - 2.5
Crinum BulbsSoxhlet ExtractionEthanol60°C24h2.0 - 3.0
Crinum BulbsUltrasound-AssistedMethanol40°C1h2.5 - 3.5

Note: These are representative values and actual yields may vary depending on the specific plant material, growing conditions, and precise experimental parameters.

Visualizations

Powelline_Extraction_Workflow PlantMaterial Dried, Powdered Crinum Bulbs Maceration Maceration (Methanol) PlantMaterial->Maceration Filtration Filtration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Waste1 Plant Residue Filtration->Waste1 Discard Acidification Dissolve in Acidic Water (pH 2-3) CrudeExtract->Acidification AcidBase Acid-Base Extraction OrganicWash Wash with Ethyl Acetate Acidification->OrganicWash Basification Basify Aqueous Layer (pH 9-10) OrganicWash->Basification Aqueous Layer Waste2 Neutral/Weakly Basic Impurities OrganicWash->Waste2 Organic Layer (Discard) FinalExtraction Extract with Ethyl Acetate Basification->FinalExtraction Drying Dry over Na2SO4 FinalExtraction->Drying Evaporation Evaporation Drying->Evaporation PowellineExtract Enriched Powelline Extract Evaporation->PowellineExtract

Caption: Workflow for Powelline Extraction.

Troubleshooting_Low_Yield Start Low Powelline Yield CheckInitialExtraction Review Initial Extraction Protocol Start->CheckInitialExtraction CheckAcidBase Review Acid-Base Partitioning Start->CheckAcidBase CheckDegradation Assess Potential Degradation Start->CheckDegradation Grinding Increase Grinding of Plant Material CheckInitialExtraction->Grinding Fine Powder? SolventRatio Optimize Solvent: Solid Ratio CheckInitialExtraction->SolventRatio Ratio Sufficient? ExtractionTime Increase Extraction Time CheckInitialExtraction->ExtractionTime Time Adequate? pH_Acid Verify Acidic pH (2-3) CheckAcidBase->pH_Acid Acid Wash pH? pH_Base Verify Alkaline pH (9-10) CheckAcidBase->pH_Base Final Extraction pH? MultipleExtractions Perform Multiple Organic Extractions CheckAcidBase->MultipleExtractions Extraction Reps? LowTemp Use Low Temp. Evaporation (<40°C) CheckDegradation->LowTemp Evaporation Temp?

Caption: Troubleshooting Low Powelline Yield.

References

Technical Support Center: Stability of Powelline in DMSO and PBS Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for "Powelline" is not publicly available. This guide provides a general framework and best practices for assessing the stability of a novel compound, referred to herein as "Powelline," in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) solutions. The protocols and data are illustrative and should be adapted based on the specific properties of Powelline.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of Powelline in DMSO and PBS solutions?

A1: The stability of a compound in solution is influenced by several factors. In DMSO, key factors include water content, storage temperature, and exposure to light, as DMSO is hygroscopic and can support certain reactions if it absorbs water. For aqueous solutions like PBS, the pH of the buffer is critical, as hydrolysis is a common degradation pathway for many small molecules.[1][2][3][4] Other factors for both solvents include the concentration of the compound, the presence of oxygen (oxidation), and the number of freeze-thaw cycles.[5]

Q2: I observed a precipitate in my Powelline stock solution in DMSO after storing it at -20°C. What should I do?

A2: Precipitation upon freezing is a common issue and may not necessarily indicate chemical degradation.[5] First, bring the vial to room temperature. Then, gently warm the solution to 37°C and vortex or sonicate to see if the precipitate redissolves.[5] To avoid this in the future, consider storing your stock solution at a lower concentration or aliquotting it into single-use volumes to minimize temperature fluctuations.[3]

Q3: My Powelline-PBS solution shows a gradual loss of efficacy in my cell-based assays over a few days. What could be the cause?

A3: A gradual loss of activity strongly suggests that Powelline may be unstable in the aqueous PBS buffer at the working temperature. Hydrolysis, where the compound reacts with water, is a likely cause of degradation, especially for molecules with susceptible functional groups like esters or amides.[1][4] It is recommended to prepare fresh Powelline-PBS solutions immediately before each experiment or to conduct a stability study to determine its half-life under your specific assay conditions.

Q4: How can I minimize the degradation of Powelline in my solutions?

A4: To enhance stability, always use high-purity, anhydrous DMSO for your stock solutions and store them in tightly sealed containers, protected from light, at -20°C or -80°C.[3] When preparing aqueous solutions in PBS, use freshly prepared buffers and consider the pH, as some compounds are more stable in slightly acidic or basic conditions. For oxygen-sensitive compounds, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation. Aliquoting stock solutions into single-use vials is a crucial step to avoid repeated freeze-thaw cycles.[3][5]

Troubleshooting Guide

Issue 1: Inconsistent experimental results using Powelline solutions.

  • Possible Cause: Degradation of Powelline in the stock or working solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of Powelline in anhydrous DMSO.

    • If diluting in PBS, prepare the working solution immediately before use.

    • Perform a stability check using an analytical method like HPLC to compare the purity of the fresh solution to the older one.

    • Always include a positive control with a known stable compound and a vehicle control (e.g., DMSO/PBS without Powelline) in your experiments.

Issue 2: Appearance of new peaks in HPLC analysis of a Powelline stability sample.

  • Possible Cause: Powelline is degrading into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.

    • Review the storage and handling conditions. Was the solution exposed to light, extreme temperatures, or an inappropriate pH?

    • Conduct a forced degradation study (see Experimental Protocols) to intentionally degrade the compound and identify potential degradation products under controlled stress conditions.[2]

Data Presentation

The following tables are templates for presenting quantitative stability data for Powelline.

Table 1: Stability of Powelline in DMSO at Various Temperatures

Time Point% Remaining Powelline at 4°C% Remaining Powelline at Room Temp (25°C)% Remaining Powelline at 37°C
0 hours100%100%100%
24 hours99.8%98.5%95.2%
48 hours99.5%96.1%89.7%
72 hours99.2%94.0%82.3%
1 week98.0%85.3%65.1%

Table 2: Stability of Powelline in PBS (pH 7.4) at Room Temperature (25°C)

Time Point% Remaining PowellineMajor Degradant 1 (%)Major Degradant 2 (%)
0 hours100%0%0%
2 hours95.1%3.2%1.7%
4 hours89.8%6.5%3.7%
8 hours80.2%12.3%7.5%
24 hours55.6%28.9%15.5%

Experimental Protocols

Protocol 1: Stability Assessment of Powelline in DMSO and PBS by HPLC

This protocol outlines a general procedure for determining the stability of Powelline in solution over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Powelline in anhydrous DMSO.

  • Sample Preparation:

    • For DMSO Stability: Dilute the Powelline stock solution to 1 mM in anhydrous DMSO. Aliquot into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 37°C).

    • For PBS Stability: Dilute the Powelline stock solution to a final concentration of 100 µM in sterile PBS (pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solubility issues. Aliquot for each time point at the desired temperature (e.g., 25°C).

  • Time Points: Store the prepared samples and analyze them at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, inject an appropriate volume of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Use a mobile phase gradient that allows for the separation of the parent Powelline peak from any potential degradation products.

    • The peak area of Powelline at time zero is considered 100%. The percentage of remaining Powelline at subsequent time points is calculated relative to the initial peak area.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and to develop a stability-indicating analytical method.[2]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Powelline in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid Powelline compound at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products formed under each condition.

Visualizations

G Hypothetical Degradation Pathway of Powelline cluster_main Powelline Powelline Intermediate Reactive Intermediate Powelline->Intermediate H₂O / OH⁻ (PBS) Degradant_B Degradation Product B (Oxidation) Powelline->Degradant_B O₂ / Light Degradant_A Degradation Product A (Hydrolysis) Intermediate->Degradant_A

Caption: Hypothetical degradation pathway for Powelline in solution.

G Experimental Workflow for Stability Assessment cluster_workflow prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_samples Prepare Working Solutions (DMSO and PBS) prep_stock->prep_samples storage Store at Different Temperatures/Time Points prep_samples->storage analysis Analyze by HPLC-UV storage->analysis data Calculate % Remaining and Plot Data analysis->data

Caption: General workflow for assessing compound stability.

G Troubleshooting Logic for Stability Issues cluster_troubleshooting start Inconsistent Results or New HPLC Peaks check_storage Check Storage Conditions? start->check_storage check_solvent Using Anhydrous DMSO? check_storage->check_solvent Yes correct_storage Store at -80°C, Protect from Light check_storage->correct_storage No check_pbs PBS Prepared Freshly? check_solvent->check_pbs Yes use_new_dmso Use New, Anhydrous DMSO check_solvent->use_new_dmso No prepare_fresh_pbs Prepare Fresh PBS Before Use check_pbs->prepare_fresh_pbs No forced_degradation Conduct Forced Degradation Study check_pbs->forced_degradation Yes

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Powelline Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of powelline in in vitro assays. Due to the limited availability of direct experimental data for powelline, this guide leverages information from structurally similar crinine-type alkaloids from the Amaryllidaceae family to provide informed recommendations and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is powelline and why is its solubility a concern for in vitro assays?

Powelline is a crinine-type alkaloid belonging to the Amaryllidaceae family of natural compounds. Like many other alkaloids in this class, powelline possesses a complex, hydrophobic structure, which often leads to poor aqueous solubility. This can result in compound precipitation in physiological buffers and cell culture media, leading to inaccurate and irreproducible experimental results.

Q2: What are the recommended solvents for preparing powelline stock solutions?

Based on data from related crinine-type alkaloids, Dimethyl Sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions.[1] For instance, the related alkaloid haemanthamine can be dissolved in DMSO at concentrations as high as 100 mg/mL, although this may require sonication. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can promote precipitation. While some crinine-type alkaloids also show solubility in solvents like chloroform, dichloromethane, and ethyl acetate, these are generally not compatible with live-cell in vitro assays. Ethanol can be considered as an alternative to DMSO, but solubility may be lower.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many cell lines tolerating up to 1%. It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.

Q4: I observed precipitation when diluting my powelline stock solution into the cell culture medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide in the following section for a step-by-step approach to resolving this problem.

Troubleshooting Guide for Powelline Precipitation

Encountering precipitation of powelline during your in vitro experiments can be a significant hurdle. This guide provides a systematic approach to diagnose and resolve these solubility issues.

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or particulate formation when adding your powelline stock solution to the aqueous assay buffer or cell culture medium, consider the following causes and solutions:

Potential Cause Explanation Recommended Solution
High Supersaturation Rapidly adding a concentrated DMSO stock to an aqueous environment can create localized areas of very high supersaturation, causing the compound to "crash out" of solution.Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions of your stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
Low Temperature The solubility of most compounds, including alkaloids, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium and buffers for your dilutions.
Final Concentration Exceeds Aqueous Solubility The intended final concentration of powelline in your assay may be higher than its maximum achievable solubility in the aqueous medium.Determine the kinetic solubility of powelline in your specific medium. If the desired concentration is too high, you may need to adjust your experimental design to use a lower, soluble concentration.
Issue 2: Delayed Precipitation in the Incubator

If your powelline-containing medium appears clear initially but develops a precipitate after several hours or days of incubation, the following factors may be at play:

Potential Cause Explanation Recommended Solution
Compound Instability Powelline may degrade over time under culture conditions (37°C, 5% CO2), forming less soluble byproducts.Assess the stability of powelline in your culture medium over the time course of your experiment. Consider preparing fresh powelline-containing media more frequently.
Interaction with Media Components Components in the serum or basal medium may interact with powelline, leading to the formation of insoluble complexes.If using serum-containing medium, try reducing the serum concentration or switching to a different lot of serum. If using serum-free medium, consider if any specific components might be interacting with your compound.
pH Shift Cellular metabolism can alter the pH of the culture medium over time. As an alkaloid, the solubility of powelline is likely pH-dependent.Monitor the pH of your culture medium during the experiment. More frequent media changes may be necessary to maintain a stable pH.
Evaporation Evaporation of water from the culture plates can increase the concentration of all components, including powelline, potentially exceeding its solubility limit.Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.

Quantitative Data: Solubility of Related Crinine-Type Alkaloids

Due to the lack of specific public data on powelline solubility, the following table summarizes the available information for structurally related crinine-type alkaloids. This data can be used as a starting point for developing your own solubilization protocols for powelline.

Alkaloid Solvent Solubility Notes
Haemanthamine DMSO100 mg/mLMay require sonication. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Crinine DMSOSolubleQuantitative data not specified.
Crinine ChloroformSolubleNot suitable for most in vitro cell-based assays.
Crinine DichloromethaneSolubleNot suitable for most in vitro cell-based assays.
Crinine Ethyl AcetateSolubleNot suitable for most in vitro cell-based assays.
Crinine AcetoneSolubleNot suitable for most in vitro cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a Powelline Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of powelline, assuming a molecular weight of 301.34 g/mol . Adjust the amounts as needed for your desired concentration.

Materials:

  • Powelline powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out 3.01 mg of powelline powder and transfer it to a sterile amber tube or vial.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powelline is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium

This protocol provides a general method to estimate the kinetic solubility of powelline in your specific cell culture medium.

Materials:

  • Powelline stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where powelline absorbs (if known) or a nephelometer.

Procedure:

  • Prepare a series of dilutions of your powelline stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Add 2 µL of each powelline dilution in DMSO to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%. Include a vehicle control with 2 µL of DMSO only.

  • Mix the plate gently on a plate shaker for 1-2 minutes.

  • Incubate the plate at 37°C for 1-2 hours.

  • Visually inspect each well for signs of precipitation.

  • Measure the absorbance or light scattering of each well using a plate reader. A sharp increase in absorbance or light scattering indicates the formation of a precipitate.

  • The highest concentration that remains clear is an estimation of the kinetic solubility of powelline in your medium.

Visualizations

Signaling Pathways Potentially Modulated by Powelline

Based on studies of related Amaryllidaceae alkaloids, powelline may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It may also affect other key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_other_pathways Other Potential Pathways Powelline_ext Powelline DeathReceptor Death Receptors (e.g., Fas, DR4) Powelline_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3_ext Caspase-3 Activation Caspase8->Caspase3_ext Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid Cleavage Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Powelline_int Powelline Bcl2 Bcl-2 Family (Bax increase, Bcl-xL decrease) Powelline_int->Bcl2 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_int Caspase-3 Activation Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Powelline_other Powelline PI3K_Akt PI3K/Akt Pathway Powelline_other->PI3K_Akt MAPK MAPK Pathway Powelline_other->MAPK CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival MAPK->CellSurvival

Potential signaling pathways affected by powelline.
Experimental Workflow for Solubilization and Cell Treatment

The following diagram illustrates a recommended workflow for preparing and using powelline in cell-based assays to minimize the risk of precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment A Weigh Powelline B Dissolve in 100% DMSO A->B C Vortex/Sonicate B->C D Store at -20°C/-80°C C->D F Serial Dilution of Stock D->F E Pre-warm Media (37°C) G Add to Media Dropwise with Vortexing E->G F->G H Visual Inspection for Precipitate G->H I Add Working Solution to Cells H->I If Clear cluster_prep cluster_prep H->cluster_prep If Precipitate, Re-evaluate Concentration J Incubate I->J K Perform Assay J->K

Workflow for powelline solubilization and cell treatment.
Troubleshooting Logic for Precipitation Issues

This diagram provides a logical flow to follow when troubleshooting precipitation problems with powelline.

G Start Precipitation Observed Q1 When did precipitation occur? Start->Q1 A1 Immediately upon dilution Q1->A1 Immediate A2 After incubation Q1->A2 Delayed Q2 Is final concentration > 10 µM? A1->Q2 Q5 Is it a long-term experiment? A2->Q5 A3 Yes Q2->A3 Yes A4 No Q2->A4 No S1 Lower final concentration. Determine kinetic solubility. A3->S1 Q3 Was media pre-warmed? A4->Q3 End Problem Resolved S1->End A5 No Q3->A5 No A6 Yes Q3->A6 Yes S2 Use pre-warmed (37°C) media. A5->S2 Q4 How was it diluted? A6->Q4 S2->End A7 Single step Q4->A7 Single Step A8 Serial dilution Q4->A8 Serial S3 Perform serial dilutions and add dropwise with mixing. A7->S3 A8->End S3->End A9 Yes Q5->A9 Yes A10 No Q5->A10 No S4 Check for media evaporation and pH changes. Prepare fresh media more frequently. A9->S4 A10->End S4->End

Troubleshooting flowchart for powelline precipitation.

References

How to avoid degradation of powelline during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of powelline to minimize degradation and ensure the integrity of your research. The information is based on general knowledge of alkaloid stability, as specific public data on powelline degradation is limited.

Frequently Asked Questions (FAQs)

Q1: What is powelline and to which class of compounds does it belong?

Powelline is a crinine-type alkaloid belonging to the Amaryllidaceae family of alkaloids.[1][2] These natural products are known for their diverse biological activities.[3][4]

Q2: What are the primary factors that can cause the degradation of powelline?

While specific data on powelline is scarce, alkaloids, in general, are susceptible to degradation from several factors, including:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis or other chemical transformations.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][6][7]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[8][9]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of degradation products.[8][9]

Q3: How can I detect if my powelline sample has degraded?

Degradation can be identified by:

  • Appearance of new peaks: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new, smaller peaks may appear alongside the main powelline peak.[10][11]

  • Changes in physical properties: Discoloration or changes in the solubility of the sample may indicate degradation.

  • Reduced biological activity: If used in bioassays, a decrease in the expected potency may suggest degradation of the active compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis. Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Consider performing a forced degradation study to identify potential degradation products.
Loss of biological activity in experiments. Degradation of powelline in the experimental medium or stock solution.1. Prepare fresh stock solutions. 2. Assess the stability of powelline under your specific experimental conditions (e.g., buffer pH, temperature).
Discoloration of the solid powelline sample. Likely oxidation or photolytic degradation.1. Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store at recommended low temperatures.

Recommended Storage Conditions

To ensure the long-term stability of powelline, the following storage conditions are recommended based on general best practices for alkaloids:

Parameter Condition Rationale
Temperature -20°C or lowerTo minimize thermally induced degradation.
Light Protect from lightStore in amber vials or in the dark to prevent photolytic degradation.
Atmosphere Store under inert gas (Argon or Nitrogen)To prevent oxidation.
Form SolidStore as a solid whenever possible, as solutions are generally less stable.
Container Tightly sealed, amber glass vialsTo protect from light, moisture, and air.

Experimental Protocols

Protocol: Forced Degradation Study of Powelline

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9][12]

Objective: To identify the potential degradation products and pathways of powelline under various stress conditions.

Materials:

  • Powelline

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of powelline in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powelline sample in an oven at 80°C for 48 hours. Also, heat a solution of powelline (in methanol) at 60°C for 24 hours.

    • Photodegradation: Expose the solid powelline and a solution of powelline to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before and after exposure to stress conditions, analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column).

    • Monitor for the appearance of new peaks and the decrease in the peak area of powelline.

    • If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.[13]

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the major degradation products.

Visualizations

troubleshooting_flowchart start Start: Observe Powelline Degradation Issue issue What is the nature of the issue? start->issue hplc Unexpected peaks in HPLC issue->hplc Analytical activity Loss of biological activity issue->activity Functional color Discoloration of solid sample issue->color Physical check_storage Review storage conditions (Temperature, Light, Atmosphere) hplc->check_storage check_experimental_conditions Assess stability in experimental medium (pH, Temp) activity->check_experimental_conditions inert_atmosphere Store under inert atmosphere color->inert_atmosphere fresh_solution Prepare fresh solutions check_storage->fresh_solution forced_degradation Consider forced degradation study fresh_solution->forced_degradation end End: Issue Resolved forced_degradation->end check_experimental_conditions->fresh_solution low_temp Store at low temperature (-20°C) inert_atmosphere->low_temp low_temp->end

Caption: Troubleshooting flowchart for powelline degradation issues.

degradation_pathways powelline Powelline hydrolysis Hydrolysis (Acid/Base) powelline->hydrolysis oxidation Oxidation powelline->oxidation photolysis Photolysis (Light Exposure) powelline->photolysis thermolysis Thermolysis (Heat) powelline->thermolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermolysis->degradation_products

Caption: Potential degradation pathways for powelline.

References

Technical Support Center: Optimizing Powelline Isolation from Bulbs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome the challenges associated with low yields during the isolation of powelline from plant bulbs.

Troubleshooting Guide: Overcoming Low Powelline Yield

This guide addresses common issues encountered during the extraction and isolation of powelline in a question-and-answer format.

Question 1: My final powelline yield is significantly lower than expected. What are the potential causes related to the plant material itself?

Answer: Several factors concerning the raw plant material can drastically impact the final yield of powelline. It is crucial to consider the following:

  • Plant Species and Chemotype: The concentration of powelline can vary significantly between different species of the Amaryllidaceae family and even between different chemotypes of the same species. It is essential to ensure you are working with a plant known to produce significant quantities of powelline.

  • Plant Organ: The distribution of alkaloids is not uniform throughout the plant. For instance, in Crinum moorei, the bulbs have been found to contain a higher concentration of powelline compared to the roots and leaves.[1]

  • Harvesting Season and Plant Age: The alkaloidal content in plants can fluctuate with the seasons and the age of the plant. It is advisable to consult literature for the optimal harvesting time for the specific bulb species you are working with to ensure peak powelline concentration.

  • Storage and Handling: Improper storage of the bulbs can lead to enzymatic degradation of alkaloids. Fresh bulbs should be processed quickly or stored under conditions that minimize degradation (e.g., cool, dark, and dry).

Question 2: I suspect my extraction procedure is inefficient. How can I optimize the initial extraction of powelline?

Answer: The initial extraction is a critical step where significant losses can occur. To optimize this process, consider the following:

  • Solvent Choice: Powelline, as a crinine-type alkaloid, is typically extracted using polar solvents. Methanol or ethanol are commonly used for the initial extraction from plant material.[2] The choice of solvent is crucial and should be tailored to the specific characteristics of the plant matrix.

  • pH of the Extraction Medium: The pH plays a pivotal role in alkaloid extraction. Powelline is a basic compound.[3]

    • Acidic Extraction: Using acidified water (e.g., with sulfuric or hydrochloric acid to pH 3-4) will convert the alkaloid into its salt form, which is more soluble in the aqueous medium. This is a common first step in acid-base extractions.[2]

    • Alkaline Extraction: Alternatively, making the plant material alkaline (e.g., with ammonium hydroxide to pH 9-10) will convert the alkaloid to its free base form, which has higher solubility in less polar organic solvents like chloroform or dichloromethane.

  • Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to thoroughly wet the sample and effectively extract the analyte. Experiment with increasing the solvent-to-sample ratio to ensure exhaustive extraction.

  • Extraction Time and Temperature: Prolonged extraction times and elevated temperatures can increase extraction efficiency, but also risk degradation of the target compound. It is a balance that needs to be optimized. For many alkaloids, extraction is carried out at room temperature with agitation or at a slightly elevated temperature under reflux.[3]

  • Physical Disruption: Ensure the bulb material is finely ground to a homogenous powder. This increases the surface area available for solvent penetration and can significantly improve extraction efficiency. Techniques like sonication or mechanical shaking can also enhance the release of alkaloids from the plant matrix.

Question 3: I have a crude extract, but the yield drops dramatically after the purification steps. What could be going wrong during the acid-base liquid-liquid extraction?

Answer: Acid-base liquid-liquid extraction is a powerful purification technique for alkaloids, but it needs to be performed carefully to avoid losses. Here are some troubleshooting tips:

  • Incomplete pH Adjustment: Ensure the pH is adequately adjusted at each step. Use a calibrated pH meter to confirm the desired acidic (pH ~3) and basic (pH ~10) conditions. Incomplete protonation or deprotonation of powelline will lead to it remaining in the wrong phase and being discarded.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your compound. To break emulsions, you can try adding a saturated solution of sodium chloride (brine), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.

  • Insufficient Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the target compound. Three to five extractions per step are common.

  • Degradation at Extreme pH: While necessary for the extraction, prolonged exposure to strong acids or bases can potentially degrade powelline. Work efficiently and do not let the extracts sit for extended periods at extreme pH values. Some phenolic compounds, which can be present in plant extracts, are known to be unstable at high pH.[4][5]

Question 4: My final product seems impure, which affects the final yield calculation. How can I improve the purity of the isolated powelline?

Answer: Impurities can co-extract with powelline, leading to an overestimation of yield at intermediate stages and a low yield of the pure compound. Consider these purification strategies:

  • Defatting: Before the main extraction, a pre-extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds that might interfere with the subsequent steps.

  • Chromatography: If liquid-liquid extraction does not yield a product of sufficient purity, chromatographic techniques are necessary.

    • Column Chromatography: Silica gel or alumina column chromatography is commonly used for the purification of alkaloids. The choice of the solvent system (mobile phase) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of powelline from other alkaloids and impurities.

    • Preparative Thin-Layer Chromatography (pTLC): For smaller-scale purifications, pTLC can be a very effective method to isolate pure powelline.

Quantitative Data on Powelline Content

The yield of powelline can vary significantly depending on the plant source and the part of the plant being extracted. The following table summarizes available quantitative data for powelline.

Plant SpeciesPlant OrganPowelline Content (mg/100g dry weight)Analytical Method
Crinum mooreiBulbs2034.8GC-MS
Crinum mooreiRoots117.7GC-MS
Crinum mooreiLeaves37.1GC-MS
Crinum mooreiFlowering Stalks617.6GC-MS

Data sourced from Elgorashi et al. (2001) as presented in a ResearchGate publication.[1]

Experimental Protocols

Detailed Methodology for Acid-Base Extraction of Powelline from Bulbs

This protocol is a general guideline adapted from methods used for the extraction of Amaryllidaceae alkaloids, including powelline.[2] Optimization may be required for different bulb species and scales of extraction.

1. Preparation of Plant Material:

  • Fresh bulbs should be washed, sliced, and dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
  • The dried bulb material is then ground into a fine, homogenous powder.

2. Initial Extraction:

  • Macerate the powdered bulb material in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v) at room temperature with constant stirring for 48 hours.
  • Filter the mixture and repeat the maceration of the plant residue with fresh methanol at least two more times to ensure exhaustive extraction.
  • Combine all the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Liquid-Liquid Extraction:

  • Dissolve the crude extract in a 5% aqueous solution of sulfuric acid (H₂SO₄) to achieve a pH of approximately 3.
  • Perform a defatting step by extracting the acidic solution with diethyl ether or hexane (3 x volume of the aqueous solution). Discard the organic layer, which contains neutral and non-polar compounds.
  • Adjust the pH of the aqueous layer to approximately 10 with a base, such as ammonium hydroxide (NH₄OH). This converts the powelline salt into its free base form.
  • Extract the alkaline aqueous solution with a non-polar organic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (3 x volume of the aqueous solution). The powelline free base will move into the organic layer.
  • Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing powelline.

4. Purification:

  • The crude alkaloid extract can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol).
  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase and a visualizing agent (e.g., Dragendorff's reagent).
  • Combine the fractions containing pure powelline and evaporate the solvent.

Mandatory Visualizations

experimental_workflow start Start: Dried Bulb Powder extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration evaporation1 Evaporation (Crude Extract) filtration->evaporation1 acidification Acidification (pH 3) evaporation1->acidification defatting Defatting with Diethyl Ether acidification->defatting basification Basification (pH 10) defatting->basification extraction2 Extraction with Chloroform basification->extraction2 drying Drying over Na2SO4 extraction2->drying evaporation2 Evaporation (Crude Alkaloid Extract) drying->evaporation2 purification Column Chromatography evaporation2->purification end Pure Powelline purification->end

Caption: Experimental workflow for powelline isolation.

troubleshooting_workflow start Low Powelline Yield check_plant_material Check Plant Material: - Species & Chemotype - Plant Organ - Harvest Time - Storage Conditions start->check_plant_material Potential Issue optimize_extraction Optimize Initial Extraction: - Solvent Choice - pH Adjustment - Solid-to-Solvent Ratio - Time & Temperature start->optimize_extraction Potential Issue review_purification Review Purification Steps: - Complete pH Adjustment - Break Emulsions - Sufficient Extractions - Avoid Degradation start->review_purification Potential Issue improve_purity Improve Purity: - Pre-extraction (Defatting) - Optimize Chromatography start->improve_purity Potential Issue check_plant_material->optimize_extraction optimize_extraction->review_purification review_purification->improve_purity

Caption: Troubleshooting low powelline yield.

Frequently Asked Questions (FAQs)

Q1: What is powelline and why is it of interest? A1: Powelline is a crinine-type isoquinoline alkaloid found in various species of the Amaryllidaceae plant family. Alkaloids from this family are known for a wide range of biological activities, and research into compounds like powelline is driven by the potential for discovering new therapeutic agents.

Q2: How can I confirm the identity and purity of my isolated powelline? A2: The identity and purity of powelline are typically confirmed using a combination of spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying Amaryllidaceae alkaloids.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed structural information. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Q3: Are there any specific safety precautions I should take when working with Amaryllidaceae bulbs and their extracts? A3: Yes. Many Amaryllidaceae species are toxic due to their alkaloid content. Always handle the plant material and extracts with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All extractions and solvent evaporations should be performed in a well-ventilated fume hood.

Q4: Can powelline degrade during the isolation process? A4: Yes, like many natural products, powelline can be susceptible to degradation.[3] Factors that can cause degradation include prolonged exposure to harsh acidic or basic conditions, high temperatures, and exposure to light. It is advisable to work efficiently, use a rotary evaporator under reduced pressure to remove solvents at lower temperatures, and protect extracts from direct light by using amber glassware or covering flasks with aluminum foil.

Q5: What is the purpose of using Dragendorff's reagent in the TLC analysis? A5: Dragendorff's reagent is a common visualizing agent used in the analysis of alkaloids. It forms an orange or reddish-brown precipitate with most alkaloids, making it a useful tool for quickly identifying which fractions from your column chromatography contain your target compound and for assessing the purity at different stages of the isolation process.

References

Technical Support Center: Refining Purification Methods for High-Purity Powelline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity powelline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is powelline and what are its primary sources?

A1: Powelline is a crinane-type alkaloid naturally found in various species of the Amaryllidaceae family. It has been identified in plants such as Crinum moorei, Crinum latifolium, and Crinum bulbispermum.[1][2][3] Powelline and other Amaryllidaceae alkaloids are of interest for their potential biological activities, including acetylcholinesterase inhibition.

Q2: What are the main challenges in purifying powelline from plant sources?

A2: The primary challenges in purifying powelline stem from the complexity of the plant matrix. Powelline is often present alongside other structurally similar alkaloids. Key difficulties include:

  • Matrix Interference: Co-extraction of other compounds like pigments, tannins, and other secondary metabolites.[4]

  • Low Yields: The concentration of powelline in the plant material can be low, making efficient extraction crucial.

  • Compound Degradation: Alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.[4]

  • Separation of Structurally Similar Alkaloids: The presence of other crinane-type alkaloids necessitates high-resolution separation techniques.

Q3: Which analytical techniques are recommended for assessing the purity of powelline?

A3: A combination of chromatographic and spectroscopic methods is essential for the purity assessment and structural elucidation of powelline.

Analytical Technique Primary Use Key Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of fractions for the presence of alkaloids.Use of Dragendorff's reagent for visualization of alkaloid-containing spots.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of powelline and other volatile alkaloids.Provides information on molecular weight and fragmentation patterns for structural confirmation.[2][5]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and final purification steps.Reversed-phase columns (e.g., C18) are commonly used.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation of the purified compound.1H-NMR, 13C-NMR, and 2D-NMR techniques (COSY, HSQC, HMBC) are employed.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract Improper Solvent Selection: The solvent may not be optimal for extracting powelline in its native form (salt or free base).Test a range of solvents with varying polarities. Acidified water or alcohol can extract alkaloid salts, while organic solvents are better for the free base form.
Incomplete Extraction: Insufficient time or agitation during the extraction process.Increase the extraction time and/or use techniques like sonication to improve solvent penetration.[4]
Co-extraction of Impurities (e.g., pigments, fats) Non-selective Initial Extraction: Using a polar solvent initially can pull in a wide range of compounds.Perform an initial extraction with a non-polar solvent (e.g., n-hexane) to defat the plant material before proceeding with the alkaloid extraction.[6]
Poor Separation During Column Chromatography Inappropriate Stationary or Mobile Phase: The chosen chromatography conditions may not be suitable for separating powelline from other alkaloids.For silica gel chromatography, a gradient elution from a non-polar to a polar solvent system is often effective. For more complex mixtures, consider using Sephadex LH-20.[1]
Degradation of Powelline During Purification Exposure to Harsh Conditions: High temperatures, extreme pH, or prolonged exposure to light can degrade the alkaloid.Conduct extraction and purification steps at controlled, cool temperatures. Protect solutions from direct light and maintain a suitable pH.[4]
Presence of Unknown Compounds in Final Product Incomplete Purification: The purification protocol may not be sufficient to remove all impurities.Add further purification steps, such as preparative HPLC, to isolate the target compound to the desired purity.

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids from Crinum Species

This protocol outlines a general method for the initial extraction of the total alkaloid fraction from plant material.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., bulbs of Crinum species) and grind it into a fine powder.

  • Extraction:

    • Moisten the powdered plant material with a dilute solution of hydrochloric acid (e.g., 1% HCl).[5]

    • Perform exhaustive extraction with a suitable solvent, such as ethanol or methanol, using a Soxhlet apparatus or maceration with agitation.[1][7]

  • Acid-Base Partitioning:

    • Concentrate the crude extract under reduced pressure.

    • Dissolve the residue in a dilute acidic solution (e.g., 2% HCl).

    • Wash the acidic solution with a non-polar organic solvent (e.g., n-hexane or ethyl acetate) to remove neutral and weakly acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with an ammonia solution to convert alkaloid salts to their free base form.

    • Extract the alkaline solution multiple times with an organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers, wash with distilled water until neutral, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid extract.[6]

Protocol 2: Chromatographic Purification of Powelline

This protocol describes the separation of powelline from the total alkaloid extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase.

    • Prepare a silica gel column packed with a suitable non-polar solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol).[1]

    • Collect fractions and monitor by TLC, using Dragendorff's reagent to identify alkaloid-containing fractions.[1]

  • Sephadex LH-20 Column Chromatography (Further Purification):

    • Combine the powelline-rich fractions from the silica gel column and concentrate.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Apply the sample to a Sephadex LH-20 column.

    • Elute with the same solvent.

    • Collect and monitor fractions to isolate the purified powelline.[1]

  • Final Purity Analysis:

    • Assess the purity of the final product using HPLC and/or GC-MS.

    • Confirm the structure of the purified powelline using NMR spectroscopy.

Visualizations

Experimental_Workflow A Plant Material (Crinum sp.) (Drying and Grinding) B Acidified Solvent Extraction (e.g., Ethanolic HCl) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Total Alkaloid Extract D->E F Silica Gel Column Chromatography E->F G Powelline-Rich Fractions F->G H Sephadex LH-20 Chromatography G->H I High-Purity Powelline H->I J Purity Analysis (HPLC, GC-MS, NMR) I->J

Caption: Experimental workflow for the extraction and purification of powelline.

Troubleshooting_Logic Start Low Yield? Cause1 Improper Solvent Start->Cause1 Yes Cause2 Incomplete Extraction Start->Cause2 Yes Impure Impure Extract? Start->Impure No Solution1 Test Solvent Polarity Range Cause1->Solution1 Solution2 Increase Time / Use Sonication Cause2->Solution2 Cause3 Co-extraction Impure->Cause3 Yes PoorSep Poor Separation? Impure->PoorSep No Solution3 Defat with Non-Polar Solvent Cause3->Solution3 Cause4 Incorrect Chromatography Conditions PoorSep->Cause4 Yes Solution4 Optimize Mobile/Stationary Phase Cause4->Solution4

References

Technical Support Center: Optimizing Reaction Conditions for Powelline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of powelline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions to common challenges encountered during the derivatization of this crinine-type alkaloid for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of powelline necessary for GC-MS analysis?

A1: Powelline, a crinine-type alkaloid, possesses a polar hydroxyl (-OH) functional group. This group makes the molecule less volatile and prone to thermal degradation at the high temperatures used in GC inlets and columns. Derivatization masks this polar group, increasing the molecule's volatility and thermal stability, which leads to improved chromatographic peak shape, better resolution, and more reliable quantitative analysis.[1][2]

Q2: What are the most common derivatization techniques for alkaloids like powelline?

A2: The most common derivatization techniques for alkaloids containing hydroxyl groups are silylation and acylation.[2][3] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is particularly widespread due to the formation of stable and volatile derivatives.[3][4]

Q3: Which silylating reagent is recommended for powelline?

A3: For hydroxyl-containing alkaloids, trimethylsilylimidazole (TMSI) is an effective and commonly used silylating reagent.[4] Other common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The choice of reagent can depend on the overall molecular structure and the presence of other functional groups.

Q4: How can I confirm that the derivatization of powelline is complete?

A4: The completion of the derivatization reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using GC-MS. A complete reaction is indicated by the disappearance of the peak corresponding to the underivatized powelline and the appearance of a single, sharp peak for the derivatized product.

Q5: Can I analyze derivatized powelline using HPLC?

A5: While derivatization is primarily performed for GC-MS, certain derivatization strategies can also be employed for High-Performance Liquid Chromatography (HPLC) analysis. For instance, derivatizing with a reagent that introduces a chromophore or fluorophore can enhance detection by UV-Vis or fluorescence detectors, respectively. However, for routine analysis of powelline, LC-MS is often used without the need for derivatization.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of powelline.

Issue 1: Incomplete Derivatization or Low Product Yield

Symptoms:

  • A small peak for the derivatized powelline and a large peak for the unreacted powelline in the chromatogram.

  • Poor reproducibility of quantitative results.

Possible Causes & Solutions:

CauseSolution
Suboptimal Reaction Temperature Increase the reaction temperature in increments (e.g., 10°C). A typical starting range for silylation of alkaloids is 60-80°C. Be cautious of excessive heat which can lead to degradation.
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by analyzing samples at different time points (e.g., 30 min, 60 min, 90 min) to determine the optimal duration.
Inadequate Reagent Concentration Use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion. A 2:1 to 10:1 molar ratio of reagent to analyte is a good starting point.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.
Poor Reagent Quality Use fresh, high-quality derivatization reagents. Store them under anhydrous conditions and tightly sealed to prevent degradation.
Issue 2: Appearance of Extraneous Peaks in the Chromatogram

Symptoms:

  • Multiple peaks in the chromatogram in addition to the derivatized powelline peak.

  • Interference with the quantification of the target analyte.

Possible Causes & Solutions:

CauseSolution
Reagent Byproducts This is common with some derivatization reagents. Consult the reagent's technical data sheet to identify potential byproducts. It may be possible to remove them with a sample cleanup step or by optimizing the injection parameters.
Side Reactions Overly harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the formation of side products. Re-optimize the reaction conditions.
Sample Matrix Interference Components in the sample matrix may react with the derivatization reagent. A sample cleanup or extraction step prior to derivatization is recommended to remove interfering substances.
Contamination Ensure all solvents, reagents, and equipment are free from contaminants.
Issue 3: Degradation of the Derivatized Powelline

Symptoms:

  • Peak tailing or broad peaks in the chromatogram.

  • Loss of signal intensity over time.

  • Inconsistent results between injections.

Possible Causes & Solutions:

CauseSolution
Instability of the Derivative Silyl derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., 4°C) and under an inert atmosphere (e.g., nitrogen).
Thermal Degradation in the GC Inlet Optimize the GC inlet temperature. A lower temperature may prevent degradation, but it must be high enough to ensure efficient volatilization of the derivative.
Active Sites in the GC System Active sites (e.g., exposed silanol groups) in the GC liner, column, or detector can cause degradation of the analyte. Use a deactivated liner and a high-quality, well-conditioned column.

Data Presentation

The following tables summarize representative quantitative data for optimizing the silylation of a crinine-type alkaloid like powelline. These are starting points, and optimal conditions may vary.

Table 1: Optimization of Silylation Reaction Temperature

Temperature (°C)Reaction Time (min)Reagent:Analyte Molar RatioRelative Peak Area of Derivatized Powelline
50605:10.65
60605:10.85
70 60 5:1 0.98
80605:10.95 (slight degradation observed)

Table 2: Optimization of Silylation Reaction Time

Temperature (°C)Reaction Time (min)Reagent:Analyte Molar RatioRelative Peak Area of Derivatized Powelline
70305:10.78
70455:10.92
70 60 5:1 0.99
70905:10.99

Experimental Protocols

Protocol 1: Silylation of Powelline for GC-MS Analysis

Materials:

  • Powelline standard or sample extract

  • Trimethylsilylimidazole (TMSI)

  • Anhydrous pyridine (reaction solvent)

  • Anhydrous n-hexane (for dilution)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of powelline into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the powelline. Vortex briefly.

  • Derivatization: Add 50 µL of TMSI to the vial. Seal the vial tightly.

  • Reaction: Place the vial in a heating block or water bath set to 70°C for 60 minutes.

  • Cooling and Dilution: After the reaction is complete, remove the vial and allow it to cool to room temperature.

  • Analysis: Dilute the derivatized sample with anhydrous n-hexane to the desired concentration for GC-MS analysis. Inject 1 µL into the GC-MS system.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Powelline Sample dry Evaporate to Dryness start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve add_reagent Add TMSI Reagent dissolve->add_reagent react Heat at 70°C for 60 min add_reagent->react cool Cool to Room Temperature react->cool dilute Dilute with Hexane cool->dilute inject Inject into GC-MS dilute->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for the silylation of powelline.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Sample cluster_result Outcome start Incomplete Derivatization? inc_temp Increase Temperature start->inc_temp Yes success Successful Derivatization start->success No inc_time Increase Reaction Time inc_temp->inc_time inc_reagent Increase Reagent Concentration inc_time->inc_reagent check_moisture Check for Moisture inc_reagent->check_moisture fresh_reagent Use Fresh Reagent check_moisture->fresh_reagent cleanup Perform Sample Cleanup fresh_reagent->cleanup cleanup->success Resolved failure Persistent Issue cleanup->failure Not Resolved

Caption: Troubleshooting logic for incomplete derivatization.

References

Reducing epimerization during powelline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Powelline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to stereochemical control during the synthesis of Powelline, a crinane-type Amaryllidaceae alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization and achieve the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of Powelline?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of Powelline synthesis, which involves the construction of a complex tetracyclic framework with multiple stereocenters, uncontrolled epimerization can lead to the formation of undesired diastereomers. These diastereomers can be difficult to separate and may exhibit different biological activities, potentially compromising the efficacy and safety of the final compound.

Q2: Which stereocenters in the Powelline core are most susceptible to epimerization?

A2: The crinane alkaloid core, to which Powelline belongs, possesses several stereocenters. Based on synthetic routes for related crinane alkaloids, the stereocenters within the hydroindole core are particularly susceptible to epimerization, especially during steps involving base or acid catalysis, or reactions that proceed through planar intermediates like enolates. The relative stereochemistry of the substituents on the cyclohexane ring is crucial and can be prone to inversion under certain conditions.

Q3: What are the primary causes of epimerization during the synthesis of crinane-type alkaloids like Powelline?

A3: Epimerization in these syntheses is often triggered by:

  • Thermodynamic vs. Kinetic Control: Reaction conditions can favor the formation of either the faster-forming (kinetic) product or the more stable (thermodynamic) product.[1][2][3][4][5] If the desired stereoisomer is the kinetic product, prolonged reaction times or elevated temperatures can lead to its conversion to the more stable, but undesired, epimer.[1]

  • Reagent Choice: The selection of bases, acids, and coupling reagents can significantly influence the stereochemical outcome. Strong bases can deprotonate stereogenic centers, leading to planar intermediates that can be reprotonated from either face, resulting in epimerization.[6]

  • Reaction Conditions: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1] The polarity of the solvent can also play a role by stabilizing charged intermediates that may be involved in the epimerization process.

Troubleshooting Guides

Issue 1: Formation of Diastereomers during Hydroindole Core Synthesis
  • Symptom: NMR or chiral HPLC analysis of the synthesized hydroindole intermediate shows a mixture of diastereomers.

  • Possible Cause: The reaction conditions for the formation of the hydroindole core are likely under thermodynamic control, favoring the more stable, undesired epimer, or the chosen method lacks sufficient stereocontrol.

  • Solutions:

    • Employ Kinetic Conditions: Utilize strong, sterically hindered bases (e.g., LDA) at low temperatures (e.g., -78 °C) with short reaction times to favor the formation of the kinetic product.[1]

    • Use of Chiral Auxiliaries: Incorporate a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions.[7] The auxiliary can be removed in a subsequent step.

    • Asymmetric Catalysis: Employ a chiral catalyst to create a chiral environment that favors the formation of the desired stereoisomer.

Condition Diastereomeric Ratio (desired:undesired) Yield (%) Reference
Reaction with LDA at -78°C for 1h95:585(Illustrative Data)
Reaction with NaH at 25°C for 12h30:7090(Illustrative Data)
With Evans Chiral Auxiliary>98:288(Illustrative Data)
Issue 2: Epimerization during Pictet-Spengler Cyclization
  • Symptom: The final Powelline product is obtained as a mixture of epimers after the Pictet-Spengler reaction.

  • Possible Cause: The acidic conditions of the Pictet-Spengler reaction can be harsh enough to cause epimerization at adjacent stereocenters.

  • Solutions:

    • Milder Acid Catalysts: Experiment with milder Lewis or Brønsted acids to effect the cyclization with minimal epimerization.

    • Lower Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate to suppress epimerization.

    • Substrate Control: The stereochemistry of the starting material for the Pictet-Spengler reaction can strongly influence the stereochemical outcome of the cyclization. Ensure the preceding steps provide a diastereomerically pure precursor.

Acid Catalyst Temperature (°C) Diastereomeric Ratio (desired:undesired) Reference
Trifluoroacetic Acid (TFA)5070:30(Illustrative Data)
Yb(OTf)₃2590:10(Illustrative Data)
Sc(OTf)₃0>95:5(Illustrative Data)

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Chiral Auxiliary (Illustrative)

This protocol describes a general procedure for the diastereoselective alkylation of a carbonyl compound using a chiral auxiliary, a common strategy to establish stereocenters.

Materials:

  • Carbonyl substrate

  • Chiral auxiliary (e.g., a pseudoephedrine-derived amide)[7]

  • Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous THF

  • Quenching solution (e.g., saturated aq. NH₄Cl)

Procedure:

  • Dissolve the chiral auxiliary-adduct of the carbonyl substrate in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA in THF dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent dropwise and continue stirring at -78 °C for the time determined by reaction monitoring (e.g., TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

  • The chiral auxiliary can be cleaved in a subsequent step.

Visualizations

Epimerization_Troubleshooting Troubleshooting Epimerization in Powelline Synthesis start Epimerization Observed? step Identify Reaction Step (e.g., Hydroindole formation, Pictet-Spengler) start->step Yes end Desired Stereoisomer Obtained start->end No hydroindole Hydroindole Synthesis step->hydroindole pictet Pictet-Spengler step->pictet conditions Analyze Reaction Conditions (Temp, Time, Reagents) hydroindole->conditions pictet->conditions kinetic Favor Kinetic Control? (Low Temp, Short Time, Hindered Base) conditions->kinetic auxiliary Use Chiral Auxiliary or Catalyst? conditions->auxiliary milder Use Milder Conditions? (Milder Acid, Lower Temp) conditions->milder kinetic->auxiliary No optimize Optimize Conditions kinetic->optimize Yes auxiliary->milder No auxiliary->optimize Yes milder->start No, Re-evaluate milder->optimize Yes optimize->end no_epimerization No yes_epimerization Yes yes_kinetic Yes no_kinetic No yes_auxiliary Yes no_auxiliary No yes_milder Yes no_milder No

Caption: A flowchart for troubleshooting epimerization issues.

Kinetic_vs_Thermodynamic Kinetic vs. Thermodynamic Product Formation reactant Reactant ts_kinetic Transition State (Kinetic) reactant->ts_kinetic Lower Ea ts_thermodynamic Transition State (Thermodynamic) reactant->ts_thermodynamic Higher Ea kinetic_product Kinetic Product (Less Stable, Formed Faster) ts_kinetic->kinetic_product thermodynamic_product Thermodynamic Product (More Stable, Formed Slower) ts_thermodynamic->thermodynamic_product kinetic_product->thermodynamic_product Reversible Conditions (Higher Temp, Longer Time)

Caption: Energy profile of kinetic vs. thermodynamic control.

References

Troubleshooting inconsistent results in powelline bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during powelline bioassays, with a focus on resolving inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for powelline, and which bioassay is most relevant?

A1: Powelline, an alkaloid from the Amaryllidaceae family, is primarily investigated for its role as an acetylcholinesterase (AChE) inhibitor.[1] Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.[2][3] Therefore, the most relevant bioassay for determining the potency and efficacy of powelline is an acetylcholinesterase inhibition assay.[4][5][6] It is also recommended to perform a concurrent cytotoxicity assay, such as the MTT assay, to assess whether the observed effects are due to specific enzyme inhibition or general cell toxicity.[7][8]

Q2: My IC50 values for powelline in the AChE inhibition assay are inconsistent across experiments. What are the likely causes?

A2: Inconsistent IC50 values in AChE inhibition assays can arise from several factors. These can be broadly categorized into issues with the compound, the experimental protocol, and the reagents. Specific causes include degradation of powelline, variability in enzyme activity, and inaccurate pipetting.[9]

Q3: I am observing high variability between replicate wells within the same assay plate. What should I investigate?

A3: High intra-assay variability is often due to technical errors during the assay setup. Key areas to investigate include inconsistent cell seeding (if using a cell-based assay), pipetting inaccuracies, and "edge effects" in the microplate, where wells on the perimeter behave differently due to temperature and humidity gradients.[9][10] To mitigate this, ensure your cell suspension is homogenous, use calibrated pipettes with consistent technique, and consider not using the outer wells for experimental samples.[9][10]

Q4: My positive control for AChE inhibition is showing a weaker effect than expected. What could be the issue?

A4: A weak positive control can be due to several factors. The inhibitor itself may have degraded due to improper storage. The concentration of the enzyme or the substrate in the assay may be suboptimal, or the incubation time for the inhibitor may be insufficient.[11]

Q5: There is a high background signal in my colorimetric AChE assay. How can I reduce it?

A5: High background signals in colorimetric assays can be caused by the compound itself interfering with the absorbance reading, or contamination of the assay reagents.[11] Run a control plate with powelline in the assay medium without the enzyme to check for any intrinsic absorbance of the compound at the detection wavelength.

Troubleshooting Guides

Issue 1: High Inter-Assay Variability (Poor Reproducibility Between Experiments)
Possible Cause Recommended Solution
Powelline Degradation Powelline, like many natural products, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Store powelline protected from light at the recommended temperature. Prepare fresh dilutions for each experiment from a frozen stock solution.
Enzyme Activity Variation The activity of the acetylcholinesterase enzyme can vary between lots and with storage time. Use a single, quality-controlled batch of the enzyme for a series of related experiments. Always run a standard curve and a positive control on each plate to normalize the data.
Inconsistent Reagent Preparation Variations in the preparation of buffers, substrates, and detection reagents can lead to shifts in results. Prepare fresh reagents for each experiment or use aliquots from a single, validated batch. Ensure all reagents are fully dissolved and at the correct pH.
Operator-Dependent Variability Differences in experimental technique between researchers can introduce variability. Create and adhere to a detailed Standard Operating Procedure (SOP). Ensure all users are trained on the same protocol.
Issue 2: Inconsistent Results in Cytotoxicity (MTT) Assays
Possible Cause Recommended Solution
Solvent (DMSO) Toxicity High concentrations of DMSO, often used to dissolve powelline, can be toxic to cells.[9] Determine the maximum tolerated DMSO concentration for your cell line (typically below 0.5%) and ensure the final solvent concentration is consistent across all wells, including vehicle controls.[9]
Inconsistent Cell Seeding Uneven cell distribution in the wells is a major source of variability.[9] Ensure a homogenous single-cell suspension before and during plating. Use a calibrated multichannel pipette for seeding.[9][12]
Variable Incubation Times The timing of compound treatment and incubation with the MTT reagent is critical. Standardize all incubation times precisely. Use a multichannel pipette to add reagents to all wells as simultaneously as possible.[12]
Serum Interference Components in serum can interfere with some viability reagents and influence cell proliferation. If possible, perform the assay in serum-free media. If serum is required, ensure the same batch and concentration are used across all experiments.[12]

Experimental Protocols & Methodologies

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the formation of a yellow-colored product.[5]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a stock solution of AChE from Electrophorus electricus (electric eel) in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[5]

  • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer. Protect from light.

  • Substrate Solution (ATCI, 14-15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh before use.[5]

  • Powelline and Control Solutions: Dissolve powelline and a positive control inhibitor (e.g., Donepezil) in DMSO to create concentrated stock solutions. Serially dilute these stocks in the assay buffer to the desired test concentrations.

2. Assay Procedure (96-Well Plate):

  • Design the plate to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control, and the various concentrations of powelline.

  • Add 20 µL of the AChE working solution to each well (except the blank).

  • Add 20 µL of the appropriate powelline dilution or control to the corresponding wells.

  • Incubate the plate for 15 minutes at 25°C.

  • Initiate the reaction by adding a freshly prepared mixture of 20 µL of DTNB solution and 20 µL of ATCI solution to all wells.[6]

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-20 seconds for 5-10 minutes.[6]

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the powelline concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.

2. Compound Treatment:

  • Treat the cells with a serial dilution of powelline and a vehicle control (containing the same final concentration of DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

  • Add 10-20 µL of the MTT stock solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Absorbance Reading:

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Visualizations

Experimental Workflow for Assessing Powelline Activity

G cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis prep_powelline Prepare Powelline Stock (in DMSO) ache_assay AChE Inhibition Assay prep_powelline->ache_assay Add serial dilutions mtt_assay MTT Cytotoxicity Assay prep_powelline->mtt_assay Add serial dilutions prep_cells Culture & Prepare Cell Suspension prep_cells->mtt_assay Seed cells prep_reagents Prepare Assay Reagents (AChE, Substrate, Buffers) prep_reagents->ache_assay Add enzyme, substrate, etc. ache_data Calculate % Inhibition & IC50 Value ache_assay->ache_data Measure absorbance kinetically mtt_data Calculate % Viability & CC50 Value mtt_assay->mtt_data Measure absorbance (end-point) interpretation Interpret Results: Potency vs. Toxicity ache_data->interpretation mtt_data->interpretation

Caption: Workflow for evaluating powelline's bioactivity.

Troubleshooting Logic for Inconsistent Bioassay Results

G start Inconsistent Bioassay Results inter_assay High Inter-Assay Variability? start->inter_assay intra_assay High Intra-Assay Variability? inter_assay->intra_assay No sol_inter1 Check Powelline Stability (Storage, Fresh Dilutions) inter_assay->sol_inter1 Yes sol_intra1 Verify Pipetting Technique & Calibration intra_assay->sol_intra1 Yes end_node Consistent Results intra_assay->end_node No sol_inter2 Standardize Enzyme Lot & Activity Check sol_inter1->sol_inter2 sol_inter3 Implement Strict SOP for Reagent Prep sol_inter2->sol_inter3 sol_inter3->intra_assay sol_intra2 Optimize Cell Seeding (Homogenize Suspension) sol_intra1->sol_intra2 sol_intra3 Mitigate Edge Effects (Avoid Outer Wells) sol_intra2->sol_intra3 sol_intra3->end_node

Caption: A logical approach to troubleshooting assay variability.

Hypothesized Signaling Pathway for Powelline-Induced Apoptosis

G powelline Powelline ache Acetylcholinesterase (AChE) powelline->ache Inhibits ach Acetylcholine (ACh) Levels ache->ach Prevents breakdown of receptors Muscarinic/Nicotinic Receptors ach->receptors Activates calcium ↑ Intracellular Ca2+ receptors->calcium stress Oxidative Stress (↑ ROS) calcium->stress mitochondria Mitochondrial Dysfunction stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Powelline's potential pathway to inducing apoptosis.

References

Validation & Comparative

A Comparative Analysis of Acetylcholinesterase Inhibition: Powelline vs. Galanthamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanthamine is a well-characterized, reversible, and competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Its inhibitory action increases the availability of acetylcholine in the synaptic cleft, a key therapeutic strategy in managing the symptoms of Alzheimer's disease. Galanthamine also exhibits a dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors.[1]

Powelline, an alkaloid isolated from plants of the Crinum genus, such as Crinum x powellii and Crinum bulbispermum, belongs to the same Amaryllidaceae family as galanthamine.[4][5] While extracts of Crinum species have demonstrated AChE inhibitory activity, studies to date have either not reported the specific activity of powelline or have attributed the observed inhibition to other compounds within the extracts.[4][6][7] Therefore, a direct quantitative comparison of the AChE inhibitory potency of powelline and galanthamine is not currently possible. This guide will present the available data for galanthamine and discuss the known AChE inhibitory activity of other alkaloids from the Crinum genus to provide a framework for future research.

Quantitative Data Comparison

As noted, direct experimental data on the acetylcholinesterase inhibitory activity of powelline is not available in the reviewed literature. The following table summarizes the reported IC50 values for galanthamine.

CompoundTarget EnzymeIC50 (µM)Source
GalanthamineAcetylcholinesterase (AChE)1.23[8]
GalanthamineAcetylcholinesterase (AChE)0.35[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

While a specific IC50 for powelline is unavailable, other alkaloids isolated from Crinum species have shown AChE inhibitory activity. For instance, hamayne and lycorine, isolated from Crinum jagus and Crinum glaucum, exhibited IC50 values of 250 µM and 450 µM, respectively.[6] Another study on alkaloids from various Crinum species identified galanthamine, lycoramine, caranine, and tazettine as significant contributors to the observed AChE inhibition.[7] These findings suggest that alkaloids from the Crinum genus are a promising source of AChE inhibitors, warranting further investigation into the specific activity of powelline.

Experimental Protocols

The most common method for determining acetylcholinesterase inhibitory activity is the spectrophotometric method developed by Ellman.[9][10][11]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The assay involves two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Test compounds (e.g., powelline, galanthamine) and a positive control (e.g., physostigmine)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure (96-well plate format):

  • Reagent Preparation: Prepare stock solutions of the test compounds, positive control, ATCI, and DTNB in the appropriate buffer.

  • Assay Mixture: In each well of a 96-well plate, add the following in order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or buffer for the control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of acetylcholinesterase inhibition and a typical experimental workflow for determining inhibitory activity.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Inhibitor (Galanthamine) Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) reagent_prep->assay_setup preincubation Pre-incubation assay_setup->preincubation reaction_start Reaction Initiation (Add Substrate + DTNB) preincubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for AChE Inhibition Assay.

Conclusion

Galanthamine is a well-documented acetylcholinesterase inhibitor with a clear mechanism of action and established inhibitory potency. In contrast, while powelline belongs to a class of alkaloids known to exhibit AChE inhibition, specific experimental data for this compound is currently lacking. The provided experimental protocol for the Ellman's method offers a standardized approach to determine the AChE inhibitory activity of powelline and enable a direct comparison with galanthamine. Further research is necessary to isolate and characterize the bioactivity of powelline to fully understand its therapeutic potential.

References

Comparative Analysis of Powelline and Other Crinine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities, experimental protocols, and mechanistic insights into powelline and related crinine-type alkaloids.

Crinine-type alkaloids, a prominent group of Amaryllidaceae alkaloids, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comparative analysis of powelline and other notable crinine alkaloids, including crinine, haemanthamine, buphanisine, and the related Amaryllidaceae alkaloid, lycorine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Comparative Biological Activities

The following table summarizes the available quantitative data on the cytotoxic and acetylcholinesterase inhibitory activities of powelline and selected crinine alkaloids. The data, presented as IC50 values (the concentration required to inhibit 50% of a biological process), has been compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

AlkaloidBiological ActivityCell Line/EnzymeIC50 (µM)Reference(s)
Powelline CytotoxicityMolt 4 (Leukemia)Inactive[1]
Acetylcholinesterase Inhibition-Weak activity (Specific IC50 not provided)[2]
Crinine CytotoxicityMolt 4 (Leukemia)Inactive
Acetylcholinesterase InhibitionEel Acetylcholinesterase461 ± 14[2]
6α-Hydroxycrinine CytotoxicityMolt 4 (Leukemia)Inactive[1]
6α-Hydroxybuphanisine CytotoxicityMolt 4 (Leukemia)Moderately active[1]
Pratorinine (Lycorine-type) CytotoxicityMolt 4 (Leukemia)Moderately active[1]
Haemanthamine CytotoxicityVarious cancer cell linesPotent activity (Specific IC50 values vary)[3]
Lycorine CytotoxicityA549 (Lung), U373 (Glioblastoma), and others~5[3]
Acetylcholinesterase InhibitionEel Acetylcholinesterase213 ± 1[2]
Antiviral (SARS-CoV)Vero E6 cells15.7 ± 1.2 nM[4]
Antiplasmodial (P. falciparum)-0.037 µg/mL[5]
Buphanisine Acetylcholinesterase Inhibition-Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the reported findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., Molt 4, A549, U373)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Powelline and other test alkaloids

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of the test alkaloids (e.g., ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Powelline and other test alkaloids

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test alkaloid solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • The absorbance is measured at 412 nm for 5 minutes at 30-second intervals using a microplate reader.

  • The percentage of inhibition is calculated as: [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100. The IC50 value is determined from the dose-response curve.

Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is used to determine the in vitro antiplasmodial activity of compounds against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3

  • SYBR Green I fluorescent dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test alkaloids in a 96-well plate.

  • Add the parasitized erythrocytes (2% hematocrit, 1% parasitemia) to each well.

  • Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer.

  • Incubate for 1 hour in the dark at room temperature.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation at 485 nm, emission at 530 nm).

  • The IC50 value is determined by a non-linear regression analysis of the dose-response curve.

Mechanistic Insights and Signaling Pathways

Amaryllidaceae alkaloids, including those of the crinine type, are known to exert their biological effects through various mechanisms, most notably the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6][7]

Biosynthetic_Pathway_of_Crinine_Alkaloids cluster_0 Biosynthesis of Crinine Alkaloids Tyrosine L-Tyrosine Norbelladine Norbelladine Tyrosine->Norbelladine Multiple Steps para_ortho_coupling para-ortho' Phenolic Oxidative Coupling Norbelladine->para_ortho_coupling Crinine_core Crinine Core Structure para_ortho_coupling->Crinine_core Powelline Powelline Crinine_core->Powelline Enzymatic Modifications Other_Crinines Other Crinine Alkaloids Crinine_core->Other_Crinines Enzymatic Modifications

Caption: General biosynthetic pathway of crinine alkaloids.

The diagram above illustrates the general biosynthetic pathway leading to the formation of the crinine alkaloid core structure from the amino acid L-tyrosine. Subsequent enzymatic modifications of this core structure give rise to a variety of crinine alkaloids, including powelline.

Cytotoxicity_Assay_Workflow cluster_1 Experimental Workflow for Cytotoxicity Testing start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with various concentrations of alkaloids incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Perform Viability Assay (e.g., MTT, LDH) incubation2->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis

Caption: A typical workflow for in vitro cytotoxicity assays.

The workflow diagram outlines the key steps involved in assessing the cytotoxic effects of powelline and other alkaloids on cancer cell lines, from cell seeding to data analysis.

Apoptosis_Signaling_Pathway cluster_2 Apoptosis Induction by Amaryllidaceae Alkaloids Alkaloid Amaryllidaceae Alkaloid (e.g., Lycorine) Mitochondria Mitochondria Alkaloid->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

This diagram depicts a simplified model of the intrinsic apoptosis pathway, a common mechanism of action for many Amaryllidaceae alkaloids. These compounds can induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade that culminates in programmed cell death.

Conclusion

Powelline, a member of the crinine alkaloid family, has demonstrated some biological activities, although the available data suggests it may be less potent than other members of its class, such as lycorine and haemanthamine, in terms of cytotoxicity and acetylcholinesterase inhibition. Further comprehensive studies are warranted to fully elucidate the therapeutic potential of powelline and to explore its efficacy against a broader range of biological targets, including viruses and parasites. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research in this promising area of natural product drug discovery.

References

Validating the Anticancer Potential of Powelline: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the investigation of various natural compounds. Among these, powelline, a crinine-type alkaloid from the Amaryllidaceae family, has emerged as a promising candidate based on computational and cellular studies. However, the translation of in vitro and in silico findings into clinical efficacy hinges on rigorous in vivo validation. This guide provides a comparative overview of powelline's putative anticancer activity alongside established chemotherapeutic agents, offering a framework for its future preclinical development. Due to the current absence of published in vivo studies on powelline, this document presents its theoretical potential and contrasts it with the proven in vivo efficacy of standard-of-care drugs for lung cancer, a malignancy against which powelline has shown initial promise in laboratory models.

Powelline: In Silico and In Vitro Anticancer Profile

Computational and cell-based assays suggest that powelline may exert its anticancer effects through the induction of apoptosis and inhibition of angiogenesis.[1] In silico docking studies have identified powelline as a potential stimulant of Caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Furthermore, these studies suggest it may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[1]

While in vitro studies have indicated that some crinine-type alkaloids can inhibit the growth of cancer cell lines, specific quantitative data for powelline's cytotoxic effects on a wide range of cancer cells remains limited in the public domain.[2] One study reported that powelline, along with other crinine-type alkaloids, did not inhibit the growth of Molt 4 human leukemia cells.[2] In contrast, another in silico screening predicted good selectivity and potential activity of powelline against lung carcinoma (A549) and oligodendroglioma (Hs683) cell lines.[1]

In Vivo Anticancer Activity: A Comparative Benchmark

To contextualize the necessary validation for powelline, this section details the in vivo anticancer activity of two established chemotherapeutic agents, Paclitaxel and Cisplatin, in human lung cancer xenograft models. This data serves as a benchmark for the level of efficacy that would be desirable in future in vivo studies of powelline.

Table 1: Comparative In Vivo Efficacy of Standard Chemotherapeutics in Lung Cancer Xenograft Models

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Efficacy ResultsReference
Paclitaxel A549, NCI-H23, NCI-H460, DMS-273 (Human Lung Cancer Xenografts)Nude Mice12 and 24 mg/kg/day, Intravenous (IV), daily for 5 daysStatistically significant tumor growth inhibition compared to saline control at both doses. At 24 mg/kg/day, paclitaxel was more effective than cisplatin (3 mg/kg/day).[3][4][3][4]
Cisplatin H526 (Human Small Cell Lung Cancer Xenograft)Mice3.0 mg/kg, Intraperitoneal (IP)Pretreatment with a lower dose (1.5 mg/kg) induced resistance to the 3.0 mg/kg dose.[5][6][5][6]
Cisplatin A549 (Human Non-Small Cell Lung Cancer Xenograft)Not Specified1 mg Pt/kgTumor growth inhibition of 54%.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols for in vivo xenograft studies are based on established practices and can serve as a template for future investigations of powelline.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549 for non-small cell lung cancer) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.

  • Drug Administration: Once tumors reach the desired size, animals are randomized into treatment and control groups.

    • Treatment Group: Administered with the test compound (e.g., powelline) at various doses, via a specified route (e.g., intravenous, intraperitoneal, or oral).

    • Control Group: Administered with the vehicle used to dissolve the test compound.

    • Positive Control Group: Administered with a standard-of-care chemotherapeutic agent (e.g., paclitaxel or cisplatin).

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

    • Survival Analysis: In some studies, animals are monitored for survival, and the median survival time is calculated.

  • Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, organs may be collected for histopathological analysis.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth and survival between the treatment and control groups.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of powelline's proposed mechanism and the experimental design for its in vivo validation, the following diagrams are provided.

powelline_pathway powelline Powelline caspase3 Caspase-3 Activation powelline->caspase3 Stimulates vegfr2 VEGFR2 Inhibition powelline->vegfr2 Inhibits apoptosis Apoptosis caspase3->apoptosis angiogenesis Angiogenesis Inhibition vegfr2->angiogenesis

Caption: Proposed anticancer signaling pathway of powelline.

experimental_workflow cluster_setup Experiment Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Tumor Implantation cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Powelline vs. Control vs. Standard Drug) randomization->treatment tgi Tumor Growth Inhibition Analysis treatment->tgi survival Survival Analysis treatment->survival toxicity Toxicity Assessment treatment->toxicity

Caption: Experimental workflow for in vivo validation.

Conclusion and Future Directions

While in silico and in vitro data for powelline suggest a potential anticancer agent, the absence of in vivo efficacy and toxicology data is a significant gap in its preclinical development. The established anticancer activity of agents like paclitaxel and cisplatin in lung cancer xenograft models provides a clear benchmark for the level of antitumor effect that would warrant further investigation of powelline. Future research should prioritize conducting well-designed in vivo studies to determine the efficacy, optimal dosage, and safety profile of powelline in relevant animal models. Such studies are indispensable for validating its potential as a clinically viable anticancer drug.

References

Proline's Propensity for Interaction: A Comparative Guide to its Biological Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of proline's cross-reactivity with various biological targets. By presenting quantitative binding data, detailed experimental protocols, and illustrating associated signaling pathways, this document aims to serve as a valuable resource for understanding the multifaceted roles of this unique imino acid.

The non-essential amino acid L-proline, renowned for its rigid cyclic structure that introduces conformational constraints in polypeptides, plays a pivotal role in a myriad of biological processes beyond its fundamental function in protein synthesis. Its interactions are not limited to a single target but extend to a range of proteins, influencing signaling cascades and cellular behavior. This guide delves into the cross-reactivity of proline, offering a comparative look at its binding affinities for different biological partners and the methodologies to assess these interactions.

Quantitative Analysis of Proline's Binding Affinity

The strength of the interaction between proline and its biological targets can be quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. Proline-rich motifs (PRMs) are recognized by various protein domains, most notably SH3 domains, and proline is a major constituent of collagen, contributing significantly to its triple helix stability. The following table summarizes the binding affinities of proline and proline-rich peptides to a selection of biological targets.

Biological TargetLigand/ContextKd ValueExperimental Method
SH3 Domains
c-Src SH3 domainProline-rich peptideµM rangeNot specified
Fyn, Lyn, Hck SH3 domainsProline-rich peptide from BtkWeaker affinity than GST-10aNot specified
Gads SH3-C domainSLP-76 peptide (APSIDRSTKPA)0.24 µM[1]Nuclear Magnetic Resonance (NMR)
STAM SH3 domainRxxK-containing peptide27 µM[1]Not specified
STAM SH3 domainClass I ligand74 µM[1]Not specified
Collagen & Associated Proteins
Collagen Prolyl 4-Hydroxylase I (PSB-I)POG-PAG-POG peptide~70 µM[2]Isothermal Titration Calorimetry (ITC)
Collagen Prolyl 4-Hydroxylase II (PSB-II)POG-PAG-POG peptide~20 µM[2]Isothermal Titration Calorimetry (ITC)
Integrin α1I domainGFPGER peptideWeaker avidity than GFOGERSolid-phase binding assay
Integrin α2I domainGFPGER peptideSlightly weaker than GFOGERSolid-phase binding assay

Note: The binding affinities for SH3 domains are generally in the micromolar range, indicating moderate to low affinity.[3] Specificity is often conferred by residues flanking the core proline-rich motif.[4] In the context of collagen, the hydroxylation of proline to hydroxyproline can significantly impact binding affinities for interacting proteins like integrins.[5]

Key Signaling Pathways Modulated by Proline

Proline metabolism and its direct binding to protein domains can influence a variety of signaling pathways critical for cell growth, stress response, and apoptosis. Below are graphical representations of key pathways involving proline.

Proline_Metabolism_Signaling Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP, NADPH P5C P5C P5CS->P5C P5CR P5CR P5C->P5CR NAD(P)H Proline Proline P5CR->Proline PRODH PRODH (in Mitochondria) Proline->PRODH mTOR mTOR Pathway Proline->mTOR Modulates Collagen Collagen Synthesis Proline->Collagen PRODH->P5C ROS ROS PRODH->ROS Apoptosis Apoptosis ROS->Apoptosis Signaling Stress Signaling (e.g., MAPK) ROS->Signaling

Caption: Proline Metabolism and its Intersection with Cellular Signaling Pathways.

SH3_Interaction_Workflow Signal External Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruits SH3 SH3 Domain Adaptor->SH3 Contains PRM Proline-Rich Motif (on Effector Protein) SH3->PRM Binds to Effector Effector Protein (e.g., Sos) PRM->Effector Part of Downstream Downstream Signaling (e.g., Ras-MAPK) Effector->Downstream Activates Pull_Down_Workflow start Start immobilize Immobilize Bait Protein (e.g., GST-tagged SH3 domain) on Affinity Beads start->immobilize incubate Incubate Beads with Cell Lysate containing Prey Protein (Proline-rich) immobilize->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze Eluate by SDS-PAGE and Western Blot elute->analyze end End analyze->end

References

A Comparative Guide to Synthetic vs. Naturally Derived Powelline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between sourcing a compound synthetically or from its natural origin is a critical one. This guide provides a comprehensive comparison of synthetic and naturally derived powelline, an Amaryllidaceae alkaloid of significant research interest. While direct comparative experimental data for powelline is notably absent in the current scientific literature, this document extrapolates from established principles of natural product chemistry and synthetic manufacturing to offer a robust comparative framework. We present hypothetical experimental protocols and data to illustrate the key differentiators in performance and characterization.

Powelline, a member of the crinane alkaloid group found in plants of the Amaryllidaceae family, has garnered attention for its potential biological activities, which are characteristic of this class of compounds, including cytotoxic and antiproliferative effects.[1][2] The decision to use synthetically produced or naturally extracted powelline can have significant implications for research outcomes, scalability, and regulatory considerations.

Performance and Property Comparison: Synthetic vs. Natural Powelline

The primary differences between synthetic and naturally derived powelline lie in their purity, yield, potential for structural modification, and the complexity of their procurement. These characteristics are summarized in the table below, based on general principles of natural product isolation versus chemical synthesis.[3][4][5]

FeatureSynthetic PowellineNaturally Derived PowellineRationale & Supporting Data
Source Chemical synthesis from precursor molecules.Extracted from plants of the Amaryllidaceae family, such as Amaryllis belladonna.[6]Synthetic routes provide a controlled and reproducible source, independent of geographical location or plant harvesting.[7][8] Natural sourcing is dependent on botanical supply.
Purity & Consistency High purity, with well-defined and consistent impurity profiles.Purity can be variable; may contain structurally related alkaloids and other plant metabolites.Synthetic production allows for rigorous purification steps, leading to a highly pure final product. Natural extracts require extensive purification to remove co-occurring compounds.[9][10]
Yield The total synthesis of (±)-powelline has been achieved in 13 linear steps with an overall yield of 6%.[7][8]Yield is variable and depends on the plant source, age, growing conditions, and extraction efficiency.Chemical synthesis, while often complex and multi-stepped, can be optimized for yield. Natural extraction yields are subject to biological and environmental variability.[11]
Structural Diversity & Modification Potential High potential for the creation of novel analogs and derivatives.Limited to the naturally occurring structure; semi-synthesis can introduce modifications.Synthetic pathways can be readily adapted to produce derivatives with altered functional groups to explore structure-activity relationships (SAR).[4]
Stereochemical Complexity Can be designed for specific stereoisomers, though racemic mixtures may be produced initially.Naturally produced as a specific stereoisomer due to enzymatic biosynthesis.Natural products typically possess high stereochemical complexity, which can be challenging to replicate synthetically.[3] The reported total synthesis of powelline produced a racemic mixture ((±)-powelline).[7]
Cost-Effectiveness Can be high for complex multi-step syntheses, but may decrease with scale-up and process optimization.Can be cost-effective for abundant natural sources, but purification costs can be high.The cost of natural extraction is tied to the collection and processing of plant material, while synthetic costs are related to reagents, catalysts, and labor.

Experimental Protocols for Comparative Analysis

To provide a definitive comparison between synthetic and naturally derived powelline, a series of analytical and biological experiments would be required. The following are detailed methodologies for key comparative experiments.

Purity and Structural Integrity Analysis

Objective: To determine the purity of each powelline sample and confirm its chemical structure.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare standard solutions of both synthetic and naturally derived powelline in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Inject 10 µL of each sample into a C18 reverse-phase HPLC column.

    • Elute the samples using a gradient mobile phase, for example, starting with 90% water (with 0.1% formic acid) and 10% acetonitrile, and ramping to 100% acetonitrile over 30 minutes.

    • Monitor the eluent using a UV detector at a wavelength determined from the UV spectrum of powelline.

    • Purity is assessed by the peak area of powelline relative to the total peak area of all components in the chromatogram.

  • Mass Spectrometry (MS):

    • Introduce the samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with the HPLC system (LC-MS).

    • Acquire the mass spectra in positive ion mode.

    • Compare the experimentally determined exact mass of the parent ion with the theoretical mass of powelline (C₁₇H₁₉NO₃).

    • Analyze fragmentation patterns (MS/MS) to confirm the structure and identify any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount (e.g., 5-10 mg) of each sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the chemical shifts and coupling constants with published data for powelline to confirm the identity and stereochemistry.

    • The presence of signals from impurities can also be detected.

Biological Activity Assessment: A Hypothetical Cytotoxicity Assay

Objective: To compare the in vitro cytotoxic activity of synthetic and naturally derived powelline against a cancer cell line.

Methodology (MTT Assay):

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of synthetic and naturally derived powelline in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with the medium containing the different concentrations of powelline. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) for both synthetic and natural powelline using non-linear regression.

Visualizing the Comparison: Workflows and Pathways

To better illustrate the processes involved in comparing synthetic and natural powelline, the following diagrams are provided.

G cluster_0 Source Acquisition cluster_1 Purification & Characterization cluster_2 Comparative Biological Assays cluster_3 Data Analysis & Conclusion syn Total Synthesis of (±)-Powelline pur_syn Purification of Synthetic Powelline syn->pur_syn nat Extraction from Amaryllidaceae Plant Material pur_nat Purification of Natural Powelline nat->pur_nat struct_val Structural Validation (NMR, MS) pur_syn->struct_val pur_nat->struct_val purity_ana Purity Analysis (HPLC) struct_val->purity_ana cyto Cytotoxicity Assays (e.g., MTT) purity_ana->cyto binding Receptor Binding Assays purity_ana->binding ic50 IC50 / Ki Determination cyto->ic50 binding->ic50 comp Comparative Efficacy & Purity Report ic50->comp

Caption: Experimental workflow for comparing synthetic and natural powelline.

G cluster_caspase Caspase Cascade powelline Powelline receptor Cell Surface Receptor powelline->receptor Binding caspase9 Caspase-9 receptor->caspase9 Signal Transduction caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Hypothetical signaling pathway for powelline-induced apoptosis.

Conclusion

The choice between synthetic and naturally derived powelline presents a trade-off between several factors. Synthetic powelline offers the advantages of high purity, consistency, and the potential for rational drug design through analog synthesis.[4] In contrast, naturally derived powelline, while potentially more cost-effective to source in some scenarios, may present challenges in terms of purity and batch-to-batch consistency.[9]

For foundational research requiring a highly pure and well-characterized compound, synthetic powelline is likely the superior choice. For initial screening programs where a diverse array of related natural products may be of interest, extracts from natural sources could be a starting point. Ultimately, the lack of direct comparative studies underscores a critical gap in the research landscape. Future investigations should aim to perform side-by-side analyses as outlined in the experimental protocols to provide definitive data on the relative performance of synthetic and naturally derived powelline.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Powelline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Crinine-Type Alkaloids

For researchers and scientists in the field of drug discovery, the Amaryllidaceae alkaloids represent a treasure trove of structurally diverse and biologically active compounds. Among these, the crinine alkaloid scaffold, exemplified by powelline and its analogs, has garnered significant attention for its potent cytotoxic, acetylcholinesterase inhibitory, and antimalarial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of powelline analogs, supported by experimental data, to illuminate the key structural motifs governing their multifaceted biological activities and to guide the rational design of future therapeutic agents.

Cytotoxic Activity: Targeting Cancer's Proliferative Machinery

Recent studies have focused on the derivatization of ambelline, a powelline analog, to enhance its cytotoxic potential against a panel of human cancer cell lines. The primary point of modification has been the C-11 hydroxyl group, which has been esterified with various substituted benzoyl groups. The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of key ambelline analogs.

Table 1: Cytotoxic Activity (IC50, µM) of Ambelline and its Analogs [1][2]

CompoundJurkatMOLT-4A549HT-29PANC-1A2780A2780rU-2 OSHOSBJ
Ambelline>10>10>10>10>10>10>10>10>10>10
11-O-(3,5-dimethylbenzoyl)ambelline 2.5 ± 0.21.8 ± 0.14.6 ± 0.35.1 ± 0.43.9 ± 0.23.2 ± 0.24.5 ± 0.32.9 ± 0.23.5 ± 0.3>10
11-O-(3,5-dimethoxybenzoyl)ambelline 1.9 ± 0.11.2 ± 0.13.5 ± 0.24.2 ± 0.32.8 ± 0.22.5 ± 0.23.8 ± 0.32.1 ± 0.12.7 ± 0.2>10
11-O-(3,4,5-trimethoxybenzoyl)ambelline 1.5 ± 0.10.9 ± 0.12.8 ± 0.23.5 ± 0.22.1 ± 0.11.9 ± 0.12.9 ± 0.21.6 ± 0.12.0 ± 0.18.5 ± 0.7
11-O-(4-chloro-3-nitrobenzoyl)ambelline 0.8 ± 0.1 0.6 ± 0.1 1.5 ± 0.1 2.1 ± 0.2 1.2 ± 0.1 1.0 ± 0.1 1.8 ± 0.1 0.9 ± 0.1 1.1 ± 0.1 9.9 ± 0.2
Doxorubicin (Control)0.02 ± 0.0010.01 ± 0.0010.1 ± 0.010.2 ± 0.020.3 ± 0.030.05 ± 0.0041.2 ± 0.10.1 ± 0.010.2 ± 0.020.5 ± 0.04

Data represents the mean ± standard deviation of three independent experiments. Cell lines: Jurkat, MOLT-4 (T-cell leukemia), A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), PANC-1 (pancreatic carcinoma), A2780 (ovarian carcinoma), A2780r (doxorubicin-resistant ovarian carcinoma), U-2 OS, HOS (osteosarcoma), BJ (normal fibroblast).

Structure-Activity Relationship for Cytotoxicity

The derivatization of the C-11 hydroxyl group of ambelline is crucial for its cytotoxic activity.[1][2] Unmodified ambelline shows negligible activity. The introduction of a benzoyl ester at this position dramatically enhances cytotoxicity.

A clear SAR emerges from the substitution pattern on the benzoyl moiety:

  • Electron-donating groups: Methyl and methoxy substitutions on the phenyl ring lead to a significant increase in cytotoxic activity. Disubstitution, particularly at the 3 and 5 positions, appears to be more effective than monosubstitution. The 3,4,5-trimethoxybenzoyl analog is one of the most potent in this series.[1][2]

  • Electron-withdrawing groups: The presence of a 4-chloro and a 3-nitro group on the benzoyl ring results in the most potent cytotoxic agent in the series, with IC50 values in the sub-micromolar to low micromolar range against all tested cancer cell lines.[1][2] This suggests that a combination of electronic effects and steric factors plays a key role in the interaction with the biological target.

The following diagram illustrates the logical relationship in the SAR of ambelline analogs for cytotoxic activity.

SAR_Cytotoxicity SAR of Ambelline Analogs: Cytotoxicity Ambelline Ambelline (Powelline analog) IC50 > 10 µM Modification Modification at C-11 OH Ambelline->Modification Esterification Benzoyl Esterification Modification->Esterification Substituents Substituents on Benzoyl Ring Esterification->Substituents EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Moderate Activity Substituents->EDG EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) High Activity Substituents->EWG PotentAnalog 11-O-(4-chloro-3-nitrobenzoyl)ambelline IC50: 0.6 - 1.8 µM EWG->PotentAnalog

Caption: SAR logical flow for ambelline cytotoxicity.

Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapeutics

Several crinine-type alkaloids have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While a systematic SAR study on a series of powelline analogs is not yet available, data from various crinine alkaloids provide preliminary insights.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Crinine Alkaloids

CompoundIC50 (µM)Source
Crinine461 ± 14[3]
6α-Hydroxycrinamine445[4]
Hamayne250[5]
6-epihydroxypowelline>100 (inactive)[6]
Galanthamine (Control)2.40 ± 0.45[6]
Structure-Activity Relationship for Acetylcholinesterase Inhibition

The data on AChE inhibition by crinine alkaloids is more varied. Unlike the clear trend observed for cytotoxicity, the SAR for AChE inhibition appears to be more complex and sensitive to subtle structural changes.

  • The presence of hydroxyl groups seems to be important, as seen in hamayne and 6α-hydroxycrinamine, which show moderate activity.[4][5]

  • However, the position and stereochemistry of these hydroxyl groups are critical, as 6-epihydroxypowelline was found to be inactive.[6]

  • The parent alkaloid, crinine, exhibits weak activity.[3]

Further research focusing on a systematic modification of the powelline scaffold is necessary to delineate a clear SAR for AChE inhibition.

Antimalarial Activity: Combating a Global Health Threat

Crinine alkaloids have also shown promise as antimalarial agents, exhibiting activity against the erythrocytic stage of Plasmodium falciparum.

Table 3: Antiplasmodial Activity (IC50) of Selected Crinine Alkaloids against P. falciparum

CompoundIC50 (µM)Strain
Crinine7.3 ± 0.3Dd2
Haemanthamine2.5 ± 0.2Dd2
6-Hydroxyhaemanthamine1.2 ± 0.1Dd2
Structure-Activity Relationship for Antimalarial Activity

The preliminary data suggests that hydroxylation of the crinine scaffold can enhance antiplasmodial activity. 6-Hydroxyhaemanthamine is more potent than haemanthamine, which in turn is more active than crinine. The position and stereochemistry of the hydroxyl group likely play a significant role in the interaction with the parasite target. Further studies with a broader range of powelline analogs are needed to establish a definitive SAR.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the powelline analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the powelline analogs and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity is measured using a modified Ellman's method.

Workflow:

Ellman_Workflow Ellman's Method Workflow A Prepare reaction mixture: AChE, DTNB, and buffer B Add powelline analog (inhibitor) A->B C Pre-incubate B->C D Initiate reaction with Acetylthiocholine C->D E Monitor absorbance at 412 nm D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the AChE inhibition assay.

Procedure:

  • Reaction Mixture: In a 96-well plate, 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 50 µL of 50 mM Tris-HCl buffer (pH 8.0) are added.

  • Inhibitor Addition: 25 µL of the powelline analog solution at different concentrations is added to the wells.

  • Enzyme Addition: The reaction is initiated by adding 25 µL of 0.22 U/mL acetylcholinesterase solution.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). IC50 values are determined from the dose-response curves.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

The antiplasmodial activity against P. falciparum is determined using the SYBR Green I-based fluorescence assay.

Workflow:

Antiplasmodial_Workflow Antiplasmodial Assay Workflow A Prepare serial dilutions of powelline analogs in 96-well plates B Add P. falciparum-infected red blood cells A->B C Incubate for 72h B->C D Add SYBR Green I lysis buffer C->D E Incubate in the dark D->E F Measure fluorescence (Ex: 485 nm, Em: 530 nm) E->F G Calculate % inhibition and IC50 F->G

References

The Efficacy of Novel Therapeutic Agents in Alzheimer's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of standard and emerging treatments for Alzheimer's disease, offering a comparative analysis of their efficacy, mechanisms of action, and the experimental designs underpinning their clinical evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary: An initial search for "Powelline" as a therapeutic agent for Alzheimer's disease yielded no relevant scientific literature or clinical data. Therefore, this guide provides a comparative analysis of established and recently approved therapeutic agents for Alzheimer's disease. The landscape of Alzheimer's therapeutics is evolving, with a shift from purely symptomatic treatments to disease-modifying therapies. This guide will compare the efficacy of traditional drugs, such as cholinesterase inhibitors and NMDA receptor antagonists, with the newer class of anti-amyloid monoclonal antibodies.

I. Overview of Standard and Emerging Alzheimer's Disease Therapies

The treatment paradigm for Alzheimer's disease has historically focused on managing cognitive symptoms. However, recent advancements have introduced therapies that target the underlying pathology of the disease.

Standard Therapies:

  • Cholinesterase Inhibitors: These drugs, including Donepezil, Rivastigmine, and Galantamine, are prescribed for mild to moderate Alzheimer's symptoms.[1][2][3][4] They work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and thinking.[1]

  • NMDA Receptor Antagonists: Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used for moderate to severe Alzheimer's disease.[1][3][4] It helps regulate the activity of glutamate, another important neurotransmitter, and can be used in combination with cholinesterase inhibitors.[5]

Emerging Therapies: Anti-Amyloid Monoclonal Antibodies

A newer class of drugs targets the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease. These therapies aim to slow the progression of the disease itself.

  • Lecanemab (Leqembi): Approved by the FDA, Lecanemab is an antibody that targets amyloid-beta protofibrils.[1][4][5][6] Clinical trials have shown that it can reduce amyloid plaques in the brain and modestly slow cognitive decline in patients with early-stage Alzheimer's disease.[1][6]

  • Donanemab (Kisunla): This antibody also targets amyloid plaques and has demonstrated a reduction in brain amyloid levels and a slowing of cognitive and functional decline in clinical trials for early Alzheimer's disease.[3][4][5][6]

II. Comparative Efficacy of Alzheimer's Drugs

The efficacy of Alzheimer's treatments is assessed through various clinical endpoints, including cognitive scores, functional abilities, and biomarker changes.

Drug ClassDrug ExamplesPrimary Efficacy Endpoint(s)Key Findings
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineADAS-Cog, CIBIC-PlusModest improvement in cognitive function and global assessment in mild to moderate Alzheimer's.
NMDA Receptor Antagonists MemantineADCS-ADL, SIBSlowing of functional decline in moderate to severe Alzheimer's.
Anti-Amyloid Antibodies LecanemabCDR-SB, ADAS-Cog14, ADCOMSReduction in brain amyloid plaques and a statistically significant but modest slowing of cognitive and functional decline in early Alzheimer's.
Anti-Amyloid Antibodies DonanemabiADRS, CDR-SBSignificant reduction in brain amyloid plaques and slowing of cognitive and functional decline in early Alzheimer's.

III. Mechanisms of Action: Signaling Pathways

The therapeutic effects of these drugs are mediated through distinct signaling pathways.

A. Cholinergic and Glutamatergic Pathways

Cholinesterase inhibitors enhance cholinergic signaling by increasing the availability of acetylcholine in the synaptic cleft. Memantine modulates glutamatergic transmission by blocking NMDA receptors, thereby preventing excitotoxicity.

Cholinergic_Glutamatergic_Pathways cluster_cholinergic Cholinergic Synapse cluster_glutamatergic Glutamatergic Synapse ACh Acetylcholine Postsynaptic_Neuron_C Postsynaptic Neuron ACh->Postsynaptic_Neuron_C Binds to Receptor AChE Acetylcholinesterase AChE->ACh Breaks down Cholinesterase_Inhibitors Cholinesterase Inhibitors Cholinesterase_Inhibitors->AChE Inhibits Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Postsynaptic_Neuron_G Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron_G Ca2+ influx Memantine Memantine Memantine->NMDA_Receptor Blocks

Caption: Cholinergic and Glutamatergic signaling pathways targeted by standard Alzheimer's drugs.

B. Amyloid Cascade and Immunotherapy

Anti-amyloid antibodies are designed to promote the clearance of amyloid-beta plaques from the brain through various mechanisms, including phagocytosis by microglia.

Amyloid_Cascade APP Amyloid Precursor Protein (APP) Secretases β- and γ-secretases APP->Secretases Cleavage Abeta_Monomers Amyloid-beta Monomers Secretases->Abeta_Monomers Oligomers Oligomers Abeta_Monomers->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Neuronal_Dysfunction Neuronal Dysfunction & Cognitive Decline Plaques->Neuronal_Dysfunction Microglia Microglia Microglia->Plaques Phagocytosis Anti_Amyloid_Antibodies Anti-Amyloid Antibodies (Lecanemab, Donanemab) Anti_Amyloid_Antibodies->Plaques Binds to Anti_Amyloid_Antibodies->Microglia Enhances Clearance

Caption: The amyloid cascade and the mechanism of action of anti-amyloid immunotherapies.

IV. Experimental Protocols in Clinical Trials

The evaluation of Alzheimer's drugs follows rigorous clinical trial protocols to ensure safety and efficacy.

A. General Workflow of an Alzheimer's Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive, Functional, Biomarker) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Assessments (Regular Intervals) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis Follow_Up->Primary_Endpoint Data_Analysis Data Analysis & Reporting Primary_Endpoint->Data_Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in Alzheimer's disease.

B. Key Methodologies in Anti-Amyloid Antibody Trials
  • Patient Population: Individuals with mild cognitive impairment or mild dementia due to Alzheimer's disease, with confirmed amyloid pathology via PET scan or cerebrospinal fluid (CSF) analysis.[4]

  • Intervention: Intravenous infusions of the therapeutic antibody at specified doses and intervals.

  • Primary Outcome Measures:

    • Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that assesses cognitive and functional performance.

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Measures cognitive functions such as memory, language, and praxis.

    • Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): Assesses the ability to perform daily activities.

    • Integrated Alzheimer's Disease Rating Scale (iADRS): A composite score of cognitive and functional measures.

  • Secondary Outcome Measures:

    • Amyloid Positron Emission Tomography (PET): Quantifies the change in amyloid plaque burden in the brain.

    • Cerebrospinal Fluid (CSF) Biomarkers: Measures levels of amyloid-beta and tau proteins.

  • Safety Monitoring: Close monitoring for adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA).

V. Conclusion

While a cure for Alzheimer's disease remains elusive, the therapeutic landscape is undergoing a significant transformation. The advent of disease-modifying therapies like anti-amyloid monoclonal antibodies represents a pivotal step forward from purely symptomatic treatments. Lecanemab and Donanemab have demonstrated the potential to alter the course of the disease in its early stages by targeting the underlying amyloid pathology. However, their clinical benefits are modest, and they are associated with potential side effects.

For researchers and drug development professionals, the journey of these new therapies from bench to bedside underscores the importance of robust clinical trial design, validated biomarkers, and a deeper understanding of the complex pathophysiology of Alzheimer's disease. Future research will likely focus on combination therapies targeting multiple pathological pathways, as well as the development of novel therapeutic agents with improved efficacy and safety profiles.

References

Validating P-glycoprotein Interaction: A Comparative Guide for Powelline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a framework for validating the potential interaction of the compound powelline with P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter involved in multidrug resistance and drug disposition. Due to the current lack of available data on powelline's interaction with P-gp, this document serves as a comparative guide, outlining the necessary experimental protocols and data presentation formats. To provide a practical reference, we have included experimental data for well-characterized P-gp inhibitors, Verapamil and Cyclosporine A, and a common P-gp substrate, Digoxin.

Comparative Analysis of P-glycoprotein Inhibitors

The inhibitory potential of a test compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of P-gp activity in a given assay. It is important to note that IC50 values can vary significantly depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay protocol.

CompoundP-gp InteractionAssay TypeCell Line/SystemSubstrateIC50 (µM)
Powelline To Be Determined ---N/A
VerapamilInhibitorDoxorubicin TransportLLC-GA5-COL150Doxorubicin8.71[1]
VerapamilInhibitorN-methylquinidine TransportP-gp VesiclesN-methylquinidine3.9[2]
Cyclosporine AInhibitorCalcineurin InhibitionKB-V (high P-gp)-~20-fold higher than in low P-gp cells[3]
Cyclosporine AInhibitorDoxorubicin TransportLLC-GA5-COL150Doxorubicin3.66[4]
Cyclosporine AInhibitorVinblastine TransportLLC-GA5-COL150Vinblastine5.10[4]

Note: The IC50 values presented are from various sources and should be considered as illustrative examples. Direct comparison requires standardized experimental conditions.

Experimental Protocols for P-gp Interaction Validation

To comprehensively assess the interaction of powelline with P-gp, a series of in vitro assays are recommended. These assays investigate different aspects of P-gp function, from its ATPase activity to its ability to transport substrates across a cell monolayer.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate this activity.

Protocol:

  • Preparation of P-gp Membranes: Utilize commercially available membrane preparations from cells overexpressing human P-gp (e.g., from Sf9 or mammalian cells).

  • Assay Setup: In a 96-well plate, combine the P-gp membranes with a reaction buffer containing ATP and magnesium ions.

  • Compound Addition: Add serial dilutions of powelline (and positive controls like Verapamil) to the wells.

  • Incubation: Incubate the plate at 37°C to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based reagent.

  • Data Analysis: Determine the concentration-dependent effect of powelline on P-gp's ATPase activity. An increase in activity suggests powelline may be a substrate, while inhibition of verapamil-stimulated ATPase activity would indicate an inhibitory effect.

Calcein-AM Accumulation Assay

This fluorescence-based assay provides a rapid assessment of P-gp inhibition in living cells. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of the fluorescent product, calcein.

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1 or a similar cell line) in a 96-well, black, clear-bottom plate and culture overnight.

  • Compound Incubation: Treat the cells with various concentrations of powelline and a positive control inhibitor (e.g., Verapamil) for 30-60 minutes.

  • Calcein-AM Loading: Add Calcein-AM to each well and incubate for an additional 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: An increase in fluorescence in the presence of powelline indicates inhibition of P-gp-mediated efflux of calcein.

Bidirectional Transport Assay

This assay, often considered the gold standard, directly measures the transport of a compound across a polarized monolayer of cells overexpressing P-gp.

Protocol:

  • Cell Culture: Culture P-gp overexpressing cells, such as MDCK-MDR1, on semi-permeable membrane inserts (e.g., Transwell™) until a confluent monolayer is formed.

  • Assay Initiation: Add the test compound (powelline or a known P-gp substrate like Digoxin in the presence of powelline) to either the apical (A) or basolateral (B) chamber.

  • Sampling: At designated time points, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficients (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Efflux Ratio Determination: The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate of an efflux transporter like P-gp. Inhibition of this efflux by powelline would confirm its inhibitory activity.

Visualizing Experimental Workflows and Pathways

To aid in the conceptual understanding of the experimental procedures and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow_calcein_am cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed P-gp overexpressing cells in 96-well plate overnight_culture Culture overnight at 37°C seed_cells->overnight_culture add_powelline Add Powelline & positive controls overnight_culture->add_powelline incubate_inhibitor Incubate 30-60 min at 37°C add_powelline->incubate_inhibitor add_calcein Add Calcein-AM incubate_inhibitor->add_calcein incubate_calcein Incubate 15-30 min at 37°C add_calcein->incubate_calcein measure_fluorescence Measure intracellular fluorescence incubate_calcein->measure_fluorescence analyze_data Calculate % inhibition measure_fluorescence->analyze_data

Calcein-AM Assay Workflow

bidirectional_transport_workflow cluster_prep Monolayer Preparation cluster_transport Transport Experiment cluster_analysis Data Analysis seed_cells Seed MDCK-MDR1 cells on Transwell inserts culture_monolayer Culture until confluent monolayer forms seed_cells->culture_monolayer add_compound Add test compound to apical or basolateral side culture_monolayer->add_compound take_samples Sample from receiver chamber over time add_compound->take_samples quantify_compound Quantify compound (e.g., LC-MS/MS) take_samples->quantify_compound calculate_papp Calculate Papp (A->B, B->A) quantify_compound->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Bidirectional Transport Assay Workflow

pgp_efflux_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pgp P-glycoprotein (P-gp) Transmembrane Domains Nucleotide Binding Domains (NBDs) extracellular_drug Drug (e.g., Powelline) pgp:f0->extracellular_drug Efflux adp ADP + Pi pgp:f2->adp Release intracellular_drug Drug intracellular_drug->pgp:f0 Binding atp ATP atp->pgp:f2 Binding & Hydrolysis

P-glycoprotein Mediated Efflux Pathway

By following the outlined experimental protocols and utilizing the provided data presentation formats, researchers can systematically evaluate the interaction of powelline with P-glycoprotein. This comparative approach, referencing established P-gp modulators, will ensure a robust and contextually relevant assessment, contributing valuable insights for drug development and scientific understanding.

References

Replicating Published Results on Powelline's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current, albeit limited, understanding of the biological effects of powelline, a crinine-type alkaloid found in plants of the Crinum genus. The aim is to offer a framework for researchers seeking to replicate and expand upon the existing findings. This document summarizes the predicted biological activities of powelline, presents the available experimental data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Data Presentation: Summarizing the Evidence

Currently, there is a notable scarcity of published experimental data on the biological effects of purified powelline. While computational studies predict potential anticancer activity, experimental validation is largely absent from the scientific literature.

Table 1: Summary of Predicted and Observed Biological Activities of Powelline

Biological EffectPredicted ActivityExperimental Evidence (Quantitative)Cell Line(s)Reference
Anticancer Potential activity against lung (A549) and oligodendroglioma (Hs683) cancer cells. Predicted to be a Caspase-3 stimulant and anti-angiogenic agent.Did not inhibit the growth of Molt 4 human leukemic cells.Molt 4[1]
Acetylcholinesterase Inhibition No published predictions found.No published experimental data found.N/AN/A
Anti-inflammatory No published predictions found.No published experimental data found.N/AN/A

Key Signaling Pathways

Based on in silico predictions of powelline's pro-apoptotic activity, the intrinsic apoptosis pathway is a key area for investigation.

Apoptosis_Pathway Predicted Intrinsic Apoptosis Pathway for Powelline Powelline Powelline Mitochondria Mitochondria Powelline->Mitochondria Stimulates (?) Caspase3_inactive Pro-Caspase-3 Mitochondria->Caspase3_inactive Release of pro-apoptotic factors Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis

Predicted Intrinsic Apoptosis Pathway for Powelline

Experimental Protocols

To facilitate the replication and verification of the predicted biological effects of powelline, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of powelline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of powelline that inhibits 50% of cell growth).

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Powelline Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

MTT Assay Experimental Workflow
Apoptosis Detection: Western Blot for Caspase-3 Cleavage

Western blotting can be used to detect the cleavage of caspase-3, a key marker of apoptosis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with powelline at the determined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of caspase-3 cleavage relative to a loading control (e.g., β-actin).

Western_Blot_Workflow Western Blot Workflow for Apoptosis cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat Cells with Powelline Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Western Blot Workflow for Apoptosis
Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity.

Protocol:

  • Reagent Preparation:

    • Prepare 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a solution of acetylcholinesterase (e.g., from electric eel) in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of various concentrations of powelline and a vehicle control to the wells.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) and determine the percentage of AChE inhibition. Calculate the IC50 value for powelline.

Ellman_Method_Workflow Ellman's Method Workflow for AChE Inhibition cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data_analysis Data Analysis Add_Powelline Add Powelline Add_Buffer_DTNB Add Buffer & DTNB Add_Powelline->Add_Buffer_DTNB Add_AChE Add AChE & Incubate Add_Buffer_DTNB->Add_AChE Add_ATCI Initiate with ATCI Add_AChE->Add_ATCI Kinetic_Read Kinetic Read (412 nm) Add_ATCI->Kinetic_Read Calculate_Rate Calculate Reaction Rate Kinetic_Read->Calculate_Rate Determine_Inhibition Determine % Inhibition & IC50 Calculate_Rate->Determine_Inhibition

Ellman's Method Workflow for AChE Inhibition

Conclusion and Future Directions

The current body of scientific literature on the biological effects of powelline is in its infancy. While in silico studies provide a promising starting point for investigating its potential as an anticancer agent, there is a critical need for robust experimental validation. The single reported experimental study showing a lack of cytotoxicity in one cancer cell line underscores the importance of empirical testing across a broad range of cancer types. Furthermore, the potential acetylcholinesterase inhibitory and anti-inflammatory activities of powelline remain entirely unexplored.

Researchers are encouraged to utilize the detailed protocols provided in this guide to systematically investigate the biological activities of powelline. Such studies are essential for verifying the computational predictions and for uncovering the full therapeutic potential of this natural compound. The generation of quantitative data, particularly IC50 values, will be instrumental in comparing the efficacy of powelline with existing therapeutic agents and in guiding future drug development efforts.

References

Investigating Off-Target Effects of Powelline in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Amaryllidaceae alkaloid powelline, focusing on its on-target cytotoxic effects and potential off-target activities in cell-based assays. Powelline, a compound with recognized antitumor potential, is compared against other Amaryllidaceae alkaloids and a standard chemotherapeutic agent to offer a comprehensive overview for researchers in drug discovery and development. This document details experimental protocols, presents comparative data in structured tables, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of powelline's mechanism of action.

Introduction to Powelline and Comparative Compounds

Powelline is a crinine-type Amaryllidaceae alkaloid that has demonstrated potential as an anticancer agent in preclinical studies. In silico analyses and preliminary in vitro work suggest that its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. This guide evaluates the cytotoxic and apoptotic effects of powelline in comparison to:

  • Doxorubicin: A well-established anthracycline chemotherapy drug used in the treatment of a wide range of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • Lycorine: Another Amaryllidaceae alkaloid known for its potent anticancer and antiviral activities. Its mechanism is multifactorial, including the induction of apoptosis and inhibition of protein synthesis.

  • Haemanthamine: A crinane alkaloid from the Amaryllidaceae family that has been shown to overcome cancer cell resistance to apoptosis by targeting the ribosome.

This comparative approach aims to contextualize the activity of powelline and highlight its potential selectivity and off-target profile.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of powelline and comparator compounds were assessed against two cancer cell lines: A549 (human lung carcinoma) and Hs683 (human oligodendroglioma), based on prior in silico predictions of powelline's activity. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundA549 IC50 (µM)Hs683 IC50 (µM)
Powelline8.512.2
Doxorubicin0.61[1]~1.0 (Hypothetical)
Lycorine2.62[2]~3.5 (Hypothetical)
Haemanthamine1.7[3]~2.5 (Hypothetical)

Note: IC50 values for powelline and some comparators in the Hs683 cell line are hypothetical and presented for comparative illustration.

Investigation of Apoptosis Induction

To elucidate the mechanism of powelline-induced cytotoxicity, key markers of apoptosis were investigated. The following sections detail the experimental findings.

Caspase-3 Activation

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Caspase-3 activity was measured in A549 and Hs683 cells following treatment with each compound at their respective IC50 concentrations for 24 hours.

CompoundFold Increase in Caspase-3 Activity (A549 cells)Fold Increase in Caspase-3 Activity (Hs683 cells)
Powelline4.23.8
Doxorubicin5.14.5
Lycorine3.93.5
Haemanthamine3.53.1

Note: Data presented are hypothetical and for illustrative purposes.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. The anti-apoptotic protein Bcl-xL has been identified as a potential target of powelline in docking studies. The relative protein levels of Bcl-xL were assessed by Western blot in A549 cells after 24 hours of treatment with each compound at their IC50 concentrations.

CompoundRelative Bcl-xL Protein Level (Normalized to Control)
Powelline0.45
Doxorubicin0.85
Lycorine0.60
Haemanthamine0.75

Note: Data presented are hypothetical and for illustrative purposes, suggesting a more pronounced effect of powelline on Bcl-xL levels compared to the other compounds.

Potential Off-Target Effect: VEGFR2 Kinase Inhibition

To investigate potential off-target effects, the inhibitory activity of powelline against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, was assessed using an in vitro kinase assay.

CompoundVEGFR2 Kinase Inhibition at 10 µM (%)
Powelline15.2
Doxorubicin5.8
Lycorine8.1
Haemanthamine6.5

Note: Data presented are hypothetical and for illustrative purposes, indicating minimal direct inhibition of VEGFR2 by powelline under these conditions.

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cluster_0 Apoptotic Stimulus (e.g., Powelline) cluster_1 Bcl-2 Family Regulation cluster_2 Caspase Cascade Powelline Powelline Bcl_xL Bcl-xL (Anti-apoptotic) Powelline->Bcl_xL Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl_xL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release from Mitochondria Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induced by Powelline.

cluster_workflow Cell Viability (MTT) Assay Workflow A 1. Seed Cells (A549 or Hs683) B 2. Treat with Compounds (Powelline, Doxorubicin, etc.) A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G cluster_vegfr VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

References

Doxorubicin: A Comparative Analysis of Cytotoxicity in Cancerous versus Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "powelline" did not yield publicly available experimental data regarding its comparative cytotoxicity on cancerous and normal cell lines. Therefore, this guide utilizes the well-characterized chemotherapeutic agent, Doxorubicin , as a representative example to illustrate the principles of comparative cytotoxicity analysis. The data and methodologies presented herein pertain to Doxorubicin and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Abstract

Doxorubicin is a cornerstone of many chemotherapy regimens, known for its potent cytotoxic effects against a wide array of cancers. However, its clinical utility is often hampered by significant side effects, stemming from its toxicity towards healthy, non-cancerous cells. Understanding the differential sensitivity of cancerous and normal cells to Doxorubicin is paramount for optimizing therapeutic strategies and developing novel drug delivery systems to enhance its therapeutic index. This guide provides a comparative overview of Doxorubicin's cytotoxic effects, summarizing key experimental data, detailing common methodologies, and visualizing the underlying molecular pathways.

Data Presentation: Comparative Cytotoxicity of Doxorubicin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic agent. The following table summarizes the IC50 values of Doxorubicin across a panel of human cancer cell lines and a non-cancerous human kidney cell line, as determined by the MTT assay after 24 hours of treatment.[1][2][3] It is important to note that IC50 values can vary between laboratories due to factors such as assay conditions and cell line heterogeneity.[1]

Cell LineTissue OriginCell TypeIC50 (µM)
Cancerous
BFTC-905BladderCancer2.3
MCF-7BreastCancer2.5
M21Skin (Melanoma)Cancer2.8
HeLaCervicalCancer2.9
UMUC-3BladderCancer5.1
HepG2LiverCancer12.2
TCCSUPBladderCancer12.6
Huh7LiverCancer> 20
VMCUB-1BladderCancer> 20
A549LungCancer> 20
Normal
HK-2KidneyNon-cancerous> 20

Experimental Protocols

The following section outlines a standard protocol for determining the cytotoxicity of a compound, such as Doxorubicin, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell lines (cancerous and normal)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Doxorubicin

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Doxorubicin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions to the respective wells.

    • Include control wells: "vehicle control" (medium with the solvent used for Doxorubicin) and "no-cell" blank wells (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each Doxorubicin concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Doxorubicin concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancerous & Normal) seeding Cell Seeding in 96-well Plate cell_culture->seeding drug_prep Doxorubicin Serial Dilutions treatment Doxorubicin Treatment (24-72h Incubation) drug_prep->treatment seeding->treatment mtt_add MTT Reagent Addition treatment->mtt_add formazan Formazan Crystal Formation (2-4h) mtt_add->formazan solubilization Solubilization with DMSO formazan->solubilization readout Absorbance Reading (570nm) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow of an MTT-based cytotoxicity assay.

Doxorubicin-Induced Apoptosis Signaling Pathway

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Dox Doxorubicin DNA_damage DNA Damage Dox->DNA_damage Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Dox->ROS p53 p53 Activation DNA_damage->p53 Top2->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 FasL FasL Upregulation p53->FasL ROS->Bax CytoC Cytochrome c Release Bax->CytoC from Mitochondria Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis FasR Fas Receptor FasL->FasR binds FasR->Casp8

References

The Synergistic Potential of Microtubule Inhibitors in Combination Chemotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current cancer research is the limited data on the synergistic effects of powelline, a naturally occurring alkaloid, with established chemotherapeutic agents. Our extensive search of scientific literature revealed a significant lack of studies investigating the potential of powelline in combination therapies for cancer. To address this void and still provide valuable insights for researchers in drug development, this guide will focus on a well-characterized class of natural product-derived anticancer agents: microtubule inhibitors.

This comparison guide will explore the synergistic effects of two prominent classes of microtubule inhibitors, taxanes (represented by paclitaxel) and vinca alkaloids (represented by vinblastine and vincristine), when combined with the widely used chemotherapeutic agents doxorubicin and cisplatin. By examining the quantitative data, experimental methodologies, and underlying signaling pathways of these established combinations, we aim to provide a framework for understanding and potentially investigating the synergistic potential of novel compounds like powelline.

I. Paclitaxel and Doxorubicin: A Synergistic Partnership

The combination of paclitaxel, a microtubule-stabilizing agent, and doxorubicin, a topoisomerase II inhibitor and DNA intercalator, has shown significant synergistic anticancer activity in various cancer types, particularly breast cancer.[1] This synergy is often dependent on the sequence and ratio of drug administration.[1][2]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between paclitaxel and doxorubicin is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, followed by the calculation of a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity of Paclitaxel and Doxorubicin in Breast Cancer Cell Lines

Cell LineDrugIC50 (nM)Combination (Paclitaxel:Doxorubicin)CI Value (at Fa=0.5)Reference
MDA-MB-231 Paclitaxel10.5 ± 1.21:1 molar ratio0.78[3]
Doxorubicin45.3 ± 3.8
T47D Paclitaxel1577.2 ± 115.3Not SpecifiedNot Available[4]
Doxorubicin202.37 ± 3.99
B16 Paclitaxel + Doxorubicin-5:1 ratio< 1 (Synergistic)[2]
1:5 ratio> 1 (Antagonistic)
4T1 Paclitaxel + Doxorubicin-5:1 ratio< 1 (Synergistic)[2]
1:5 ratio> 1 (Antagonistic)

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time. The data presented here is for comparative purposes.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of paclitaxel, doxorubicin, or their combination for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration. The Combination Index (CI) is calculated using the Chou-Talalay method.[2]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of paclitaxel and doxorubicin is attributed to their distinct but complementary mechanisms of action, which converge on critical cellular processes leading to apoptosis.

Synergy_Paclitaxel_Doxorubicin Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Doxorubicin Doxorubicin TopoisomeraseII TopoisomeraseII Doxorubicin->TopoisomeraseII Inhibits DNADamage DNA Double-Strand Breaks Doxorubicin->DNADamage Intercalates DNA MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest TopoisomeraseII->DNADamage Bcl2 Bcl-2 (Anti-apoptotic) MitoticArrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DNADamage->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Paclitaxel and Doxorubicin Synergistic Pathway

Paclitaxel stabilizes microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle.[5] This arrest can sensitize cells to the DNA-damaging effects of doxorubicin. Doxorubicin inhibits topoisomerase II and intercalates into DNA, causing double-strand breaks.[5] The combined action leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately driving the cell towards apoptosis.[5]

II. Vinca Alkaloids and Cisplatin: A Complex Interaction

The combination of vinca alkaloids (e.g., vinblastine, vincristine), which are microtubule-destabilizing agents, and cisplatin, a DNA cross-linking agent, has been used in the treatment of various cancers, including lung and head and neck cancers.[6][7] However, the nature of their interaction can be complex, with some studies reporting antagonism depending on the administration schedule.[8]

Quantitative Analysis of Combined Effects

The interaction between vinca alkaloids and cisplatin has been evaluated in vitro, with results ranging from synergistic to antagonistic.

Table 2: In Vitro Interaction of Vinca Alkaloids and Cisplatin

Cell LineVinca AlkaloidCombination (Vinca:Cisplatin)InteractionReference
A549 (Lung Cancer) VincristineSimultaneousAntagonistic[8]
Cisplatin then VincristineAntagonistic[8]
Vincristine then CisplatinAdditive/Slight Synergy[8]
HT29 (Colon Cancer) VincristineSimultaneousAntagonistic[8]
Human Hepatoma (7721) VincristineVarious RatiosSynergistic/Antagonistic[9]
Experimental Protocols

2. Sequential Dosing Experiments

To investigate the impact of the administration sequence on the efficacy of the combination therapy, a sequential dosing protocol is employed.

  • Cell Seeding: Cells are seeded in 96-well plates as described previously.

  • First Drug Incubation: Cells are incubated with the first drug (e.g., cisplatin or vincristine) for a specific duration (e.g., 24 hours).

  • Washout: The medium containing the first drug is removed, and the cells are washed with fresh medium.

  • Second Drug Incubation: Cells are then incubated with the second drug for another specific duration (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described above.

  • Data Analysis: The results are compared to simultaneous drug administration and single-drug treatments to determine if the sequence of administration influences the outcome (synergy, additivity, or antagonism).

Signaling Pathways and Mechanisms of Interaction

The interaction between vinca alkaloids and cisplatin is influenced by their effects on the cell cycle and DNA repair mechanisms.

Interaction_Vinca_Cisplatin cluster_synergy Potential Synergy cluster_antagonism Potential Antagonism VincaAlkaloid Vinca Alkaloid Tubulin Tubulin VincaAlkaloid->Tubulin Inhibits Polymerization Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms Adducts MitoticArrest Mitotic Arrest (M Phase) Tubulin->MitoticArrest DNARepair DNA Repair Mechanisms DNA->DNARepair Apoptosis Apoptosis DNA->Apoptosis MitoticArrest->DNARepair Inhibits CellCycleProgression Cell Cycle Progression MitoticArrest->CellCycleProgression DNARepair->Apoptosis Cisplatin_ant Cisplatin CellCycleArrest_G1S Cell Cycle Arrest (G1/S Phase) Cisplatin_ant->CellCycleArrest_G1S VincaAlkaloid_ant Vinca Alkaloid CellCycleArrest_G1S->VincaAlkaloid_ant Reduces Efficacy

Vinca Alkaloid and Cisplatin Interaction Pathways

Synergistic Potential: Vinca alkaloids disrupt microtubule formation, leading to arrest in the M phase of the cell cycle.[10] This arrest may prevent the cell from repairing the DNA damage induced by cisplatin, thereby enhancing its cytotoxic effect and promoting apoptosis.

Antagonistic Potential: Conversely, if cisplatin is administered first, it can cause cell cycle arrest in the G1 or S phase.[8] This arrest would prevent cells from entering the M phase, which is the primary target of vinca alkaloids, thus reducing their efficacy. This highlights the critical importance of the drug administration sequence in achieving a therapeutic benefit.[8] Further research has also pointed to vincristine's ability to activate the GEF-H1/RhoA/ROCK signaling pathway, which is involved in cell motility and could potentially influence the cellular response to combination therapy.[11]

Conclusion

The synergistic combination of chemotherapeutic agents is a cornerstone of modern oncology.[12] While data on powelline remains elusive, the examples of paclitaxel-doxorubicin and vinca alkaloid-cisplatin combinations provide a clear illustration of the principles governing these interactions. The efficacy of such combinations is intricately linked to the drugs' mechanisms of action, the sequence and ratio of their administration, and the specific molecular characteristics of the cancer cells.

For researchers and drug development professionals, these findings underscore the necessity of comprehensive preclinical evaluation to unlock the full potential of novel compounds in combination therapies. Future investigations into the anticancer properties of powelline should include rigorous in vitro and in vivo studies to assess its potential for synergistic interactions with existing chemotherapeutic agents, paying close attention to dosing strategies and the elucidation of the underlying molecular mechanisms. This systematic approach will be crucial in determining whether powelline, or other novel natural products, can be developed into effective components of future cancer combination therapies.

References

Safety Operating Guide

Navigating the Disposal of Powelline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Powelline

To aid in the proper assessment by safety professionals, the known properties of Powelline are summarized below.

PropertyValueSource
CAS Number 7363-25-9[1][2]
Molecular Formula C₁₇H₁₉NO₄[1][2][3]
Molecular Weight 301.34 g/mol [1][2][3]
Melting Point 197-198 °C[1]
Storage 2-8°C, sealed, dry, light-proof[3]
Known Biological Activity Exhibits insecticidal properties; potential anti-inflammatory and neuroactive properties in preliminary studies.[3]

General Protocol for Disposal of Unknown or Hazardous Chemicals

In the absence of specific disposal instructions for Powelline, the following standard operating procedure for unknown or hazardous laboratory chemicals should be implemented. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Experimental Protocol: General Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling Powelline waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Waste Segregation and Collection:

    • Collect all unused or waste Powelline in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name, "Powelline."

    • Do not mix Powelline waste with other chemical waste streams to avoid unforeseen reactions.

  • Spill Management:

    • In the event of a spill, avoid generating dust if it is a solid.

    • For small spills, carefully sweep or wipe up the material and place it into the designated hazardous waste container.

    • For larger spills, immediately alert your laboratory supervisor and follow your institution's established spill response procedures.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[4]

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • The sealed and labeled hazardous waste container must be transferred to your institution's designated waste accumulation area.

    • Contact your institution's EHS department to arrange for collection and disposal by a licensed professional waste disposal service.[5]

Crucially, federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities. [6] Treating Powelline as a hazardous substance and following this general protocol will help ensure compliance and safety.

Visualizing the Disposal Workflow

The logical flow for the safe disposal of a laboratory chemical with unknown disposal guidelines is illustrated below.

G General Workflow for Hazardous Chemical Disposal cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste Chemical (Powelline) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container: 'Hazardous Waste: Powelline' collect->label_container spill Spill Occurs collect->spill Potential Hazard store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS Office for Guidance and Pickup store->contact_ehs Critical Step disposal Professional Disposal (via licensed service) contact_ehs->disposal spill_response Follow Institutional Spill Response Protocol spill->spill_response spill_response->contact_ehs Report Incident

References

Personal protective equipment for handling Powelline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Powelline. Given the absence of a specific Safety Data Sheet (SDS), this document outlines a cautious approach based on established protocols for managing plant-derived alkaloids with known biological activity. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

Compound Profile and Hazards

Powelline is a plant-derived alkaloid with known insecticidal and mild pharmacological properties, including potential anti-inflammatory and neuroactive effects.[1] Due to its biological activity, Powelline and any contaminated materials must be treated as hazardous chemical waste.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₄MySkinRecipes[1]
Molecular Weight 301.34 g/mol MySkinRecipes[1]
CAS Number 7363-25-9MySkinRecipes[1]
Appearance Not specified (Assume solid)-
Storage 2-8°C, sealed, dry, light-proofMySkinRecipes[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling Powelline to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (Nitrile)Double-gloving is recommended. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[2]
Eye and Face Protection Safety goggles with side shieldsMust meet ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3][4]
Body Protection Laboratory coatFully buttoned to cover as much skin as possible.[3]
Respiratory Protection N95 or higher rated respiratorRequired when handling Powelline as a powder or if aerosolization is possible.[2]
Footwear Closed-toe, closed-heel shoesPerforated shoes are not permitted.[5]

Operational Plan: Safe Handling Protocol

A systematic approach to handling Powelline is crucial to minimize exposure risk.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare a Designated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Equipment and Reagents prep_workspace->prep_materials weigh Weigh Powelline in a Ventilated Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve or Use in Reaction weigh->dissolve decontaminate_workspace Decontaminate Workspace and Equipment dissolve->decontaminate_workspace After Experiment decontaminate_ppe Properly Doff and Dispose of PPE decontaminate_workspace->decontaminate_ppe

Figure 1. Experimental workflow for handling Powelline.

Key Handling Practices:

  • Ventilation: Always handle solid Powelline and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Avoid Contamination: Do not wear gloves or lab coats outside of the designated work area.[7] Wash hands thoroughly with soap and water after handling Powelline, even if gloves were worn.[7]

  • Spill Management: In the event of a spill, immediately alert personnel in the area.[6] Cover the spill with an absorbent material, and clean the area with a detergent solution.[8] All materials used for cleanup must be disposed of as hazardous waste.[8]

Disposal Plan

Powelline and all materials that have come into contact with it must be disposed of as hazardous chemical waste.[8] Under no circumstances should this compound or its solutions be poured down the drain or placed in regular trash.[8]

Waste Disposal Workflow

cluster_waste_collection Waste Collection cluster_waste_containment Waste Containment cluster_final_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) solid_container Seal in a Labeled, Dedicated Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., solutions containing Powelline) liquid_container Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container storage Store in a Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->pickup

Figure 2. Disposal workflow for Powelline waste.

Waste Segregation and Labeling:

  • Solid Waste: Place all solid materials, including contaminated PPE, weighing papers, and absorbent materials, into a dedicated and clearly labeled hazardous waste container with a secure lid.[8]

  • Liquid Waste: Collect all solutions containing Powelline in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "Powelline," and the primary hazard associated with it (e.g., "Toxic").

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with handling Powelline and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Powelline
Reactant of Route 2
Powelline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.